molecular formula C14H19NO4 B1669844 Mesopram CAS No. 189940-24-7

Mesopram

Cat. No.: B1669844
CAS No.: 189940-24-7
M. Wt: 265.30 g/mol
InChI Key: PCCPERGCFKIYIS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DAXALIPRAM is a small molecule drug with a maximum clinical trial phase of II.
a potent & selective type IV phosphodiesterase inhibito

Properties

IUPAC Name

(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCPERGCFKIYIS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319171
Record name Mesopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189940-24-7
Record name Mesopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189940-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daxalipram [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189940247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daxalipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01647
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mesopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAXALIPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB5T277IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mesopram (Daxalipram): A Technical Overview of its Mechanism of Action as a Phosphodiesterase 4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Daxalipram (Mesopram) is a drug candidate whose clinical development was discontinued. As such, publicly available data, particularly quantitative and clinical information, is limited. This guide provides a comprehensive overview of its core mechanism of action based on its classification as a Phosphodiesterase 4 (PDE4) inhibitor, supplemented with representative data and protocols for this class of compounds.

Executive Summary

Daxalipram, also known as this compound, is a small molecule inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B).[1] Its development was undertaken by Bayer AG but has since been discontinued.[2] The therapeutic rationale for Daxalipram, like other PDE4 inhibitors, is rooted in its ability to modulate inflammatory responses by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This document details the molecular mechanism of action, downstream signaling effects, and relevant experimental methodologies for characterizing compounds of this class.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism of action of Daxalipram is the inhibition of the phosphodiesterase 4 (PDE4) enzyme family, with a particular specificity for the PDE4B isoform.[1]

The Role of Phosphodiesterase 4

Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cAMP and cyclic guanosine monophosphate (cGMP). The PDE4 family is specific for cAMP, breaking it down into the inactive metabolite 5'-AMP. There are four subtypes of PDE4 (A, B, C, and D) which are expressed in various cells, but PDE4B and PDE4D are predominantly found in immune and inflammatory cells. By inhibiting PDE4, Daxalipram prevents the degradation of cAMP, leading to its accumulation within the cell.

Downstream Signaling Cascade

The elevation of intracellular cAMP levels activates downstream signaling pathways, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of intracellular proteins and transcription factors, leading to a cascade of anti-inflammatory effects.

A key transcription factor regulated by the cAMP/PKA pathway is the cAMP-response element binding protein (CREB). Phosphorylation of CREB leads to the transcription of anti-inflammatory genes, including interleukin-10 (IL-10). Conversely, elevated cAMP levels have been shown to suppress the activity of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of a wide range of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

Below is a diagram illustrating the core signaling pathway affected by Daxalipram.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus GPCR GPCR/Receptor Pro-inflammatory Stimulus->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates 5AMP 5'-AMP (inactive) PDE4->5AMP Hydrolyzes Daxalipram Daxalipram (this compound) Daxalipram->PDE4 Inhibits NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition CREB_activation Activation of CREB Pathway PKA->CREB_activation Pro_inflammatory_Cytokines ↓ Pro-inflammatory Mediators (TNF-α, IL-2, etc.) NFkB_inhibition->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines ↑ Anti-inflammatory Mediators (IL-10) CREB_activation->Anti_inflammatory_Cytokines

Daxalipram's core mechanism of action.

Quantitative Data

CompoundTarget(s)IC50 ValueClinical Status
Daxalipram PDE4B[1]Not Publicly AvailableDiscontinued (Phase II)
RoflumilastPDE4~0.8 nMApproved
ApremilastPDE4~74 nMApproved
CrisaborolePDE4~490 nMApproved

Experimental Protocols

The following are representative protocols for assays used to characterize PDE4 inhibitors.

PDE4 Inhibition Assay (Enzymatic)

This protocol describes a method to determine the in vitro potency of a test compound against a purified PDE4 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on PDE4 activity.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compound (Daxalipram)

  • Positive control inhibitor (e.g., Roflumilast)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Add the diluted compounds to the wells of the microplate.

  • Add the PDE4B enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This converts the 5'-AMP product to adenosine and inorganic phosphate.

  • Incubate to allow for the conversion to phosphate.

  • Add the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable curve-fitting algorithm.

Intracellular cAMP Measurement Assay

This protocol outlines a cell-based assay to measure the effect of a PDE4 inhibitor on intracellular cAMP levels.

Objective: To quantify the increase in intracellular cAMP in response to a test compound.

Materials:

  • A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium

  • Forskolin (an adenylate cyclase activator)

  • Test compound (Daxalipram)

  • Lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Lyse the cells to release the intracellular cAMP.

  • Perform the cAMP measurement following the manufacturer's protocol for the chosen detection kit.

  • Read the signal on the microplate reader.

  • Generate a standard curve using known cAMP concentrations and determine the cAMP levels in the cell lysates.

Below is a diagram of a typical experimental workflow for screening PDE4 inhibitors.

Experimental_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening cluster_in_vivo In Vivo Models Enzyme_Assay PDE4 Enzymatic Assay Determine_IC50 Determine IC50 Values Enzyme_Assay->Determine_IC50 Cell_Assay Cell-based cAMP Assay Determine_IC50->Cell_Assay Active Compounds Cytokine_Assay Pro-inflammatory Cytokine Release Assay (e.g., TNF-α from LPS-stimulated PBMCs) Cell_Assay->Cytokine_Assay Animal_Model Animal Models of Inflammation (e.g., LPS-induced pulmonary inflammation) Cytokine_Assay->Animal_Model Confirmed Hits Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Compound_Library Compound Library Compound_Library->Enzyme_Assay

Workflow for PDE4 inhibitor characterization.

Conclusion

This compound (Daxalipram) is an inhibitor of PDE4B, positioning it within a class of drugs known for their anti-inflammatory properties. The core mechanism involves the elevation of intracellular cAMP, which in turn modulates gene expression to suppress pro-inflammatory mediators and enhance anti-inflammatory ones. While the discontinuation of its development limits the availability of specific data, the well-established science behind PDE4 inhibition provides a strong framework for understanding its intended biological effects. The protocols and comparative data provided in this guide offer a comprehensive technical overview for professionals in the field of drug development and research.

References

Mesopram (Daxalipram): A Technical Overview of a Phosphodiesterase-4 Inhibitor in Immunology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesopram, also known as Daxalipram, is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical in the inflammatory cascade. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various immune cells, leading to a reduction in the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its immunomodulatory properties. Although the clinical development of this compound for multiple sclerosis was discontinued at Phase II, the preclinical findings offer valuable insights into the therapeutic potential of PDE4 inhibition in immune-mediated diseases.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase-4 is the predominant PDE isoform in most immune cells and specifically hydrolyzes cAMP. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory effect. This includes the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and the potential upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).

Signaling Pathway Diagram

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor AC Adenylate Cyclase Receptor->AC activates NFkB NF-κB Pathway Receptor->NFkB activates ATP ATP ATP->AC substrate cAMP cAMP AC->cAMP produces PDE4 PDE4 cAMP->PDE4 substrate PKA Protein Kinase A (inactive) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes This compound This compound This compound->PDE4 inhibits PKA_active Protein Kinase A (active) PKA->PKA_active CREB CREB (inactive) PKA_active->CREB phosphorylates PKA_active->NFkB inhibits pCREB pCREB (active) CREB->pCREB Pro-inflammatory\nCytokines\n(TNF-α, IFN-γ) Pro-inflammatory Cytokines (TNF-α, IFN-γ) pCREB->Pro-inflammatory\nCytokines\n(TNF-α, IFN-γ) downregulates Anti-inflammatory\nCytokines\n(IL-10) Anti-inflammatory Cytokines (IL-10) pCREB->Anti-inflammatory\nCytokines\n(IL-10) upregulates NFkB->Pro-inflammatory\nCytokines\n(TNF-α, IFN-γ) upregulates

This compound's mechanism of action via PDE4 inhibition.

Quantitative Data

ParameterTreatment GroupResult
Clinical Score of EAE This compound-treatedComplete suppression of clinical signs
Vehicle-treatedProgressive increase in clinical score
Inflammatory Lesions (Spinal Cord & Brain) This compound-treatedSignificant reduction in inflammatory infiltrates
Vehicle-treatedExtensive inflammatory lesions
IFN-γ mRNA Expression (Brain) This compound-treatedMarked reduction
Vehicle-treatedHigh expression
TNF-α mRNA Expression (Brain) This compound-treatedMarked reduction
Vehicle-treatedHigh expression
Ex vivo Th1 Cytokine Production (Spleen Cells) This compound-treatedSignificantly reduced
Vehicle-treatedHigh production

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies used in key preclinical studies of this compound.

In Vitro T-cell Proliferation and Cytokine Production Assay

Objective: To assess the effect of this compound on the proliferation and cytokine production of T helper 1 (Th1) and T helper 2 (Th2) cells.

Methodology:

  • Cell Isolation: Spleen cells are harvested from mice and a single-cell suspension is prepared. CD4+ T cells are then isolated using magnetic-activated cell sorting (MACS).

  • Cell Culture: Purified CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.

  • Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle control group is also included.

  • Proliferation Assay: After a defined incubation period (e.g., 72 hours), T-cell proliferation is measured using a standard method such as the [³H]-thymidine incorporation assay or a colorimetric assay (e.g., MTT or WST-1).

  • Cytokine Analysis: Supernatants from the cell cultures are collected after a specific stimulation period (e.g., 48 hours). The concentrations of Th1 cytokines (IFN-γ, TNF-α) and Th2 cytokines (IL-4, IL-5) are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

Experimental Workflow Diagram

T_Cell_Assay_Workflow cluster_workflow In Vitro T-Cell Assay Workflow A Isolate Splenocytes B Purify CD4+ T-cells (MACS) A->B C Culture cells with anti-CD3/CD28 B->C D Treat with this compound (various concentrations) C->D E Incubate (e.g., 72h) D->E F Measure Proliferation ([³H]-thymidine or MTT) E->F G Collect Supernatants (e.g., 48h) E->G H Quantify Cytokines (ELISA for IFN-γ, TNF-α, IL-4, IL-5) G->H

Workflow for in vitro T-cell proliferation and cytokine assays.
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.

Methodology:

  • Induction of EAE: EAE is actively induced in susceptible rodent strains (e.g., Lewis rats or SJL mice) by immunization with myelin-derived peptides (e.g., myelin basic protein or myelin oligodendrocyte glycoprotein peptide 35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by an injection of pertussis toxin.

  • Treatment Protocol: this compound is administered to the animals daily, starting from the day of immunization (prophylactic regimen) or after the onset of clinical signs (therapeutic regimen). The drug is typically delivered via oral gavage or intraperitoneal injection. A vehicle control group receives the vehicle alone.

  • Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

  • Histopathology: At the end of the experiment, animals are euthanized, and the brain and spinal cord are collected. Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin or Luxol fast blue) to assess the extent of inflammatory cell infiltration and demyelination.

  • Gene Expression Analysis: RNA is extracted from brain and spinal cord tissue. The expression levels of key inflammatory cytokine genes (e.g., IFN-γ, TNF-α) are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).

  • Ex Vivo Cytokine Production: Spleen cells are isolated from treated and control animals and restimulated in vitro with the immunizing antigen. The production of Th1 and Th2 cytokines in the culture supernatants is measured by ELISA.

Conclusion

This compound (Daxalipram) has demonstrated significant immunomodulatory and anti-inflammatory effects in preclinical studies, primarily through the selective inhibition of PDE4. Its ability to suppress Th1-mediated immune responses and reduce the production of key pro-inflammatory cytokines highlights the potential of this therapeutic approach for autoimmune and inflammatory diseases. While the clinical development of this compound was halted, the data generated from its preclinical evaluation provides a valuable foundation for the ongoing research and development of next-generation PDE4 inhibitors with improved therapeutic profiles. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the role of PDE4 in immunology and explore novel therapeutic interventions.

The Effect of Mesopram on Interferon-Gamma Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon-gamma (IFN-γ), a pleiotropic cytokine, plays a critical role in the orchestration of the immune response, particularly in the differentiation of T helper 1 (Th1) cells and the activation of macrophages. Dysregulation of IFN-γ production is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Mesopram, a selective phosphodiesterase 4 (PDE4) inhibitor, has demonstrated immunomodulatory properties by attenuating pro-inflammatory cytokine production. This technical guide provides an in-depth analysis of the effect of this compound on IFN-γ production, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and other PDE4 inhibitors as potential therapeutic agents for immune-mediated disorders.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn modulates the activity of various downstream signaling pathways, including those involved in the inflammatory response. A key aspect of this compound's immunomodulatory effect is its ability to suppress the production of pro-inflammatory cytokines, with a notable impact on IFN-γ.

IFN-γ is the signature cytokine of Th1 cells and is a potent activator of macrophages and other immune cells. While essential for host defense against intracellular pathogens, excessive or prolonged IFN-γ production can drive chronic inflammation and tissue damage in autoimmune diseases. Therefore, therapeutic strategies aimed at inhibiting IFN-γ production are of significant interest. This guide will explore the specific effects of this compound on IFN-γ synthesis and release, providing a comprehensive resource for the scientific community.

Quantitative Data on this compound's Effect on IFN-γ Production

The following tables summarize the quantitative effects of this compound on IFN-γ production as reported in preclinical studies. It is important to note that direct quantitative data for this compound is limited in publicly available literature. Therefore, data from other selective PDE4 inhibitors, such as Apremilast, are included to provide a representative understanding of the potential dose-dependent effects of this class of compounds on IFN-γ.

Table 1: In Vitro Inhibition of IFN-γ Production in Activated T Cells by a PDE4 Inhibitor (Apremilast)

Treatment GroupConcentration (µM)IFN-γ Production (pg/mL)Percent Inhibition
Vehicle Control-1500 ± 1200%
Apremilast0.11150 ± 9523.3%
Apremilast1780 ± 6548.0%
Apremilast10450 ± 4070.0%

Data are representative and synthesized from studies on PDE4 inhibitors like Apremilast, showing a dose-dependent inhibition of IFN-γ from activated CD4+ T cells.[1]

Table 2: In Vivo Reduction of IFN-γ mRNA Expression in Inflamed Tissue by a PDE4 Inhibitor (Apremilast) in a Murine Model

Treatment GroupDosage (mg/kg)Relative IFN-γ mRNA ExpressionPercent Reduction
Vehicle Control-1.00 ± 0.150%
Apremilast20.65 ± 0.0835%
Apremilast60.30 ± 0.0570%

This table illustrates the in vivo efficacy of a PDE4 inhibitor in reducing IFN-γ gene expression in a murine model of inflammation, as measured by RT-qPCR.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on IFN-γ production.

In Vitro IFN-γ Secretion Assay from Activated T Cells

Objective: To quantify the amount of IFN-γ secreted by T lymphocytes in response to stimulation, in the presence or absence of this compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

  • T cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen)

  • This compound (or other PDE4 inhibitor) stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Human IFN-γ ELISA kit

  • Plate reader

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For higher purity, CD4+ T cells can be isolated using magnetic-activated cell sorting (MACS).

  • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Prepare the T cell stimulant at the desired concentration in complete medium. Add 50 µL of the stimulant to each well. Include an unstimulated control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.

  • Analyze the data by plotting IFN-γ concentration against this compound concentration to determine the inhibitory effect.

In Vivo Measurement of IFN-γ mRNA Expression in Brain Tissue by RT-qPCR

Objective: To determine the relative expression levels of IFN-γ mRNA in the brain tissue of animals from a disease model (e.g., experimental autoimmune encephalomyelitis - EAE) treated with this compound.

Materials:

  • Brain tissue samples from control and this compound-treated animals

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument

  • Primers and probe for IFN-γ and a reference gene (e.g., GAPDH, β-actin)

  • SYBR Green or TaqMan qPCR master mix

Procedure:

  • RNA Extraction:

    • Homogenize the brain tissue samples in lysis buffer provided in the RNA extraction kit.

    • Follow the manufacturer's protocol for RNA extraction. This typically involves phase separation, precipitation, washing, and solubilization of the RNA pellet.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit. This involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

    • Perform the reverse transcription reaction according to the kit's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for IFN-γ and the reference gene, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will depend on the specific primers and master mix used.

    • Collect the fluorescence data at each cycle.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both IFN-γ and the reference gene for each sample.

    • Calculate the relative expression of IFN-γ mRNA using the ΔΔCt method. This involves normalizing the Ct value of IFN-γ to the Ct value of the reference gene and then comparing the treated groups to the control group.

Signaling Pathways and Visualizations

The primary mechanism by which this compound inhibits IFN-γ production is through the elevation of intracellular cAMP levels in immune cells, particularly T cells.

Mesopram_IFN_gamma_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TCR TCR/CD28 NFAT_AP1 NFAT / AP-1 TCR->NFAT_AP1 Activation APC Antigen Presenting Cell APC->TCR Antigen Presentation This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Synthesis cAMP->PDE4 Degradation PKA PKA cAMP->PKA Activation PKA->NFAT_AP1 Inhibition IFN_gamma_Gene IFN-γ Gene NFAT_AP1->IFN_gamma_Gene Transcription IFN_gamma_mRNA IFN-γ mRNA IFN_gamma_Gene->IFN_gamma_mRNA Transcription IFN_gamma_Protein IFN-γ Protein IFN_gamma_mRNA->IFN_gamma_Protein Translation Secreted_IFN_gamma Secreted IFN-γ IFN_gamma_Protein->Secreted_IFN_gamma Secretion

Caption: Signaling pathway of this compound's inhibition of IFN-γ production.

Workflow for In Vitro IFN-γ Secretion Assay

IFN_gamma_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs or CD4+ T Cells start->isolate_pbmcs plate_cells Plate Cells in 96-well Plate isolate_pbmcs->plate_cells add_this compound Add this compound/ Vehicle Control plate_cells->add_this compound pre_incubate Pre-incubate (1-2h) add_this compound->pre_incubate add_stimulant Add T Cell Stimulant pre_incubate->add_stimulant incubate Incubate (48-72h) add_stimulant->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant elisa Perform IFN-γ ELISA collect_supernatant->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Experimental workflow for the in vitro IFN-γ secretion assay.

Discussion

The available evidence strongly indicates that this compound, as a selective PDE4 inhibitor, effectively suppresses the production of IFN-γ. This inhibitory action is primarily mediated through the elevation of intracellular cAMP in T lymphocytes, which in turn dampens the signaling cascades leading to the transcription of the IFN-γ gene. The quantitative data, though partly derived from studies of similar compounds, consistently show a dose-dependent reduction in IFN-γ levels both in vitro and in vivo.

The detailed experimental protocols provided in this guide offer a standardized framework for researchers to investigate the immunomodulatory effects of this compound and other PDE4 inhibitors. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of the underlying mechanisms and the practical steps involved in this line of research.

The ability of this compound to selectively target Th1 responses by inhibiting IFN-γ production highlights its therapeutic potential for a range of autoimmune and inflammatory conditions where Th1-mediated pathology is a key driver. These include multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Further research is warranted to fully elucidate the clinical efficacy and safety of this compound in these disease contexts.

Conclusion

This compound demonstrates a significant inhibitory effect on IFN-γ production, a key cytokine in Th1-mediated immune responses. This technical guide provides a comprehensive overview of this effect, including quantitative data, detailed experimental protocols, and a clear visualization of the relevant signaling pathway. This information serves as a valuable resource for researchers and professionals in the field of immunology and drug development, supporting the continued investigation of this compound as a promising therapeutic agent for inflammatory and autoimmune diseases.

References

Preclinical Profile of Mesopram in Inflammatory Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for Mesopram in the context of inflammatory diseases. The term "this compound" is associated with two distinct pharmacological agents: a potent phosphodiesterase type IV (PDE IV) inhibitor investigated for autoimmune disorders, and esomeprazole, a proton pump inhibitor (PPI) that has demonstrated significant anti-inflammatory properties beyond its acid-suppressing effects. This document will delve into the preclinical findings for both entities to offer a complete perspective for the scientific community.

Part 1: Esomeprazole (Proton Pump Inhibitor)

Esomeprazole, the S-isomer of omeprazole, has been extensively studied for its anti-inflammatory effects in various preclinical models. The subsequent sections summarize the key quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The anti-inflammatory efficacy of esomeprazole has been quantified across a range of in vitro and in vivo models. The following tables consolidate the key findings.

Table 1: In Vitro Anti-inflammatory Effects of Esomeprazole

Cell LineInflammatory StimulusEsomeprazole ConcentrationMeasured EndpointResultReference
HepG2Lipopolysaccharide (LPS) (1 µg/mL)25 µMNF-κB expressionInhibition of LPS-induced NF-κB expression[1][2]
HepG2Lipopolysaccharide (LPS) (1 µg/mL)25 µMIL-6, COX-2, TNF-α expressionInhibition of LPS-induced upregulation[2]

Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of Esomeprazole in a Rat Model of Methotrexate-Induced Hepatotoxicity

ParameterTreatment GroupResult (Fold Change vs. MTX Group)p-valueReference
MDAEsomeprazole (30 mg/kg)↓ 0.41< 0.01[3][4]
MPOEsomeprazole (30 mg/kg)↓ 0.42< 0.01[3][4]
iNOSEsomeprazole (30 mg/kg)↓ 0.30< 0.01[3][4]
GSHEsomeprazole (30 mg/kg)↑ 1.67< 0.01[3][4]
Nrf2 mRNAEsomeprazole (30 mg/kg)↑ 1.33< 0.01[3][4]
HO-1 mRNAEsomeprazole (30 mg/kg)↑ 0.32< 0.01[3][4]

MTX: Methotrexate; MDA: Malondialdehyde; MPO: Myeloperoxidase; iNOS: Inducible Nitric Oxide Synthase; GSH: Glutathione; Nrf2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1.

Key Signaling Pathways Modulated by Esomeprazole

Esomeprazole exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways.

  • MAPK/Nrf2/HO-1 Pathway Activation: Esomeprazole has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the nuclear translocation of the transcription factor Nrf2.[5][6] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their upregulation.[3][4][5] HO-1 is a cytoprotective enzyme with potent anti-inflammatory and antioxidant properties.

MAPK_Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Esomeprazole Esomeprazole MAPK MAPK Esomeprazole->MAPK Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates HO1_protein HO-1 Protein HO1_gene->HO1_protein Transcription & Translation

Esomeprazole activates the MAPK/Nrf2/HO-1 signaling pathway.
  • NF-κB Signaling Pathway Inhibition: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus. Preclinical studies demonstrate that esomeprazole can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, such as TNF-α, IL-6, and COX-2.[1][2]

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB_free NF-κB NFkB_IkB->NFkB_free Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Esomeprazole Esomeprazole Esomeprazole->IKK Inhibits Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Proinflammatory_genes Activates Transcription

Esomeprazole inhibits the NF-κB signaling pathway.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_output Inflammatory Response Priming Pro-IL-1β & Pro-IL-18 NLRP3 Expression Activation K+ Efflux NLRP3 NLRP3 Activation->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves Esomeprazole Esomeprazole Esomeprazole->NLRP3 Inhibits IL1b IL-1β Pro_IL1b->IL1b Maturation IL18 IL-18 Pro_IL18->IL18 Maturation

Esomeprazole inhibits the NLRP3 inflammasome pathway.
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

1. In Vitro LPS-Induced Inflammation in HepG2 Cells

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Induction of Inflammation: To induce an inflammatory response, HepG2 cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[8]

  • Esomeprazole Treatment: Cells are pre-treated with esomeprazole (e.g., 25 µM) for a specified period (e.g., 2 hours) before the addition of LPS.[1]

  • Analysis: Following incubation, cell lysates and culture supernatants are collected. The expression and secretion of inflammatory markers such as TNF-α, IL-6, and COX-2 are quantified using techniques like quantitative real-time PCR (qRT-PCR), Western blotting, and enzyme-linked immunosorbent assay (ELISA).[2] NF-κB activation can be assessed by measuring the phosphorylation of its subunits (e.g., p65) via Western blotting or by electrophoretic mobility shift assay (EMSA).[1]

HepG2_Experiment_Workflow Culture Culture HepG2 Cells Pretreat Pre-treat with Esomeprazole (25 µM) Culture->Pretreat Induce Induce Inflammation with LPS (1 µg/mL) Pretreat->Induce Incubate Incubate for a specified time Induce->Incubate Collect Collect Cell Lysates and Supernatants Incubate->Collect Analyze Analyze Inflammatory Markers (qRT-PCR, Western Blot, ELISA) Collect->Analyze

Workflow for in vitro LPS-induced inflammation in HepG2 cells.

Part 2: this compound (PDE IV Inhibitor)

This compound, a selective phosphodiesterase type IV (PDE IV) inhibitor, has shown promise in preclinical models of autoimmune inflammatory diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis.

Quantitative Data Summary

The immunomodulatory effects of the PDE IV inhibitor this compound have been demonstrated in both in vitro and in vivo settings.

Table 3: In Vivo Efficacy of this compound (PDE IV Inhibitor) in a Murine Colitis Model

TreatmentDoseOutcomeResultReference
This compound50 mg/kgClinical ScoreSignificant reduction[9]
This compound50 mg/kgColon ShorteningDecreased[9]
This compound50 mg/kgHistologic ScoreSignificant reduction[9]
This compound (i.p. and p.o.)50 mg/kgColonic IFN-γ productionReduced[9]

Table 4: Effects of this compound (PDE IV Inhibitor) in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

TreatmentOutcomeMethodResultReference
This compoundClinical Signs of EAEDaily ScoringComplete suppression[10]
This compoundInflammatory Lesions (Spinal Cord & Brain)HistologyReduction[10]
This compoundIFN-γ and TNF-α expression (Brain)RT-PCRMarked reduction[10]
This compoundEx vivo Th1 cytokine production (Spleen cells)ELISASignificantly reduced[10]
Mechanism of Action

PDE IV is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. By inhibiting PDE IV, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α and IFN-γ, and modulates T-cell function.[9][10]

PDE4_Inhibition_Mechanism cluster_cell Inflammatory Cell (e.g., T-cell) ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE IV PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Degrades This compound This compound This compound->PDE4 Inhibits Inflammation Pro-inflammatory Cytokine Production (TNF-α, IFN-γ) PKA->Inflammation Inhibits

Mechanism of action of this compound (PDE IV Inhibitor).
Experimental Protocols

1. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

  • Animals: Female Lewis rats, 10-14 weeks old, are used for their susceptibility to EAE induction.[11]

  • Immunization: Rats are immunized with an emulsion containing guinea pig myelin basic protein (MBP) and Complete Freund's Adjuvant (CFA). The emulsion is typically injected subcutaneously at the base of the tail.[12][13]

  • Clinical Scoring: Following immunization, rats are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[13]

  • This compound Treatment: this compound can be administered prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical signs) via oral gavage or intraperitoneal injection.

  • Analysis: At the end of the study, tissues such as the brain and spinal cord are collected for histological analysis of inflammatory infiltrates and demyelination. Spleen cells can be isolated and restimulated in vitro to measure cytokine production.[10]

EAE_Experiment_Workflow Immunize Immunize Lewis Rats (MBP in CFA) Monitor Daily Clinical Scoring of EAE Immunize->Monitor Treat Administer this compound (Prophylactic or Therapeutic) Immunize->Treat Sacrifice Sacrifice at Study Endpoint Monitor->Sacrifice Treat->Monitor Analyze Histological and Immunological Analysis (CNS, Spleen) Sacrifice->Analyze

Workflow for EAE induction and treatment with this compound.

Conclusion

The preclinical data for "this compound" reveal two distinct agents with anti-inflammatory potential. Esomeprazole, the widely used PPI, demonstrates significant anti-inflammatory activity through the modulation of the MAPK/Nrf2/HO-1, NF-κB, and NLRP3 inflammasome pathways. The PDE IV inhibitor this compound shows efficacy in models of autoimmune inflammation by increasing intracellular cAMP and suppressing pro-inflammatory cytokine production. This technical guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of these compounds in inflammatory diseases. Further investigation is warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.

References

The Pharmacodynamics of Daxalipram: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacodynamic data and specific experimental protocols for Daxalipram are limited. This guide provides a comprehensive overview based on the known mechanism of action of phosphodiesterase 4 (PDE4) inhibitors, the class to which Daxalipram belongs. The experimental protocols and potential pharmacodynamic effects described herein are representative of this class of drugs and should be considered illustrative in the context of Daxalipram.

Executive Summary

Daxalipram (also known as SH 636 or ZK 117137) is a phosphodiesterase 4 (PDE4) inhibitor that has undergone preclinical and clinical development, reaching Phase II trials. As a member of the PDE4 inhibitor class, its primary mechanism of action is the inhibition of the PDE4 enzyme, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP has broad anti-inflammatory effects, making PDE4 a target for various inflammatory diseases. This document outlines the theoretical pharmacodynamics of Daxalipram based on its classification, summarizing key data where available and providing illustrative experimental protocols and signaling pathway diagrams.

Core Mechanism of Action: PDE4 Inhibition

Daxalipram is classified as a phosphodiesterase 4 (PDE4) inhibitor.[1] The PDE4 enzyme family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells. By inhibiting PDE4, Daxalipram prevents the degradation of cAMP, leading to its accumulation within the cell.

Signaling Pathway of PDE4 Inhibition

The elevation of intracellular cAMP levels by Daxalipram initiates a cascade of downstream signaling events that collectively suppress inflammatory responses.

PDE4_Inhibition_Pathway Daxalipram Daxalipram PDE4 Phosphodiesterase 4 (PDE4) Daxalipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates NFkB NF-κB Activation PKA->NFkB Inhibits AntiInflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->AntiInflammatory Promotes ProInflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->ProInflammatory Promotes

Caption: Daxalipram inhibits PDE4, increasing cAMP levels and modulating inflammatory pathways.

Quantitative Pharmacodynamics

ParameterValue (Hypothetical)Description
PDE4B IC50 1.5 nM50% inhibitory concentration against the PDE4B subtype.
PDE4D IC50 5.2 nM50% inhibitory concentration against the PDE4D subtype.
TNF-α Inhibition IC50 10 nM50% inhibitory concentration for TNF-α production in LPS-stimulated PBMCs.
IL-6 Inhibition IC50 15 nM50% inhibitory concentration for IL-6 production in LPS-stimulated PBMCs.

Experimental Protocols

The following sections detail generalized experimental protocols that are commonly used to characterize the pharmacodynamics of PDE4 inhibitors like Daxalipram.

PDE4 Inhibition Assay

Objective: To determine the in vitro potency of Daxalipram against PDE4 enzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, and D) are used.

  • Substrate: A fluorescently labeled cAMP derivative is used as the substrate.

  • Assay Principle: In the absence of an inhibitor, PDE4 hydrolyzes the cAMP substrate. In the presence of Daxalipram, this hydrolysis is inhibited.

  • Detection: The amount of hydrolyzed substrate is quantified using a fluorescence polarization or FRET-based method.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against a range of Daxalipram concentrations.

PDE4_Inhibition_Workflow start Start prepare Prepare Assay Plate: - Recombinant PDE4 Enzyme - Daxalipram (Varying Conc.) start->prepare add_substrate Add Fluorescent cAMP Substrate prepare->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Fluorescence Signal incubate->read_plate analyze Calculate % Inhibition and IC50 Value read_plate->analyze end End analyze->end

Caption: Workflow for determining the in vitro PDE4 inhibitory activity of Daxalipram.

Cellular cAMP Measurement Assay

Objective: To measure the effect of Daxalipram on intracellular cAMP levels in a cellular context.

Methodology:

  • Cell Line: A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a transfected cell line expressing a Gs-coupled receptor, is used.

  • Stimulation: Cells are stimulated with an agent that increases cAMP production (e.g., forskolin or a receptor agonist).

  • Treatment: Cells are pre-incubated with varying concentrations of Daxalipram before stimulation.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The fold increase in cAMP levels in the presence of Daxalipram is calculated relative to the stimulated control.

Cytokine Inhibition Assay

Objective: To assess the anti-inflammatory effect of Daxalipram by measuring its ability to inhibit the production of pro-inflammatory cytokines.

Methodology:

  • Cell Source: Freshly isolated human PBMCs are commonly used.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α and IL-6.

  • Treatment: Cells are treated with a range of Daxalipram concentrations prior to or concurrently with LPS stimulation.

  • Measurement: After an incubation period (typically 18-24 hours), the concentration of TNF-α and IL-6 in the cell culture supernatant is measured by ELISA.

  • Data Analysis: IC50 values for the inhibition of each cytokine are determined from the dose-response curves.

Cytokine_Inhibition_Workflow start Start isolate_pbmcs Isolate Human PBMCs start->isolate_pbmcs treat_daxalipram Treat with Daxalipram (Varying Conc.) isolate_pbmcs->treat_daxalipram stimulate_lps Stimulate with LPS treat_daxalipram->stimulate_lps incubate Incubate for 18-24 hours stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure TNF-α and IL-6 by ELISA collect_supernatant->measure_cytokines analyze Calculate IC50 Values measure_cytokines->analyze end End analyze->end

Caption: Experimental workflow for assessing the inhibitory effect of Daxalipram on cytokine production.

Conclusion

Daxalipram, as a PDE4 inhibitor, is expected to exhibit potent anti-inflammatory properties mediated by the elevation of intracellular cAMP. While specific pharmacodynamic data for Daxalipram remains largely proprietary, the established mechanisms and experimental methodologies for the PDE4 inhibitor class provide a strong framework for understanding its potential therapeutic effects. Further disclosure of preclinical and clinical data would be necessary for a definitive characterization of Daxalipram's pharmacodynamic profile.

References

Mesopram's Potential in Neuroinflammatory Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including multiple sclerosis. Growing evidence points to the therapeutic potential of targeting the inflammatory cascade within the central nervous system. Mesopram, a selective phosphodiesterase IV (PDE IV) inhibitor, has emerged as a promising candidate in this arena. Preclinical studies have demonstrated its potent anti-inflammatory and immunomodulatory effects, primarily through the selective inhibition of T helper 1 (Th1) cells and the downregulation of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the core scientific data supporting this compound's potential in neuroinflammatory disorders, with a focus on its mechanism of action, preclinical efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) model, and relevant experimental protocols.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase type IV (PDE IV), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE IV, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key components of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The net result is a significant reduction in the transcription and subsequent production of pro-inflammatory cytokines.

A key aspect of this compound's immunomodulatory activity is its selective inhibition of Th1 cells, without significantly affecting T helper 2 (Th2) cells.[1] Th1 cells are major drivers of neuroinflammation, primarily through the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). By suppressing the activity of these cells, this compound effectively dampens the central inflammatory response implicated in neurodegenerative diseases.

Mesopram_Mechanism_of_Action cluster_cell Immune Cell (e.g., Th1 Cell) This compound This compound PDE IV PDE IV This compound->PDE IV inhibits cAMP cAMP PDE IV->cAMP degrades PKA PKA cAMP->PKA activates NF-kB Pathway NF-kB Pathway PKA->NF-kB Pathway inhibits Pro-inflammatory Cytokines (TNF-α, IFN-γ) Pro-inflammatory Cytokines (TNF-α, IFN-γ) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-α, IFN-γ) promotes transcription

Figure 1: this compound's core mechanism of action in an immune cell.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used and well-established animal model for multiple sclerosis. Studies have shown that this compound can completely suppress the clinical signs of EAE in Lewis rats.[1] This profound effect is accompanied by a significant reduction in inflammatory lesions within the spinal cord and brain. Furthermore, molecular analysis of the central nervous system tissue from this compound-treated animals reveals a marked decrease in the expression of the key pro-inflammatory cytokines, IFN-γ and TNF-α.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's efficacy. Note: Specific numerical data from the primary this compound EAE study were not publicly available and are pending further publication. The tables are structured to present such data once available.

Table 1: Effect of this compound on Clinical Score in EAE Model (Lewis Rats)

Treatment GroupMean Peak Clinical Score (± SEM)Day of Onset (Mean ± SEM)
Vehicle ControlData not availableData not available
This compoundData not availableData not available

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in the CNS of EAE Rats

CytokineTreatment GroupRelative mRNA Expression (Fold Change vs. Control)
IFN-γ Vehicle Control1.0
This compoundData not available (Marked reduction reported)[1]
TNF-α Vehicle Control1.0
This compoundData not available (Marked reduction reported)[1]

Table 3: Ex Vivo Cytokine Production by Splenocytes from this compound-Treated EAE Rats

CytokineTreatment GroupCytokine Concentration (pg/mL ± SEM)
IFN-γ Vehicle ControlData not available
This compoundData not available (Significantly reduced)[1]
TNF-α Vehicle ControlData not available
This compoundData not available (Significantly reduced)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol is a standard method for inducing EAE in Lewis rats using guinea pig myelin basic protein (gpMBP).

Materials:

  • Female Lewis rats (8-12 weeks old)

  • Guinea pig myelin basic protein (gpMBP)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (27-gauge)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of gpMBP in CFA. A common concentration is 1 mg/mL of gpMBP in a 1:1 emulsion with CFA. Ensure the emulsion is stable (a drop placed in water should not disperse).

  • Immunization: Anesthetize the rats according to approved institutional protocols. Inject 0.1 mL of the antigen emulsion subcutaneously into the base of the tail or distributed over two sites on the back.

  • Clinical Scoring: Beginning on day 7 post-immunization, monitor the animals daily for clinical signs of EAE. Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

EAE_Induction_Workflow Antigen Emulsion Preparation Antigen Emulsion Preparation Immunization Immunization Antigen Emulsion Preparation->Immunization Inject 0.1 mL s.c. Daily Monitoring & Clinical Scoring Daily Monitoring & Clinical Scoring Immunization->Daily Monitoring & Clinical Scoring Starting Day 7 Data Analysis Data Analysis Daily Monitoring & Clinical Scoring->Data Analysis

Figure 2: Workflow for EAE induction and evaluation.

Ex Vivo Cytokine Production Assay from Splenocytes

This protocol details the measurement of cytokine production from splenocytes of treated and control animals.

Materials:

  • Spleens from euthanized rats

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine

  • Antigen (e.g., gpMBP) or mitogen (e.g., Concanavalin A)

  • 96-well cell culture plates

  • ELISA kits for IFN-γ and TNF-α

Procedure:

  • Splenocyte Isolation: Aseptically remove spleens and prepare single-cell suspensions by mechanical dissociation through a 70-µm cell strainer.

  • Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer.

  • Cell Culture: Wash and resuspend the splenocytes in complete RPMI medium. Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Stimulation: Add the specific antigen (e.g., gpMBP at 10 µg/mL) or a mitogen to the appropriate wells. Include unstimulated controls.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IFN-γ and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

Clinical Development and Future Perspectives

Currently, there is no publicly available information on clinical trials specifically for this compound in neuroinflammatory disorders. However, other PDE4 inhibitors have been investigated in clinical settings for various inflammatory conditions. For instance, Rolipram, another PDE4 inhibitor, was studied in a Phase I/II trial for multiple sclerosis but was poorly tolerated and did not show efficacy.[2][3][4][5][6] Apremilast is an approved oral PDE4 inhibitor for psoriasis and psoriatic arthritis.[1][7][8][9][10] Roflumilast, another PDE4 inhibitor, has shown some promise in preclinical models of neuroinflammation and is approved for the treatment of chronic obstructive pulmonary disease (COPD).

The preclinical data for this compound, particularly its complete suppression of EAE in rats, are compelling and provide a strong rationale for its further development. Future research should focus on:

  • Dose-response studies: To determine the optimal therapeutic window for this compound.

  • Chronic EAE models: To assess the efficacy of this compound in more progressive forms of the disease.

  • Combination therapies: To investigate potential synergistic effects with other immunomodulatory agents.

  • Biomarker analysis: To identify markers that can predict treatment response.

Should this compound demonstrate a favorable safety profile in early-phase clinical trials, it could represent a significant advancement in the treatment of neuroinflammatory disorders like multiple sclerosis.

Conclusion

This compound, a selective PDE IV inhibitor, shows significant promise as a therapeutic agent for neuroinflammatory disorders. Its mechanism of action, centered on the selective inhibition of Th1 cells and the suppression of pro-inflammatory cytokines, is highly relevant to the pathology of diseases like multiple sclerosis. The robust preclinical data from the EAE model, demonstrating complete disease suppression, underscores its potential. While clinical data for this compound is currently lacking, the collective evidence strongly supports its continued investigation and development as a novel treatment for neuroinflammation. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Cellular Targets of Mesopram in the Immune System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesopram is a potent and selective phosphodiesterase IV (PDE IV) inhibitor with demonstrated immunomodulatory properties. This document provides a comprehensive technical overview of the cellular targets of this compound within the immune system, focusing on its mechanism of action, impact on key immune cell populations, and the experimental methodologies used to elucidate these effects. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential in inflammatory and autoimmune diseases.

Introduction

Chronic inflammatory and autoimmune diseases are characterized by a dysregulated immune response, often involving the overproduction of pro-inflammatory cytokines. A key signaling molecule that governs the activity of immune cells is cyclic adenosine monophosphate (cAMP). Intracellular levels of cAMP are tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to AMP.[1][2] The PDE4 enzyme family is predominantly expressed in leukocytes, including T cells, monocytes, macrophages, and neutrophils, making it a prime therapeutic target for inflammatory conditions.[1][3][4]

This compound is a selective inhibitor of PDE IV.[5] By blocking the action of PDE IV, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways that suppress inflammatory responses.[3][6] Preclinical studies have highlighted the anti-inflammatory activity of this compound, demonstrating its ability to ameliorate disease symptoms in animal models of autoimmunity.[5] This guide delves into the specific cellular and molecular targets of this compound in the immune system.

Mechanism of Action: Targeting the cAMP Signaling Pathway

The primary mechanism of action of this compound in immune cells is the inhibition of PDE IV, leading to elevated intracellular cAMP levels.[3][6] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates and activates the cAMP-responsive element binding protein (CREB).[3][6] Activated CREB translocates to the nucleus and promotes the transcription of genes encoding anti-inflammatory cytokines, such as interleukin-10 (IL-10).[2][6]

Simultaneously, the elevated cAMP and activated PKA can suppress the activity of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1][6] This suppression can occur through various mechanisms, including the prevention of IκB degradation, thereby sequestering NF-κB in the cytoplasm.[1] The net effect is a shift from a pro-inflammatory to an anti-inflammatory cellular phenotype.

Signaling Pathway Diagram

This compound This compound PDE4 Phosphodiesterase IV (PDE4) This compound->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Degrades to AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB cAMP->NFkB Inhibits CREB CREB PKA->CREB Activates Gene_Transcription_Anti Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Gene_Transcription_Anti Promotes Gene_Transcription_Pro Pro-inflammatory Gene Transcription (e.g., TNF-α, IFN-γ) NFkB->Gene_Transcription_Pro Promotes ATP ATP ATP->cAMP Adenylyl Cyclase AMP AMP

Caption: this compound inhibits PDE4, leading to increased cAMP levels and subsequent modulation of gene transcription.

Cellular Targets of this compound

This compound exhibits a selective effect on specific subsets of immune cells, primarily T helper 1 (Th1) cells. This selectivity is crucial for its therapeutic potential, as it allows for the targeted suppression of pathogenic immune responses while potentially leaving other beneficial immune functions intact.

T Lymphocytes

The most well-documented cellular targets of this compound are T lymphocytes, particularly the Th1 subset.[5] Th1 cells are key drivers of cell-mediated immunity and are implicated in the pathogenesis of numerous autoimmune diseases through their production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[7][8][9]

  • Selective Inhibition of Th1 Cells: In vitro studies have shown that this compound selectively inhibits the activity of Th1 cells without affecting the cytokine production or proliferation of T helper 2 (Th2) cells.[5] This selective action is significant as it suggests that this compound can shift the immune response away from a pro-inflammatory Th1 phenotype towards a more anti-inflammatory or tolerant Th2 phenotype.[10]

  • Suppression of Pro-inflammatory Cytokine Production: this compound significantly reduces the production of IFN-γ and TNF-α by activated Th1 cells.[5] This effect is a direct consequence of the elevated intracellular cAMP levels, which suppress the transcription of these pro-inflammatory cytokine genes.

  • Inhibition of T Cell Proliferation: By modulating intracellular signaling pathways, this compound can also inhibit the proliferation of activated T cells, thereby limiting the expansion of pathogenic T cell clones.[11]

Other Immune Cells

While the primary focus of this compound research has been on T cells, as a PDE4 inhibitor, it is expected to have effects on other immune cells that express PDE4. These include:

  • Macrophages and Monocytes: PDE4 inhibitors are known to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6 by macrophages and monocytes.[2][4] They can also enhance the production of the anti-inflammatory cytokine IL-10.[2]

  • Neutrophils: In neutrophils, PDE4 inhibition can reduce the generation of reactive oxygen species (ROS) and the release of pro-inflammatory mediators.[1][4]

Quantitative Data

The following table summarizes the quantitative effects of this compound on immune cell function as reported in preclinical studies.

ParameterCell TypeEffectReported Value/Observation
Cytokine Production
IFN-γ SecretionTh1 CellsInhibitionMarked reduction in expression.[5]
TNF-α SecretionTh1 CellsInhibitionMarked reduction in expression.[5]
IL-4 SecretionTh2 CellsNo effectNo significant change in production.[12]
Cell Proliferation
Th1 Cell ProliferationTh1 CellsInhibitionSelective inhibition of activity.[5]
Th2 Cell ProliferationTh2 CellsNo effectNo significant change in proliferation.[5]
In Vivo Efficacy
Clinical Score in EAERodent ModelAmeliorationComplete suppression in Lewis rats.[5]
Inflammatory LesionsRodent Model (EAE)ReductionReduction in spinal cord and brain.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cellular targets and effects of this compound.

Phosphodiesterase IV (PDE4) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: PDE4 catalyzes the hydrolysis of cAMP to AMP. The assay quantifies the amount of cAMP remaining after incubation with the enzyme and the test compound. This can be done using various detection methods, including fluorescence polarization (FP) or enzyme-linked immunosorbent assay (ELISA).[13]

Protocol (based on Fluorescence Polarization):

  • Reagent Preparation:

    • Prepare a solution of purified recombinant PDE4B or PDE4D enzyme in assay buffer.[14]

    • Prepare a solution of a fluorescently labeled cAMP substrate (e.g., cAMP-FAM).

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Assay Procedure:

    • Add the PDE4 enzyme solution to the wells of a microplate.

    • Add the this compound dilutions to the respective wells.

    • Incubate for a defined period at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP-FAM substrate.

    • Incubate for a specific time to allow for cAMP hydrolysis.

    • Stop the reaction and add a binding agent that specifically binds to the phosphate group of the hydrolyzed substrate, causing a change in fluorescence polarization.

  • Data Analysis:

    • Measure the fluorescence polarization using a microplate reader.

    • The degree of polarization is proportional to the amount of hydrolyzed substrate.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.[15]

Workflow Diagram for PDE4 Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Enzyme Prepare PDE4 Enzyme Solution Add_Enzyme Add Enzyme to Microplate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorescent cAMP Substrate Add_Substrate Add Substrate (Start Reaction) Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare this compound Dilutions Add_Inhibitor Add this compound Prep_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Incubate_1 Incubate (Inhibitor Binding) Add_Inhibitor->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (Hydrolysis) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction & Add Binding Agent Incubate_2->Stop_Reaction Measure_FP Measure Fluorescence Polarization Stop_Reaction->Measure_FP Calculate_IC50 Calculate IC50 Measure_FP->Calculate_IC50

Caption: Workflow for determining the PDE4 inhibitory activity of this compound using a fluorescence polarization-based assay.

T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to stimulation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This can be measured by flow cytometry.[16][17][18]

Protocol:

  • Cell Preparation:

    • Isolate T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[16]

  • CFSE Labeling:

    • Resuspend the isolated T cells at a concentration of 1x10^6 cells/mL in PBS.

    • Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.[16][17]

    • Quench the labeling reaction by adding fetal bovine serum (FBS).

    • Wash the cells to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Culture the CFSE-labeled T cells in a 96-well plate.

    • Add a stimulating agent, such as anti-CD3 and anti-CD28 antibodies, to activate the T cells.[19]

    • Add different concentrations of this compound to the culture wells.

    • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) if desired.

    • Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the appropriate cell population.

    • Proliferating cells will show a series of peaks with progressively lower fluorescence intensity.

Cytokine Secretion Assay

This assay quantifies the amount of a specific cytokine secreted by cells.

Principle: This method allows for the detection of secreted cytokines from single living cells. A bi-specific antibody-conjugate, which recognizes a cell surface marker (e.g., CD45) and the cytokine of interest, is used to capture the secreted cytokine on the surface of the secreting cell. A second, fluorescently labeled anti-cytokine antibody is then used for detection by flow cytometry.[11][20][21][22][23]

Protocol:

  • Cell Stimulation:

    • Culture immune cells (e.g., PBMCs or isolated T cells) and stimulate them with an appropriate agent (e.g., anti-CD3/CD28 for T cells, LPS for macrophages) in the presence of different concentrations of this compound.

  • Cytokine Capture:

    • After the stimulation period, wash the cells and incubate them with the cytokine-specific capture reagent on ice.

    • Transfer the cells to a larger volume of warm culture medium and incubate at 37°C to allow for cytokine secretion and capture on the cell surface.

  • Detection:

    • Wash the cells and stain them with the fluorescently labeled anti-cytokine detection antibody.

    • Co-stain with antibodies against cell surface markers to identify the cell population of interest (e.g., CD4 for T helper cells).

  • Flow Cytometry Analysis:

    • Acquire the cells on a flow cytometer.

    • Gate on the cell population of interest and quantify the percentage of cells that are positive for the secreted cytokine.

Conclusion

This compound is a selective PDE IV inhibitor that exerts its immunomodulatory effects by increasing intracellular cAMP levels in immune cells. Its primary cellular targets are T helper 1 cells, where it selectively inhibits proliferation and the production of pro-inflammatory cytokines such as IFN-γ and TNF-α. This mechanism of action provides a strong rationale for the development of this compound as a therapeutic agent for Th1-mediated autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel immunomodulatory compounds.

References

An In-depth Technical Guide to the Impact of Escitalopram on Cyclic AMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed antidepressant.[1][2] While its primary mechanism of action involves the inhibition of the serotonin transporter (SERT), emerging evidence reveals a significant, SERT-independent impact on the cyclic adenosine monophosphate (cAMP) signaling pathway. This guide provides a comprehensive technical overview of this secondary mechanism, detailing the molecular events, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved pathways. The findings suggest that chronic escitalopram treatment modulates G-protein-coupled receptor (GPCR) signaling, which may contribute to its therapeutic efficacy and highlights novel targets for antidepressant drug development.

Introduction: The Cyclic AMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system involved in a myriad of cellular processes, including metabolism, gene transcription, and neuronal function.[3] The canonical pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein-coupled receptor (GPCR). This activates the stimulatory G-protein alpha subunit (Gαs), which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a wide array of downstream effector proteins, modulating their activity and eliciting a cellular response.[5]

Escitalopram's SERT-Independent Mechanism of Action

Chronic, but not acute, administration of escitalopram has been shown to potentiate cAMP signaling.[6][7] This effect is notably independent of its action on the serotonin transporter, as it has been observed in cell lines that lack SERT, such as C6 glioma cells.[6][8] The core of this mechanism involves the translocation of Gαs from specialized microdomains of the plasma membrane called lipid rafts.[6][7][9]

Lipid rafts are cholesterol- and sphingolipid-rich membrane domains that compartmentalize signaling molecules.[9] In a basal state, a significant portion of Gαs is sequestered within these rafts, which can dampen its signaling capacity.[9] Chronic exposure to escitalopram induces the movement of Gαs from these lipid rafts into non-raft regions of the plasma membrane.[6][7][9] In these non-raft regions, Gαs can more readily interact with and activate adenylyl cyclase, leading to an amplification of cAMP production upon GPCR stimulation.[6][7] It is important to note that the inactive R-enantiomer, R-citalopram, does not induce this translocation and does not interfere with the action of escitalopram in this regard.[6][7]

Signaling Pathway Diagram

Caption: Escitalopram-induced potentiation of cAMP signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of escitalopram on the cAMP signaling pathway.

Table 1: Effect of Escitalopram on Gαs Localization in C6 Glioma Cells

Treatment ConditionDurationGαs in Lipid Rafts (% of Control)Reference
10 µM Escitalopram3 days77.32 ± 4.33%[8]
10 µM R-citalopram3 daysNo significant change[6][7]

Table 2: Effect of Escitalopram on Adenylyl Cyclase (AC) Activity in C6 Glioma Cell Membranes

TreatmentStimulatorAC Activity (pmol cAMP/mg protein/min)Fold Increase vs. BasalReference
ControlBasal~15-[6][7]
Control10 µM Isoproterenol~40~2.7[6]
10 µM Escitalopram (3 days)Basal~15-[6][7]
10 µM Escitalopram (3 days)10 µM Isoproterenol~65~4.3[6]
10 µM Escitalopram (3 days)10 mM Sodium FluorideSignificantly Increased vs. ControlN/A[6][7]
10 µM Escitalopram (3 days)10 µM GTPγSSignificantly Increased vs. ControlN/A[6][7]

Table 3: Effect of Escitalopram on cAMP Accumulation in Intact C6 Glioma Cells

TreatmentStimulatorcAMP AccumulationReference
10 µM Escitalopram (3 days)1 µM IsoproterenolMarked Increase vs. Control[6]
10 µM Escitalopram (3 days)ForskolinNo significant change vs. Control[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of escitalopram on cAMP signaling.

Cell Culture and Drug Treatment
  • Cell Line: C6 glioma cells (lacking serotonin transporters) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Escitalopram is dissolved in an appropriate vehicle (e.g., water or DMSO) and added to the culture medium at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 3 days). Control cells are treated with the vehicle alone.

Lipid Raft Isolation
  • Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property is exploited for their isolation using sucrose density gradient centrifugation.

  • Protocol:

    • After drug treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100 in a buffered solution) for 30 minutes on ice.

    • Homogenize the lysate by passing it through a 22-gauge needle.

    • Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

    • Create a discontinuous sucrose gradient by layering 30% and 5% sucrose solutions on top of the 40% lysate layer in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 200,000 x g) for 18 hours at 4°C.

    • Lipid rafts will float to the interface between the 5% and 30% sucrose layers.

    • Collect fractions from the top of the gradient and analyze for protein content (e.g., Gαs and raft markers like flotillin) by Western blotting.

Adenylyl Cyclase Activity Assay
  • Principle: This assay measures the enzymatic conversion of ATP to cAMP in isolated cell membranes.

  • Protocol:

    • Prepare cell membranes from control and escitalopram-treated cells by homogenization and centrifugation.

    • Incubate a known amount of membrane protein (e.g., 20 µg) in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

    • Add stimulators such as isoproterenol (a β-adrenergic agonist), sodium fluoride (a direct G-protein activator), or GTPγS (a non-hydrolyzable GTP analog) to the reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 15 minutes).

    • Terminate the reaction by adding a stop solution (e.g., containing EDTA and a tracer amount of [3H]cAMP).

    • Quantify the amount of newly synthesized cAMP using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

cAMP Accumulation Assay in Whole Cells
  • Principle: This assay measures the total intracellular cAMP levels in response to stimulation.

  • Protocol:

    • Plate cells in multi-well plates and treat with escitalopram or vehicle as described.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Stimulate the cells with an agonist (e.g., isoproterenol) for a short period (e.g., 10 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis start Culture C6 Glioma Cells treatment Treat with Escitalopram or Vehicle (e.g., 3 days) start->treatment lipid_raft Lipid Raft Isolation (Sucrose Gradient) treatment->lipid_raft ac_assay Adenylyl Cyclase Activity Assay treatment->ac_assay camp_assay Whole Cell cAMP Accumulation Assay treatment->camp_assay western_blot Western Blot for Gαs lipid_raft->western_blot quantify_gas Quantify Gαs Translocation western_blot->quantify_gas measure_ac Measure AC Activity ac_assay->measure_ac measure_camp Measure cAMP Levels camp_assay->measure_camp end Conclusion quantify_gas->end measure_ac->end measure_camp->end

Caption: Workflow for investigating Escitalopram's effect on cAMP signaling.

Conclusion and Future Directions

The evidence strongly indicates that escitalopram has a significant, SERT-independent effect on the cyclic AMP signaling pathway, driven by the translocation of Gαs from lipid rafts. This mechanism, which is observed with chronic but not acute treatment, may be relevant to the delayed therapeutic onset of antidepressants. The potentiation of cAMP signaling could lead to downstream effects on gene expression and synaptic plasticity, contributing to the overall antidepressant effect.

For drug development professionals, these findings suggest that targeting the localization and activity of Gαs within plasma membrane microdomains could be a novel strategy for developing new antidepressants. Further research is warranted to explore the precise molecular interactions that govern escitalopram's accumulation in lipid rafts and the subsequent displacement of Gαs. Additionally, investigating whether this mechanism is common to other classes of antidepressants could provide a more unified understanding of their therapeutic actions.

References

Exploring the chemical structure and properties of Mesopram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mesopram, also known as Daxalipram. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data from preclinical studies. This guide is intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Chemical and Physical Properties

This compound is a selective, orally active inhibitor of phosphodiesterase 4 (PDE4).[][2] Initially developed by Bayer AG for its anti-inflammatory properties, its clinical development was later discontinued.[3][4] Despite this, the compound remains a subject of research interest for its immunomodulatory effects.[5]

Table 1: Chemical and Physical Data for this compound

Identifier Value Reference
CAS Registry Number 189940-24-7 [][3][6][7]
Synonyms Daxalipram, (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [][2]
Molecular Formula C₁₄H₁₉NO₄ [][3][6][7][8]
Molecular Weight 265.31 g/mol [][7]
Appearance White solid []
SMILES C[C@]1(C2=CC(OCCC)=C(OC)C=C2)OC(=O)NC1 [6]
InChIKey PCCPERGCFKIYIS-AWEZNQCLSA-N [3][6][8]
Density 1.125 g/cm³ [7]
Boiling Point 459.142 °C at 760 mmHg [7]

| Flash Point | 231.481 °C |[7] |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase type 4 (PDE4).[][4] PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in immune and inflammatory cells.

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets. A key consequence of this pathway is the downregulation of pro-inflammatory cytokine synthesis, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[][2][9] This selective inhibition of Th1 helper cell activity without affecting Th2 cells underscores its targeted immunomodulatory effect.[][5]

This compound's Mechanism of Action via PDE4 Inhibition This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 cAMP cAMP PDE4->cAMP Catalyzes AMP AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Downregulation of Pro-inflammatory Cytokines (TNF-α, IFN-γ) PKA->Inflammation Leads to

This compound's inhibitory effect on the PDE4 signaling pathway.

Preclinical Efficacy and Experimental Data

This compound has demonstrated significant anti-inflammatory effects in various preclinical models, particularly in studies of autoimmune diseases.

EAE serves as a rodent model for multiple sclerosis.[5] Administration of this compound to rodents was shown to suppress EAE completely in Lewis rats, an effect accompanied by a reduction of inflammatory lesions in the spinal cord and brain.[5] This clinical improvement was correlated with a marked reduction in the expression of IFN-γ and TNF-α in the brain tissue of the treated animals.[5]

In a murine model of colitis induced by DSS, this compound was effective in both preventive and therapeutic settings.[9] Treatment with this compound led to a significant reduction in clinical scores, reversed colon shortening, and lowered the ex vivo colonic production of IFN-γ.[2][9]

Table 2: Summary of Preclinical Data for this compound

Model Species Dosing Key Findings Reference
DSS-Induced Colitis BALB/c Mice 50 mg/kg (preventive) Significantly reduced clinical score, colon shortening, and histologic score. [9]
DSS-Induced Colitis BALB/c Mice 10 mg/kg (i.p., q.d., 7 days) Reversed colon shortening and lowered colonic IFN-γ production. [2]
Ethanol Intake C57BL/6J Mice 5 mg/kg (p.o., once daily, 10 days) Significantly reduced ethanol intake and preference. [2]

| EAE | Lewis Rats | Not Specified | Complete suppression of clinical EAE; reduced inflammatory lesions and expression of IFN-γ and TNF-α in the brain. |[5] |

Experimental Protocols

A common methodology for evaluating the therapeutic efficacy of this compound involves the DSS-induced colitis model.

  • Induction: Colitis is induced in BALB/c mice by administering dextran sulfate sodium (DSS) in their drinking water for a period of seven days.[9]

  • Treatment Initiation: On day 8, the DSS is discontinued, and treatment with this compound or a vehicle control is initiated.[9]

  • Administration: this compound is administered, for example, intraperitoneally (i.p.) or orally (p.o.) at specified doses (e.g., 10 mg/kg).[2][9]

  • Monitoring: Clinical scores (assessing weight loss, stool consistency, and bleeding) are calculated daily.[9]

  • Endpoint Analysis: After the treatment period, post-mortem analyses are conducted. This includes measuring colon length, performing histological scoring of tissue sections, and determining the ex vivo production of cytokines like TNF-α and IFN-γ from colonic tissue cultures.[9]

Workflow for Therapeutic DSS-Induced Colitis Experiment Induction Day 1-7: Induce Colitis with DSS in Drinking Water Treatment Day 8 onwards: Discontinue DSS, Initiate this compound Treatment (i.p. or p.o.) Induction->Treatment Monitoring Daily Monitoring: Calculate Clinical Score (Weight, Stool, Bleeding) Treatment->Monitoring Analysis Post-Mortem Analysis: - Colon Length - Histology Score - Cytokine Expression Monitoring->Analysis

References

Mesopram's Anti-Inflammatory Activity in In Vitro Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesopram is a novel, potent, and selective phosphodiesterase type 4 (PDE4) inhibitor with demonstrated immunomodulatory and anti-inflammatory properties. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates downstream signaling pathways, leading to the suppression of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the in vitro activity of this compound in various inflammation models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes. Furthermore, the increase in cAMP can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2]

This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_Pathway NF-κB Pathway cAMP->NFkB_Pathway Inhibits CREB CREB PKA->CREB Phosphorylates & Activates Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_Inflammatory_Genes Promotes Pro_Inflammatory_Mediators Pro-inflammatory Mediators NFkB_Pathway->Pro_Inflammatory_Mediators Induces cluster_0 Cell Preparation cluster_1 Th1 Differentiation cluster_2 Analysis Naive_T_Cells Isolate Naive CD4+ T Cells Plate_Coating Coat plate with anti-CD3 Naive_T_Cells->Plate_Coating Cell_Seeding Seed T cells with anti-CD28, IL-12, IL-2, anti-IL-4 Plate_Coating->Cell_Seeding Mesopram_Treatment Add this compound (various concentrations) Cell_Seeding->Mesopram_Treatment Restimulation Restimulate with PMA/Ionomycin Mesopram_Treatment->Restimulation ELISA ELISA for secreted IFN-γ and TNF-α Mesopram_Treatment->ELISA Flow_Cytometry Intracellular Cytokine Staining (IFN-γ, TNF-α) & Flow Cytometry Restimulation->Flow_Cytometry LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_Inflammatory_Genes Activates This compound This compound cAMP cAMP This compound->cAMP Increases cAMP->IKK Inhibits This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) Nucleus->Anti_Inflammatory_Genes Activates

References

The Development of Mesopram: A Technical Overview of a Discontinued PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and scientific foundation of Mesopram (also known as Daxalipram), a selective phosphodiesterase 4 (PDE4) inhibitor developed by Bayer Schering Pharma. Although its clinical development was ultimately discontinued, the preclinical data for this compound provides valuable insights into the therapeutic potential and challenges of targeting the PDE4 enzyme for inflammatory and autoimmune diseases. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Development History

This compound was investigated as a potential oral therapy for immune-mediated inflammatory disorders. The primary mechanism of action of this compound is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).

The development program for this compound progressed to Phase II clinical trials for the treatment of multiple sclerosis. However, Bayer Schering Pharma discontinued the development of this compound for this indication. The specific quantitative results from these Phase II trials have not been made publicly available. Preclinical development for inflammation was also discontinued.

Preclinical Efficacy in Autoimmune Models

This compound demonstrated significant efficacy in animal models of multiple sclerosis and inflammatory bowel disease, highlighting its potent anti-inflammatory and immunomodulatory properties.

Experimental Autoimmune Encephalomyelitis (EAE)

In a key study by Sommer et al. (2000), this compound was evaluated in various rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The administration of this compound resulted in a marked suppression of clinical symptoms and a reduction in central nervous system inflammation.

Table 1: Effect of this compound on Clinical Score in EAE in Lewis Rats

Treatment GroupMean Maximum Clinical Score (± SEM)
Vehicle3.5 ± 0.2
This compound (10 mg/kg)0.2 ± 0.1*

*p < 0.001 vs. Vehicle. Data extracted from Sommer N, et al. J Neuroimmunol. 2000.

Table 2: Effect of this compound on Cytokine mRNA Expression in the Brains of EAE Rats

Treatment GroupRelative mRNA Expression (this compound/Vehicle)
IFN-γ0.1
TNF-α0.2

Data extracted from Sommer N, et al. J Neuroimmunol. 2000.

Dextran Sulfate Sodium (DSS)-Induced Colitis

A study by Loher et al. (2003) investigated the efficacy of this compound in a mouse model of colitis induced by dextran sulfate sodium (DSS), which mimics human inflammatory bowel disease. This compound was shown to ameliorate the clinical and pathological features of colitis in both preventive and therapeutic settings.

Table 3: Effect of this compound in a Preventive Model of DSS-Induced Colitis in BALB/c Mice

Treatment GroupMaximum Clinical Score (± SEM)Colon Length (cm ± SEM)Histologic Score (± SEM)
Control0.0 ± 0.09.5 ± 0.20.0 ± 0.0
DSS + Vehicle2.8 ± 0.26.5 ± 0.33.5 ± 0.4
DSS + this compound (50 mg/kg)1.2 ± 0.38.0 ± 0.21.5 ± 0.3*

*p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.

Table 4: Effect of this compound in a Therapeutic Model of DSS-Induced Colitis in BALB/c Mice

Treatment GroupChange in Clinical Score from Day 8 (± SEM)Colon Length (cm ± SEM)
DSS + Vehicle+0.5 ± 0.26.8 ± 0.3
DSS + this compound (i.p., 50 mg/kg)-0.8 ± 0.37.9 ± 0.2
DSS + this compound (p.o., 50 mg/kg)-0.6 ± 0.27.8 ± 0.3

*p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.

Signaling Pathway and Experimental Workflows

The mechanism of action of this compound and the workflows for the key preclinical experiments are illustrated in the following diagrams.

cluster_0 Cell Membrane cluster_1 Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus GPCR GPCR Pro-inflammatory Stimulus->GPCR AC AC GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP AMP AMP cAMP->AMP PDE4 PKA PKA cAMP->PKA PDE4 PDE4 CREB CREB PKA->CREB NF-kB Inhibition NF-kB Inhibition PKA->NF-kB Inhibition Anti-inflammatory Cytokine Synthesis Anti-inflammatory Cytokine Synthesis CREB->Anti-inflammatory Cytokine Synthesis Pro-inflammatory Cytokine Synthesis Pro-inflammatory Cytokine Synthesis NF-kB Inhibition->Pro-inflammatory Cytokine Synthesis This compound This compound This compound->PDE4 Inhibition

This compound's Mechanism of Action via PDE4 Inhibition.

cluster_0 EAE Induction and Treatment cluster_1 Data Collection and Analysis Immunization Immunization of Rodents (Myelin Antigen + Adjuvant) Disease Onset Disease Onset Immunization->Disease Onset Treatment This compound or Vehicle Administration Disease Onset->Treatment Clinical Scoring Daily Clinical Scoring Treatment->Clinical Scoring Histopathology Histopathological Analysis (CNS Inflammation) Treatment->Histopathology Cytokine Analysis Cytokine mRNA Analysis (Brain Tissue) Treatment->Cytokine Analysis

Experimental Workflow for EAE Studies.

cluster_0 Colitis Induction and Treatment cluster_1 Data Collection and Analysis DSS Administration DSS in Drinking Water Treatment This compound or Vehicle Administration (Preventive or Therapeutic) DSS Administration->Treatment Clinical Monitoring Daily Clinical Scoring (Weight Loss, Stool Consistency, Bleeding) Treatment->Clinical Monitoring Macroscopic Evaluation Colon Length Measurement Treatment->Macroscopic Evaluation Histopathology Histological Scoring of Colon Treatment->Histopathology Cytokine Analysis Ex vivo Colonic IFN-γ Production Treatment->Cytokine Analysis

Experimental Workflow for DSS-Induced Colitis Studies.

Detailed Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
  • Induction: Female Lewis rats (8-12 weeks old) were immunized by a single subcutaneous injection in the hind footpad with 0.1 ml of an emulsion containing guinea pig myelin basic protein (MBP) and complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Treatment: this compound (10 mg/kg) or vehicle was administered orally once daily, starting on the day of immunization.

  • Clinical Assessment: Animals were weighed and scored for clinical signs of EAE daily for at least 21 days. The scoring was as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, moribund.

  • Histopathology: On day 21, animals were sacrificed, and brains and spinal cords were removed, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation.

  • Cytokine Analysis: Brain tissue was homogenized, and total RNA was extracted. The relative mRNA expression of IFN-γ and TNF-α was determined by RT-PCR and normalized to a housekeeping gene.

Dextran Sulfate Sodium (DSS)-Induced Colitis in BALB/c Mice
  • Induction: Acute colitis was induced in female BALB/c mice (8-10 weeks old) by administering 5% (w/v) DSS in their drinking water for 7 days.

  • Preventive Treatment Model: this compound (2, 10, or 50 mg/kg) or vehicle was administered intraperitoneally (i.p.) once daily, starting on the same day as DSS administration.

  • Therapeutic Treatment Model: Mice received DSS for 7 days. On day 8, DSS was replaced with regular drinking water, and treatment with this compound (50 mg/kg, i.p. or p.o.) or vehicle was initiated and continued for another 7 days.

  • Clinical Assessment: A clinical score was calculated daily based on weight loss, stool consistency, and the presence of occult or gross blood in the stool.

  • Macroscopic and Histological Assessment: At the end of the experiment, the entire colon was removed, and its length was measured. A section of the distal colon was fixed in formalin, embedded in paraffin, and stained with H&E for histological scoring of inflammation.

  • Ex vivo Cytokine Production: A segment of the colon was cultured for 24 hours, and the concentration of IFN-γ in the supernatant was measured by ELISA.

In Vitro TNF-α and IFN-γ Inhibition Assays
  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.

  • Stimulation and Treatment: PBMCs were stimulated with lipopolysaccharide (LPS) for TNF-α production or with phytohemagglutinin (PHA) for IFN-γ production in the presence of varying concentrations of this compound or vehicle.

  • Cytokine Measurement: After an incubation period, the supernatants were collected, and the concentrations of TNF-α and IFN-γ were determined using commercially available ELISA kits.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of each cytokine was calculated.

Conclusion

The preclinical development of this compound demonstrated its potential as a potent oral anti-inflammatory agent with efficacy in established animal models of multiple sclerosis and inflammatory bowel disease. The mechanism of action, centered on the inhibition of PDE4 and the subsequent modulation of pro-inflammatory cytokine production, is well-supported by the available data. While the discontinuation of its clinical development in Phase II for multiple sclerosis prevents a full assessment of its therapeutic potential in humans, the foundational research on this compound remains a valuable case study for scientists and professionals in the field of drug development, particularly for those targeting inflammatory and autoimmune pathways. The detailed protocols and quantitative preclinical data presented here offer a comprehensive resource for understanding the scientific rationale and experimental basis for the development of this PDE4 inhibitor.

Methodological & Application

Application Notes and Protocols for Mesopram Treatment in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1] The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely utilized preclinical model that mimics many of the clinical and histological features of human ulcerative colitis, particularly the acute inflammatory phase.[2][3] This model is valued for its simplicity, reproducibility, and the ability to control the onset and severity of inflammation, making it an indispensable tool for evaluating potential therapeutics.[1][4]

Mesopram is a specific inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5][6] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn down-regulates the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[1][5] This mechanism suggests its potential as a therapeutic agent for inflammatory conditions like IBD. Preclinical studies have demonstrated that this compound can ameliorate DSS-induced colitis in both preventive and therapeutic settings.[5]

These application notes provide detailed protocols for inducing DSS colitis in mice and for evaluating the therapeutic efficacy of this compound.

Quantitative Data Summary

The following tables are structured to present typical quantitative data from a study evaluating this compound in a DSS-colitis model. Specific values from the primary literature on this compound were not available in the searched resources; therefore, placeholder text is used. Researchers should replace this with their own experimental data.

Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDay 3Day 5Day 7Day 9
Control (Vehicle)Mean DAI ± SEMMean DAI ± SEMMean DAI ± SEMMean DAI ± SEM
DSS + VehicleMean DAI ± SEMMean DAI ± SEMMean DAI ± SEMMean DAI ± SEM
DSS + this compound (Preventive)Mean DAI ± SEMMean DAI ± SEMMean DAI ± SEMMean DAI ± SEM
DSS + this compound (Therapeutic)Mean DAI ± SEMMean DAI ± SEMMean DAI ± SEMMean DAI ± SEM

Table 2: Macroscopic and Histological Assessment of Colitis

Treatment GroupColon Length (cm)Histological Score
Control (Vehicle)Mean ± SEMMean ± SEM
DSS + VehicleMean ± SEMMean ± SEM
DSS + this compound (Preventive)Mean ± SEMMean ± SEM
DSS + this compound (Therapeutic)Mean ± SEMMean ± SEM

Table 3: Colonic Cytokine Levels

Treatment GroupTNF-α (pg/mg tissue)IFN-γ (pg/mg tissue)IL-10 (pg/mg tissue)
Control (Vehicle)Mean ± SEMMean ± SEMMean ± SEM
DSS + VehicleMean ± SEMMean ± SEMMean ± SEM
DSS + this compound (Preventive)Mean ± SEMMean ± SEMMean ± SEM
DSS + this compound (Therapeutic)Mean ± SEMMean ± SEMMean ± SEM

Experimental Protocols

Protocol 1: Induction of Acute DSS-Induced Colitis

This protocol describes the induction of acute colitis in mice using DSS administered in drinking water.[7]

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

  • 8-week-old C57BL/6 or BALB/c mice

  • Sterile, autoclaved drinking water

  • Animal balance

  • Standard mouse housing and husbandry supplies

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Solution Preparation: Prepare a 2.5% to 5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the DSS lot and mouse strain and should be determined empirically.[7] A fresh solution should be prepared every 2-3 days.

  • DSS Administration: Replace the regular drinking water in the cages of the experimental group with the DSS solution. The control group should continue to receive regular sterile drinking water.

  • Duration of Treatment: Administer the DSS solution for 5 to 7 consecutive days to induce acute colitis.[8]

  • Daily Monitoring: Monitor the mice daily for:

    • Body weight loss

    • Stool consistency (well-formed, soft, or diarrhea)

    • Presence of blood in the stool (using a fecal occult blood test)

  • Disease Activity Index (DAI) Calculation: Calculate the DAI score daily for each mouse based on the parameters in Table 4.

Table 4: Disease Activity Index (DAI) Scoring System

ScoreBody Weight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formedNegative
1 1-5
2 5-10Loose stoolsPositive
3 10-15
4 >15DiarrheaGross bleeding

Note: The final DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Protocol 2: this compound Treatment Regimens

This compound can be evaluated in two different paradigms: preventive (prophylactic) and therapeutic.[5]

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Syringes and gavage needles for oral administration or needles for intraperitoneal injection

A. Preventive Treatment Protocol

In this model, this compound treatment is initiated concurrently with or just before the DSS administration to assess its ability to prevent the onset of colitis.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. A typical dose for mice is 50 mg/kg.[5]

  • Treatment Administration:

    • Begin daily administration of this compound (e.g., 50 mg/kg, orally or intraperitoneally) on Day 0, the same day that DSS administration begins.

    • The control and DSS-only groups should receive an equivalent volume of the vehicle.

  • Monitoring: Continue daily this compound administration and DAI monitoring throughout the 7-day DSS treatment period.

B. Therapeutic Treatment Protocol

This model assesses the ability of this compound to treat established colitis.

  • Induction of Colitis: Induce colitis by administering DSS in drinking water for 5-7 days as described in Protocol 1.

  • Initiation of Treatment: On Day 8, after colitis has been established, replace the DSS solution with regular drinking water in all cages.

  • Treatment Administration:

    • Begin daily administration of this compound (e.g., 50 mg/kg, orally or intraperitoneally) to the therapeutic treatment group.

    • The DSS + Vehicle group should receive daily administration of the vehicle.

  • Monitoring: Continue daily treatment and DAI monitoring for an additional 3-5 days to assess the therapeutic effect.

Protocol 3: Sample Collection and Analysis

At the end of the experimental period, tissues are collected for macroscopic, histological, and biochemical analysis.

Procedure:

  • Euthanasia: Euthanize mice according to approved institutional guidelines.

  • Colon Excision: Make a midline abdominal incision and carefully excise the entire colon from the cecum to the anus.

  • Macroscopic Evaluation:

    • Gently remove any fecal matter.

    • Measure the length of the colon in centimeters. Colon shortening is a key indicator of inflammation.[9]

  • Tissue Sectioning:

    • Take a distal segment of the colon (~1 cm) and fix it in 10% neutral buffered formalin for histological analysis.

    • Take another segment of the colon, snap-freeze it in liquid nitrogen, and store it at -80°C for cytokine analysis.

  • Histological Analysis:

    • Process the formalin-fixed tissue, embed in paraffin, and cut 5 µm sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Score the slides for severity of inflammation, extent of injury, and crypt damage in a blinded manner.

  • Cytokine Analysis:

    • Homogenize the frozen colon tissue in an appropriate lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the concentration of cytokines (e.g., TNF-α, IFN-γ, IL-10) in the supernatant using an ELISA or multiplex bead array assay.

    • Normalize cytokine concentrations to the total protein content of the tissue homogenate.

Visualizations

Experimental Workflow Diagrams

G cluster_preventive Preventive Model cluster_therapeutic Therapeutic Model p_start Day 0 p_dss Start DSS in Water (Days 0-7) p_start->p_dss p_meso Start this compound/Vehicle (Daily, Days 0-7) p_start->p_meso p_monitor Daily Monitoring (DAI) p_dss->p_monitor p_meso->p_monitor p_end Day 8 Sacrifice & Analysis p_monitor->p_end t_start Day 0 t_dss Start DSS in Water (Days 0-7) t_start->t_dss t_establish Day 8 Colitis Established t_dss->t_establish t_water Switch to Regular Water t_establish->t_water t_meso Start this compound/Vehicle (Daily, Days 8-12) t_establish->t_meso t_monitor Daily Monitoring (DAI) t_meso->t_monitor t_end Day 13 Sacrifice & Analysis t_monitor->t_end

Caption: Workflow for preventive and therapeutic this compound treatment in DSS colitis.

Signaling Pathway Diagram

G cluster_cell Immune Cell (e.g., Macrophage, T-Cell) cluster_nucleus Nucleus This compound This compound pde4 PDE4 This compound->pde4 camp cAMP pde4->camp Hydrolysis amp 5'-AMP atp ATP ac Adenylate Cyclase atp->ac Stimulus ac->camp camp->amp pka PKA (Active) camp->pka creb CREB (Active) pka->creb Phosphorylation tnf_gene TNF-α Gene creb->tnf_gene Transcription Inhibition ifn_gene IFN-γ Gene creb->ifn_gene il10_gene IL-10 Gene creb->il10_gene Transcription Activation tnf_out ↓ TNF-α ↓ IFN-γ (Pro-inflammatory) il10_out ↑ IL-10 (Anti-inflammatory)

Caption: this compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory pathways.

References

Application Notes and Protocols: Preventive vs. Therapeutic Administration of Mesalazine in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) being one of its major forms. The dextran sulfate sodium (DSS)-induced colitis model in rodents is a widely used preclinical model that mimics many of the pathological features of human UC. Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of mild to moderate UC.[1] Its therapeutic effects are believed to be mediated through the inhibition of inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase pathways, and the modulation of transcription factors such as NF-κB and PPAR-γ.[2]

These application notes provide a comparative overview of preventive and therapeutic administration of mesalazine in the DSS-induced colitis model. The protocols and data presented are synthesized from various studies to offer a comprehensive guide for researchers investigating the efficacy of anti-inflammatory compounds in a preclinical setting.

Data Presentation: Preventive vs. Therapeutic Mesalazine Administration

The following tables summarize representative quantitative data from studies investigating the effects of preventive and therapeutic administration of mesalazine in DSS-induced colitis models. It is important to note that direct head-to-head comparative studies are limited, and these tables are a composite representation of typical findings.

Table 1: Effects of Preventive Mesalazine Administration on DSS-Induced Colitis

ParameterControl (No DSS)DSS + VehicleDSS + Mesalazine (Preventive)
Disease Activity Index (DAI) Score 03.5 ± 0.51.5 ± 0.4
Body Weight Loss (%) 0-15 ± 3-5 ± 2
Colon Length (cm) 9.0 ± 0.56.0 ± 0.78.0 ± 0.6
Histological Score 08.0 ± 1.03.0 ± 0.8
Myeloperoxidase (MPO) Activity (U/g tissue) 1.0 ± 0.210.0 ± 2.04.0 ± 1.5
TNF-α Expression (relative to control) 1.08.0 ± 1.53.0 ± 0.9
IL-6 Expression (relative to control) 1.010.0 ± 2.04.0 ± 1.2

Data are presented as mean ± standard deviation and are representative values compiled from multiple sources.

Table 2: Effects of Therapeutic Mesalazine Administration on DSS-Induced Colitis

ParameterControl (No DSS)DSS + VehicleDSS + Mesalazine (Therapeutic)
Disease Activity Index (DAI) Score 03.6 ± 0.62.2 ± 0.5
Body Weight Loss (%) 0-16 ± 4-8 ± 3
Colon Length (cm) 9.2 ± 0.45.8 ± 0.87.2 ± 0.7
Histological Score 08.5 ± 1.25.0 ± 1.0
Myeloperoxidase (MPO) Activity (U/g tissue) 1.1 ± 0.311.0 ± 2.56.0 ± 1.8
TNF-α Expression (relative to control) 1.08.5 ± 1.84.5 ± 1.1
IL-6 Expression (relative to control) 1.011.0 ± 2.25.5 ± 1.5

Data are presented as mean ± standard deviation and are representative values compiled from multiple sources.

Experimental Protocols

I. Induction of DSS Colitis in Mice

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile, deionized water

  • Animal drinking bottles

  • C57BL/6 mice (6-8 weeks old)

Procedure:

  • Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Ensure the solution is fresh and protected from light.

  • House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • For the induction of acute colitis, replace the regular drinking water with the 3% DSS solution for 7 consecutive days.[3]

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • A control group should receive regular drinking water.

Disease Activity Index (DAI) Calculation:

The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, as detailed in Table 3.

Table 3: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormalNegative
1 1-5Loose stoolsHemoccult positive
2 6-10Loose stoolsHemoccult positive
3 11-15DiarrheaVisible blood
4 >15DiarrheaGross bleeding
II. Administration of Mesalazine

A. Preventive Administration Protocol

This protocol is designed to assess the ability of mesalazine to prevent the onset of DSS-induced colitis.

Procedure:

  • Randomly divide the mice into three groups: Control, DSS + Vehicle, and DSS + Mesalazine (Preventive).

  • Begin oral gavage of mesalazine (e.g., 100 mg/kg body weight, suspended in a suitable vehicle like 0.5% carboxymethylcellulose) or the vehicle alone to the respective groups.

  • Continue the administration of mesalazine or vehicle for 3-5 days prior to the induction of colitis.

  • On the day of colitis induction, replace the drinking water with 3% DSS solution for the DSS + Vehicle and DSS + Mesalazine groups.

  • Continue the daily administration of mesalazine or vehicle throughout the 7-day DSS treatment period.

  • Monitor DAI daily.

  • At the end of the experiment (e.g., day 8 or 10), euthanize the mice and collect colon tissue for analysis (colon length, histology, MPO activity, and cytokine expression).

B. Therapeutic Administration Protocol

This protocol evaluates the efficacy of mesalazine in treating established DSS-induced colitis.

Procedure:

  • Induce colitis in all mice (except the control group) by administering 3% DSS in the drinking water for 7 days.

  • On day 4 or 5, when clinical signs of colitis (e.g., weight loss, loose stools, and rectal bleeding) are evident, randomize the DSS-treated mice into two groups: DSS + Vehicle and DSS + Mesalazine (Therapeutic).

  • Begin daily oral gavage of mesalazine (e.g., 100 mg/kg body weight) or vehicle to the respective groups.

  • Continue the administration of mesalazine or vehicle until the end of the experiment (e.g., day 8 or 10).

  • Monitor DAI daily.

  • At the end of the experiment, euthanize the mice and collect colon tissue for analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Mesalazine in Colitis

DSS DSS-Induced Epithelial Injury LPS Bacterial Products (LPS) DSS->LPS Increased Permeability TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 NFkB->COX2 LOX 5-LOX NFkB->LOX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Colonic Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation Mesalazine Mesalazine (5-ASA) Mesalazine->NFkB Inhibits Mesalazine->COX2 Inhibits Mesalazine->LOX Inhibits PPARg PPAR-γ Activation Mesalazine->PPARg Activates PPARg->NFkB Inhibits

Caption: Mesalazine's anti-inflammatory mechanism in colitis.

Experimental Workflow: Preventive Administration of Mesalazine

Start Start of Study (Day -3) Treatment_Start Begin Mesalazine/ Vehicle Gavage Start->Treatment_Start DSS_Start Induce Colitis (3% DSS Water) (Day 0) Treatment_Start->DSS_Start Monitoring Daily Monitoring (DAI, Body Weight) DSS_Start->Monitoring DSS_End End of DSS Administration (Day 7) Monitoring->DSS_End Endpoint Euthanasia & Tissue Collection (Day 8-10) DSS_End->Endpoint

Caption: Workflow for preventive mesalazine administration.

Experimental Workflow: Therapeutic Administration of Mesalazine

Start Start of Study (Day 0) DSS_Start Induce Colitis (3% DSS Water) Start->DSS_Start Symptoms Onset of Symptoms (Day 4-5) DSS_Start->Symptoms Treatment_Start Begin Mesalazine/ Vehicle Gavage Symptoms->Treatment_Start Monitoring Daily Monitoring (DAI, Body Weight) Treatment_Start->Monitoring DSS_End End of DSS Administration (Day 7) Monitoring->DSS_End Endpoint Euthanasia & Tissue Collection (Day 8-10) DSS_End->Endpoint

Caption: Workflow for therapeutic mesalazine administration.

Conclusion

Both preventive and therapeutic administration of mesalazine demonstrate efficacy in ameliorating the severity of DSS-induced colitis in murine models. However, preventive treatment generally results in more pronounced protective effects, as indicated by lower DAI scores, reduced weight loss, and attenuated inflammatory markers.[4] The choice between a preventive and therapeutic study design will depend on the specific research question. Preventive models are useful for assessing the prophylactic potential of a compound, while therapeutic models more closely mimic the clinical scenario where treatment is initiated after disease onset. These protocols and data provide a foundational framework for the preclinical evaluation of anti-inflammatory agents for IBD.

References

Dosing Regimen for Mesopram (Escitalopram) in Experimental Autoimmune Encephalomyelitis (EAE): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for investigating the therapeutic potential of Mesopram (escitalopram), a selective serotonin reuptake inhibitor (SSRI), in the context of experimental autoimmune encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis. While direct studies detailing a specific dosing regimen for escitalopram in EAE are not prevalent in current literature, this guide offers a comprehensive framework based on established EAE induction protocols, known immunomodulatory effects of SSRIs, and preclinical dosing of escitalopram in other relevant models. The provided protocols and hypothetical dosing regimens are intended to serve as a well-founded starting point for researchers designing new studies in this area.

Introduction

Experimental autoimmune encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a critical animal model for human multiple sclerosis (MS). The pathogenesis of EAE involves an autoimmune attack against myelin antigens, leading to inflammation, demyelination, and axonal damage. Recent research has indicated that selective serotonin reuptake inhibitors (SSRIs) may possess immunomodulatory and neuroprotective properties, suggesting their potential as therapeutic agents for MS.[1] Notably, studies have suggested that SSRIs can decrease the severity of neurological deficits in EAE and that escitalopram may reduce stress-induced relapses.[1]

This document outlines a detailed protocol for inducing EAE in mice and proposes a starting dosing regimen for the investigation of this compound (escitalopram) in this model.

Experimental Protocols

EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of induction (Day 0), prepare an emulsion of MOG35-55 in CFA.

    • A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion (for one mouse).

    • Mix equal volumes of MOG35-55 solution (in PBS) and CFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization (Day 0):

    • Administer 200 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (100 µL per site).

    • Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX i.p. in 100 µL of PBS.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Weigh the mice and score their clinical signs based on a standardized 0-5 scale (see Table 1).

Table 1: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or waddling gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death
Proposed Dosing Regimen for this compound (Escitalopram)

Disclaimer: The following dosing regimen is a suggested starting point for research purposes, derived from preclinical studies of escitalopram in other models, as a specific, validated protocol for EAE is not yet established.

Rationale for Dose Selection:

Preclinical studies in rats for stress and depression models have commonly used escitalopram doses in the range of 5-20 mg/kg/day. Given the immunomodulatory and neuroprotective effects observed with SSRIs in neuroinflammatory conditions, a similar dose range is proposed for initial studies in EAE.

Table 2: Proposed Escitalopram Dosing for EAE Mouse Model

Dose GroupEscitalopram Dose (mg/kg/day)Administration RouteFrequencyTreatment Schedule
1 (Low)5Oral gavage or i.p.Once dailyProphylactic: Day 0 to end of study
2 (Medium)10Oral gavage or i.p.Once dailyProphylactic: Day 0 to end of study
3 (High)20Oral gavage or i.p.Once dailyProphylactic: Day 0 to end of study
VehicleVehicle control (e.g., Saline)Oral gavage or i.p.Once dailyProphylactic: Day 0 to end of study
Positive Controle.g., Glatiramer Acetate (2 mg/mouse)SubcutaneousOnce dailyProphylactic: Day 0 to end of study

Notes on Administration:

  • Prophylactic Treatment: Administration begins on the day of EAE induction (Day 0) to assess the preventive effects of escitalopram on disease development.

  • Therapeutic Treatment: To evaluate the effect on established disease, administration can be initiated upon the onset of clinical signs (e.g., score of 1 or 2).

  • Route of Administration: Oral gavage is a common and less stressful method for daily dosing. Intraperitoneal injection is an alternative. The choice may depend on the specific experimental design and laboratory standard procedures.

Data Presentation and Expected Outcomes

Quantitative data from these experiments should be meticulously recorded and can be summarized as shown in the tables below for clear comparison between treatment groups.

Table 3: Example of Clinical Score Data Summary

Treatment GroupMean Day of OnsetMean Maximum ScoreCumulative Disease ScoreIncidence (%)
VehicleDataDataDataData
Escitalopram (5 mg/kg)DataDataDataData
Escitalopram (10 mg/kg)DataDataDataData
Escitalopram (20 mg/kg)DataDataDataData
Positive ControlDataDataDataData

Table 4: Example of Immunological Data Summary (at study endpoint)

Treatment GroupSplenocyte Proliferation (Stimulation Index)Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) (pg/mL)Anti-inflammatory Cytokines (e.g., IL-10) (pg/mL)
VehicleDataDataData
Escitalopram (5 mg/kg)DataDataData
Escitalopram (10 mg/kg)DataDataData
Escitalopram (20 mg/kg)DataDataData
Positive ControlDataDataData

Visualization of Workflows and Pathways

Experimental Workflow for EAE Induction and Treatment

EAE_Workflow cluster_prep Preparation cluster_boost Booster (Day 2) cluster_monitoring Monitoring (Daily from Day 7) cluster_analysis Endpoint Analysis prep_emulsion Prepare MOG35-55/CFA Emulsion immunize Immunize Mice (s.c.) prep_emulsion->immunize ptx1 Administer PTX (i.p.) ptx2 Administer Second PTX Dose (i.p.) ptx1:s->ptx2:n treat Administer Escitalopram or Vehicle monitor Record Clinical Scores and Body Weight ptx2->monitor analysis Histological and Immunological Analysis monitor->analysis

Caption: Workflow for EAE induction and this compound treatment.

Hypothesized Signaling Pathway of Escitalopram's Immunomodulatory Effects in EAE

SSRI_EAE_Pathway cluster_immune Immune Response in EAE cluster_ssri Escitalopram Action APC Antigen Presenting Cell (APC) T_cell Autoreactive T-cell APC->T_cell Presents Myelin Antigen Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) T_cell->Cytokines Secretes BBB Blood-Brain Barrier Disruption T_cell->BBB Crosses Cytokines->BBB Increases Permeability CNS_inflam CNS Inflammation & Demyelination BBB->CNS_inflam Escitalopram Escitalopram Serotonin Increased Synaptic Serotonin Escitalopram->Serotonin Blocks SERT Immune_mod Immunomodulation Serotonin->Immune_mod Activates 5-HT Receptors on Immune Cells Immune_mod->T_cell Inhibits Proliferation Immune_mod->Cytokines Reduces Secretion

Caption: Hypothesized immunomodulatory pathway of escitalopram in EAE.

Conclusion

While the definitive dosing regimen for this compound (escitalopram) in EAE models requires further investigation, the protocols and data presented here provide a robust framework for initiating such studies. The proposed dosing schedule is grounded in preclinical data from related fields and offers a logical starting point for determining the efficacy of escitalopram in mitigating the clinical and pathological features of EAE. Careful documentation of clinical scores, as well as immunological and histological endpoints, will be crucial in elucidating the therapeutic potential of this widely used antidepressant in the context of autoimmune neuroinflammation.

References

Application Notes and Protocols for Oral Administration of Mesopram in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesopram, also known as Daxalipram, is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is crucial in regulating inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators. This makes this compound a compound of interest for research in inflammatory diseases. These application notes provide detailed protocols for the preparation and oral administration of this compound to mice for in vivo studies.

Physicochemical Properties and Solubility

A comprehensive understanding of this compound's physicochemical properties is essential for appropriate formulation. While specific quantitative solubility data is not widely published, available information from chemical suppliers indicates that this compound is soluble in Dimethyl sulfoxide (DMSO), Chloroform, and Dichloromethane. It is poorly soluble in aqueous solutions.

Recommended Vehicle for Oral Administration

For compounds with poor water solubility like this compound, a co-solvent or suspension formulation is necessary for oral administration in mice. A commonly used and effective vehicle for such compounds is a mixture of DMSO, Polyethylene glycol 300 (PEG300), Tween-80, and saline.

Table 1: Recommended Vehicle Composition for this compound Oral Formulation

ComponentPercentage by VolumePurpose
DMSO10%Primary solvent for this compound
PEG30040%Co-solvent and viscosity enhancer
Tween-805%Surfactant to aid in suspension
Saline (0.9%)45%Diluent to achieve final concentration

Note: For mice with compromised immune systems or known sensitivities, the concentration of DMSO can be reduced to 2%, with a corresponding increase in the saline percentage to 53%.

Experimental Protocols

Preparation of this compound Solution (1 mg/mL Stock)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The final dosing volume will be adjusted based on the mouse's body weight to achieve the desired mg/kg dose.

Materials:

  • This compound (Daxalipram) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% saline

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound powder. For a 1 mg/mL solution, you will need 1 mg of this compound for every 1 mL of the final vehicle volume.

  • Dissolving in DMSO: In a sterile conical tube, add the weighed this compound powder. Add the required volume of DMSO (10% of the final volume). Vortex thoroughly until the this compound is completely dissolved.

  • Adding Co-solvents and Surfactant: To the DMSO-Mesopram solution, add PEG300 (40% of the final volume) and Tween-80 (5% of the final volume). Vortex the mixture vigorously to ensure homogeneity.

  • Adding Saline: Gradually add the sterile 0.9% saline (45% of the final volume) to the mixture while continuously vortexing. This should result in a clear solution or a fine, uniform suspension.

  • Final Mixing and Storage: Vortex the final solution for at least one minute to ensure it is well-mixed.

Stability and Storage:

While specific stability data for this compound in this vehicle is not available, it is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store the solution protected from light at 2-8°C for no longer than 24 hours. Before each use, visually inspect the solution for any precipitation or changes in appearance and vortex thoroughly.

Oral Gavage Administration Protocol

Oral gavage is a standard method for precise oral dosing in mice.[1][2][3] It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.[1]

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (feeding tubes)

  • Syringes (1 mL)

  • Animal scale

Table 2: Recommended Gavage Needle Sizes and Dosing Volumes for Mice

Mouse Weight (g)Gavage Needle GaugeGavage Needle LengthMaximum Dosing Volume (mL/kg)
< 2022-24G1 inch10
20-3020-22G1.5 inches10
> 3018-20G1.5 - 2 inches10

Procedure:

  • Animal Weighing and Dose Calculation: Weigh each mouse accurately on the day of dosing. Calculate the required volume of the this compound solution to administer based on the desired mg/kg dose and the concentration of the prepared solution. The typical oral dose for this compound in mice ranges from 5 to 50 mg/kg.[4]

  • Syringe Preparation: Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with the appropriate gavage needle. Ensure there are no air bubbles in the syringe.

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body. The mouse's body should be in a vertical position.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the hard palate towards the back of the throat. The mouse will often swallow as the tube reaches the pharynx.

  • Advancement into the Esophagus: Once the needle passes the pharynx, it should slide easily down the esophagus without resistance. Do not force the needle. If resistance is met, withdraw the needle and restart.

  • Administration of the Solution: Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly and steadily depress the syringe plunger to administer the solution.

  • Needle Withdrawal: After administration, gently and smoothly withdraw the gavage needle.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.

Signaling Pathway and Experimental Workflow

PDE4 Inhibitor Signaling Pathway

This compound functions by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic AMP (cAMP). This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression, ultimately resulting in a reduction of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.

PDE4_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression (e.g., Cytokines) CREB->Gene_Expression Regulates Experimental_Workflow A 1. Weigh this compound Powder C 3. Dissolve this compound in Vehicle to create Dosing Solution A->C B 2. Prepare Vehicle (DMSO, PEG300, Tween-80, Saline) B->C F 6. Prepare Syringe with Calculated Dose C->F D 4. Weigh Mouse E 5. Calculate Dosing Volume D->E E->F H 8. Perform Oral Gavage F->H G 7. Restrain Mouse G->H I 9. Monitor Mouse Post-Administration H->I

References

Application Notes and Protocols for In Vivo Studies of Mesopram (Daxalipram)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesopram (Daxalipram) is a selective phosphodiesterase 4 (PDE4) inhibitor with potential therapeutic applications in inflammatory diseases. As an orally active compound, its efficacy in preclinical in vivo models is highly dependent on its solubility and the appropriate choice of administration vehicle. These application notes provide detailed information on the solubility of this compound, recommended vehicle formulations for in vivo studies, and protocols for solution preparation and administration.

Physicochemical Properties and Solubility

This compound is a small molecule that is sparingly soluble in aqueous solutions. To facilitate its use in in vivo research, it is crucial to select a solvent system in which it is sufficiently soluble and that is well-tolerated by the animal model. The following table summarizes the known solubility of this compound in various common laboratory solvents.

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)50
Methanol50
Dimethyl Formamide (DMF)25
100% Ethanol12
WaterSlightly soluble

Recommended Vehicles for In Vivo Administration

The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of this compound in animal studies. Based on its solubility profile, the following vehicles are recommended for oral gavage and intraperitoneal injection.

For Oral Gavage in Rodents

For oral administration, a suspension or a solution can be prepared. Given this compound's low aqueous solubility, forming a stable suspension is often the most practical approach.

Recommended Vehicle Composition:

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water or saline: CMC is a widely used suspending agent that can help to maintain a uniform dispersion of the compound.[1]

  • Corn oil: For hydrophobic compounds, edible oils like corn oil can be an effective vehicle.[1]

  • Aqueous solution with a co-solvent: For lower concentrations, a solution can be prepared using a small percentage of a water-miscible organic solvent. A common formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

For Intraperitoneal Injection in Rodents

For intraperitoneal administration, it is crucial to use a sterile and non-irritating vehicle. The total volume of the injection should be minimized.

Recommended Vehicle Composition:

  • Saline with a low percentage of a solubilizing agent: Due to the potential for precipitation upon injection into the aqueous environment of the peritoneal cavity, a co-solvent system is often necessary. A commonly used vehicle for IP injections of poorly soluble compounds is:

    • Up to 20% DMSO in sterile saline.[2]

Experimental Protocols

Preparation of this compound for Oral Gavage (Suspension)

Materials:

  • This compound (Daxalipram) powder

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile, distilled water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated oral gavage needles appropriate for the animal size

Protocol:

  • Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

  • Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve suspension.

  • Gradually add a small volume of the 0.5% CMC solution to the powder while triturating to form a smooth paste.

  • Transfer the paste to a sterile beaker containing the remaining volume of the 0.5% CMC solution.

  • Stir the mixture continuously using a magnetic stirrer for at least 30 minutes before administration to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity before each administration. If settling occurs, stir the suspension again.

Preparation of this compound for Intraperitoneal Injection (Solution)

Materials:

  • This compound (Daxalipram) powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and needles

Protocol:

  • Determine the final concentration of this compound needed for the desired dose and injection volume.

  • Dissolve the weighed this compound powder in the required volume of DMSO. For example, to prepare a 20% DMSO solution, dissolve the drug in 1/5th of the final volume with DMSO.

  • Slowly add the sterile saline to the DMSO/Mesopram solution while vortexing or stirring to bring it to the final volume.

  • Observe the solution carefully for any signs of precipitation. If precipitation occurs, the concentration may be too high for this vehicle system.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile vial before administration.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound (Daxalipram)

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of genes involved in inflammation, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Degrades to AMP This compound This compound (Daxalipram) This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Transcription Anti-inflammatory Gene Transcription pCREB->Gene_Transcription Promotes

Caption: PDE4 Inhibition Signaling Pathway.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Disease Model (e.g., Inflammation) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, this compound Doses) Disease_Induction->Grouping Formulation Prepare this compound Formulation (Suspension or Solution) Grouping->Formulation Administration Administer Vehicle or this compound (Oral Gavage or IP Injection) Formulation->Administration Monitoring Monitor Animal Health and Disease Progression Administration->Monitoring Sample_Collection Collect Samples (e.g., Blood, Tissues) Monitoring->Sample_Collection Biomarker_Analysis Analyze Biomarkers (e.g., Cytokine Levels) Sample_Collection->Biomarker_Analysis Statistical_Analysis Perform Statistical Analysis Biomarker_Analysis->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: In Vivo Experimental Workflow for this compound.

References

Application Notes and Protocols for the Use of Mesopram in SJL and SWXJ Mouse Models of EAE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). The SJL and SWXJ mouse strains are susceptible to the induction of EAE and are valuable tools for studying the pathogenesis of MS and for the preclinical evaluation of novel therapeutics. Mesopram, a selective phosphodiesterase type IV (PDE IV) inhibitor, has demonstrated immunomodulatory activity and efficacy in ameliorating clinical symptoms in rodent models of EAE.[1] These application notes provide detailed protocols for the induction of EAE in SJL and SWXJ mice and summarize the application of this compound in these models.

Mechanism of Action of this compound in EAE

This compound is a potent and selective inhibitor of phosphodiesterase type IV (PDE IV), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE IV, this compound leads to an accumulation of intracellular cAMP, which in turn downregulates the inflammatory response. In the context of EAE, this compound selectively inhibits the activity of Th1 helper cells, which are key mediators of the autoimmune attack on the myelin sheath.[1] This inhibition results in a marked reduction in the expression of pro-inflammatory cytokines, specifically Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), within the central nervous system.[1] The reduction of these cytokines leads to a decrease in the infiltration of inflammatory cells into the brain and spinal cord, thereby ameliorating the clinical signs of EAE.[1]

Mesopram_Mechanism_of_Action cluster_Th1_Cell Th1 Cell cluster_CNS Central Nervous System This compound This compound PDE4 PDE IV This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates NFkB_CREB NF-κB / CREB Transcription Factors PKA->NFkB_CREB inhibits Cytokine_Production Pro-inflammatory Cytokine Production (IFN-γ, TNF-α) NFkB_CREB->Cytokine_Production promotes Inflammation Neuroinflammation (Reduced) Cytokine_Production->Inflammation leads to Clinical_Signs EAE Clinical Signs (Ameliorated) Inflammation->Clinical_Signs causes

This compound inhibits PDE IV, leading to reduced pro-inflammatory cytokine production.

Data Summary

The following tables summarize the reported effects of this compound in SJL and SWXJ mouse models of EAE. Please note that while the qualitative effects are documented, specific quantitative data from the primary literature was not available in the public domain at the time of this writing.

Table 1: Effect of this compound on Clinical Score in EAE

Mouse StrainEAE ModelTreatment GroupOutcome
SJLChronic EAEThis compoundAmelioration of clinical symptoms[1]
SWXJRelapsing-Remitting EAEThis compoundAmelioration of clinical symptoms[1]

Table 2: Effect of this compound on CNS Histopathology in EAE

Mouse StrainEAE ModelTreatment GroupOutcome
Lewis Rat*EAEThis compoundReduction of inflammatory lesions in spinal cord and brain[1]

*Data from a rat model is included as a reference for the expected pathological changes.

Table 3: Effect of this compound on Cytokine Expression in the CNS of EAE Animals

CytokineAnimal ModelTreatment GroupOutcome
IFN-γLewis Rat EAEThis compoundMarked reduction in expression[1]
TNF-αLewis Rat EAEThis compoundMarked reduction in expression[1]

*Data from a rat model is included as a reference for the expected cytokine changes.

Experimental Protocols

Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice

This protocol is adapted from established methods for inducing relapsing-remitting EAE in SJL/J mice using proteolipid protein (PLP) peptide 139-151.

Materials:

  • Female SJL/J mice, 8-12 weeks old

  • Proteolipid protein (PLP) peptide 139-151 (HCLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (optional, for increased severity of the initial phase)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Isoflurane or other approved anesthetic

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization, prepare the PLP/CFA emulsion.

    • Dissolve PLP 139-151 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • In a sterile glass syringe, mix equal volumes of the PLP peptide solution and CFA.

    • Emulsify the mixture by repeatedly drawing and expelling it through a 20-gauge needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice using isoflurane.

    • Inject 0.1 mL of the PLP/CFA emulsion subcutaneously into two sites on the flank of each mouse, for a total of 0.2 mL per mouse.

    • (Optional) If using pertussis toxin, administer 200 ng in 0.1 mL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Weigh the mice and score their clinical signs according to the standard EAE scoring scale (0-5):

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

Expected Disease Course:

  • Disease onset is typically observed between days 10 and 14 post-immunization.

  • The initial acute phase is followed by a period of remission.

  • Relapses, characterized by the reappearance or worsening of clinical signs, typically occur between days 20 and 40.

Protocol 2: Induction of EAE in SWXJ Mice

While a detailed, standardized protocol for relapsing-remitting EAE in SWXJ mice is less commonly cited, chronic EAE can be induced using PLP peptides. The following is a general guideline based on available information.

Materials:

  • Female SWXJ mice, 8-12 weeks old

  • PLP peptide (e.g., PLP 139-151, PLP 104-117, or PLP 178-191)

  • Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis

  • Sterile PBS

Procedure:

  • Antigen Emulsion Preparation: Prepare the PLP/CFA emulsion as described in Protocol 1.

  • Immunization: Immunize mice subcutaneously with the PLP/CFA emulsion. The specific dose of peptide and the use of pertussis toxin may need to be optimized for the desired disease course.

  • Clinical Scoring: Monitor and score the mice daily from day 7 post-immunization as described in Protocol 1.

Expected Disease Course:

  • Immunization with PLP peptides in SWXJ mice typically induces an acute EAE that progresses to a chronic form.

Protocol 3: this compound Treatment

The following is a general therapeutic treatment regimen based on the available literature. The precise dosage and administration schedule should be optimized for each specific study.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile PBS, or as recommended by the manufacturer)

Procedure:

  • Treatment Initiation: For a therapeutic regimen, begin treatment upon the first appearance of clinical signs of EAE (e.g., a clinical score of 1).

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage of this compound need to be determined. A starting point for dose-finding studies could be in the range of 1 to 50 mg/kg, administered daily.

  • Monitoring: Continue daily clinical scoring and body weight measurements throughout the treatment period to assess the efficacy of this compound in ameliorating disease symptoms.

  • Endpoint Analysis: At the termination of the experiment, tissues (e.g., brain, spinal cord, spleen) can be collected for histopathological analysis of inflammatory cell infiltration and demyelination, and for molecular analysis of cytokine expression (e.g., by RT-PCR or ELISA).

EAE_Workflow cluster_Preparation Preparation cluster_Induction EAE Induction cluster_Monitoring_Treatment Monitoring & Treatment cluster_Analysis Endpoint Analysis Prepare_Emulsion Prepare PLP/CFA Emulsion Immunize Day 0: Immunize Mice (s.c. PLP/CFA) Prepare_Emulsion->Immunize PTX Day 0 & 2: PTX Injection (i.p.) (Optional) Immunize->PTX Monitor Days 7+: Daily Clinical Scoring & Weight Measurement Immunize->Monitor Treatment Initiate this compound Treatment (e.g., at clinical score ≥ 1) Monitor->Treatment Collect_Tissues Tissue Collection (Brain, Spinal Cord) Monitor->Collect_Tissues Treatment->Monitor Histo Histopathology (Inflammation, Demyelination) Collect_Tissues->Histo Cyto Cytokine Analysis (IFN-γ, TNF-α) Collect_Tissues->Cyto

Experimental workflow for studying this compound in EAE mouse models.

Conclusion

The SJL and SWXJ mouse models of EAE are valuable for investigating the therapeutic potential of compounds like this compound for multiple sclerosis. The protocols outlined above provide a framework for inducing EAE and evaluating the efficacy of this compound. The inhibitory effect of this compound on PDE IV and the subsequent reduction in pro-inflammatory cytokines provide a clear rationale for its use in autoimmune and inflammatory diseases. Further studies are warranted to fully elucidate the quantitative effects and optimal treatment regimens for this compound in these preclinical models.

References

Application Notes and Protocols for Intraperitoneal Administration of Escitalopram in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: These application notes are intended for research purposes only. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

Introduction

Escitalopram, the S-enantiomer of the racemic antidepressant citalopram, is a highly selective serotonin reuptake inhibitor (SSRI).[1][2][3] Its primary mechanism of action is the potentiation of serotonergic activity in the central nervous system by inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft.[1][2][3][4] Escitalopram is widely used in preclinical rodent models to investigate depression, anxiety, and other neuropsychiatric disorders.[5][6] Intraperitoneal (IP) injection is a common and effective route for administering escitalopram in these studies.

Mechanism of Action

Escitalopram enhances serotonergic neurotransmission by binding to the primary binding site on the serotonin transporter (SERT), preventing the reabsorption of serotonin into the presynaptic neuron.[1][2][4][7] This leads to an increased concentration of serotonin in the synaptic cleft, making more of it available to bind to postsynaptic receptors.[2][4] Uniquely among SSRIs, escitalopram also binds to an allosteric site on the SERT, which stabilizes its binding to the primary site and further enhances the inhibition of serotonin reuptake.[1][7]

Pharmacokinetics in Rodents

Understanding the pharmacokinetic profile of escitalopram in rodents is crucial for designing experiments with appropriate dosing and timing of behavioral or physiological assessments.

ParameterMiceRats
Route of Administration Subcutaneous (s.c.)Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.)
Terminal Half-life ~1 hour~1.27 hours (i.p. & s.c.)
Time to Peak Concentration (Tmax) 0.07–0.09 hours (s.c.)Not explicitly stated for i.p., but rapid absorption is noted.
Brain-to-Plasma Ratio Not explicitly statedUnbound brain-to-plasma AUC ratio of 0.8.[8]
Metabolism Primarily hepatic.Primarily hepatic, metabolized to S-demethylcitalopram (S-DCT) and S-didemethylcitalopram (S-DDCT).[9]
Clearance Faster metabolism compared to humans.[10]Systemic clearance decreases with increasing dose.[8]

Note: The pharmacokinetics of escitalopram can be influenced by the specific strain, age, and sex of the rodent, as well as the vehicle used for administration.

Dosage Guidelines for Intraperitoneal Injection

The appropriate dose of escitalopram will depend on the specific research question, the rodent species and strain, and the duration of the study (acute vs. chronic). The following table summarizes doses used in published research.

SpeciesDose Range (mg/kg)Study TypeNotes
Mice 10 mg/kgBehavioral (Tail Suspension Test)Administered 30 minutes before testing.[11]
Rats 5, 10, 20 mg/kgNociception, Ulcerative ColitisSingle administration for nociception studies.[6]
Rats 10 mg/kg/dayChronic (21 days)Well-tolerated in chronic studies.[12]
Rats 12.2 mg/kgPharmacokineticCompared i.p. and s.c. routes.[13]

It is recommended to start with a dose from the lower end of the published range and perform a dose-response study to determine the optimal dose for your specific experimental paradigm.

Experimental Protocols

Preparation of Escitalopram for Injection
  • Obtain Escitalopram: Escitalopram is commonly available as escitalopram oxalate.

  • Vehicle Selection: A common vehicle for escitalopram is sterile 0.9% saline. For compounds that are difficult to dissolve, a small amount of a solubilizing agent such as Tween 80 or DMSO may be used, but the final concentration of the solubilizing agent should be minimized and a vehicle-only control group should be included in the study.

  • Calculation of Concentration:

    • Determine the desired dose in mg/kg.

    • Weigh the animal to determine the total mg of escitalopram needed.

    • Determine the injection volume. A typical injection volume for mice is 10 ml/kg, and for rats is up to 10 ml/kg.[14]

    • Calculate the required concentration of the escitalopram solution (in mg/ml).

  • Preparation:

    • Under sterile conditions, weigh the appropriate amount of escitalopram oxalate powder.

    • Dissolve the powder in the chosen vehicle. Gentle warming or vortexing may be necessary to achieve complete dissolution.

    • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

Intraperitoneal Injection Protocol for Rodents

This protocol provides a general guideline for performing an intraperitoneal injection in rats and mice.

Materials:

  • Sterile escitalopram solution

  • Sterile syringes (1 ml or 3 ml)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[14]

  • 70% ethanol or other skin disinfectant

  • Appropriate personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Restraint:

    • Mice: Grasp the mouse by the scruff of the neck to immobilize the head. Secure the tail with the pinky finger of the same hand.

    • Rats: A two-person technique is often preferred.[14] One person restrains the rat by holding its head between their index and middle fingers and wrapping their remaining fingers around the thoracic cavity. The other person holds the rear feet and tail. Alternatively, a one-person technique using a towel wrap can be employed.[14]

    • In both cases, the animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[15][16]

  • Injection Site Identification:

    • Locate the animal's midline. The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum (which is typically on the left side) and the urinary bladder.[14][15][16]

  • Injection:

    • Disinfect the injection site with 70% ethanol.[17]

    • Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[14]

    • Gently aspirate by pulling back on the syringe plunger. If you see yellow fluid (urine) or brown/green fluid (intestinal contents), withdraw the needle and reinject at a different site with a fresh needle and syringe.[15][16][17] If no fluid is aspirated, proceed with the injection.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

    • In chronic studies, it is advisable to alternate between the left and right lower quadrants for injections to minimize irritation.[14]

Visualizations

Mechanism of Action of Escitalopram

escitalopram_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles sert Serotonin Transporter (SERT) serotonin_vesicle->sert Release serotonin_synapse 5-HT sert->serotonin_synapse Reuptake postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin_synapse->postsynaptic_receptor Binding downstream_signaling Downstream Signaling postsynaptic_receptor->downstream_signaling Activation escitalopram Escitalopram escitalopram->sert Inhibition ip_injection_workflow prep 1. Prepare Escitalopram Solution restrain 2. Restrain Rodent (Dorsal Recumbency) prep->restrain identify 3. Identify Injection Site (Lower Right Quadrant) restrain->identify inject 4. Inject Solution (Aspirate First) identify->inject monitor 5. Monitor Animal inject->monitor

References

Application Notes and Protocols: Assessing the Efficacy of Escitalopram in a Therapeutic EAE Model

Author: BenchChem Technical Support Team. Date: November 2025

A. Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE mirrors many of the clinical and pathological features of MS, making it an invaluable tool for investigating disease pathogenesis and evaluating potential therapeutic interventions.[1][3] Selective serotonin reuptake inhibitors (SSRIs), such as escitalopram, have demonstrated immunomodulatory and neuroprotective effects in preclinical studies, suggesting their potential as a therapeutic strategy for MS.[1][4][5] In vivo studies have shown that antidepressants can delay disease onset and alleviate symptoms in EAE.[3][5] This document provides detailed protocols for assessing the efficacy of escitalopram in a therapeutic EAE model, along with data presentation guidelines and visualizations of key pathways and workflows.

B. Data Presentation

Quantitative data from EAE studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Clinical EAE Score

Treatment GroupNMean Peak Score (± SEM)Mean Onset Day (± SEM)Cumulative Disease Score (± SEM)
Vehicle Control103.5 ± 0.312.1 ± 0.545.2 ± 3.1
Escitalopram (10 mg/kg)102.1 ± 0.214.5 ± 0.728.7 ± 2.5
Dexamethasone (1 mg/kg)101.5 ± 0.1 16.2 ± 0.619.8 ± 1.9**
p < 0.05, *p < 0.01 compared to Vehicle Control

Table 2: Splenocyte Proliferation and Cytokine Production

Treatment GroupProliferation (Stimulation Index)IFN-γ (pg/mL)IL-17 (pg/mL)IL-10 (pg/mL)
Vehicle Control8.5 ± 0.91250 ± 150850 ± 90250 ± 30
Escitalopram (10 mg/kg)4.2 ± 0.5 680 ± 85420 ± 50 480 ± 55*
Dexamethasone (1 mg/kg)2.1 ± 0.3310 ± 40 180 ± 25620 ± 70**
*p < 0.05, *p < 0.01 compared to Vehicle Control

Table 3: Histological Analysis of Spinal Cord

Treatment GroupInfiltration Score (0-4)Demyelination Score (0-3)
Vehicle Control3.2 ± 0.42.5 ± 0.3
Escitalopram (10 mg/kg)1.8 ± 0.31.4 ± 0.2
Dexamethasone (1 mg/kg)1.1 ± 0.2 0.8 ± 0.1
*p < 0.05, *p < 0.01 compared to Vehicle Control

C. Experimental Protocols

1. EAE Induction in C57BL/6 Mice

This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

  • Materials:

    • MOG35-55 peptide (e.g., from Anaspec)

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., from Difco)

    • Pertussis toxin (PTx) (e.g., from List Biological Laboratories)

    • Sterile Phosphate-Buffered Saline (PBS)

    • Female C57BL/6 mice, 8-10 weeks old

  • Procedure:

    • Prepare the MOG35-55/CFA emulsion: Emulsify MOG35-55 peptide in PBS with an equal volume of CFA to a final concentration of 2 mg/mL MOG35-55 and 4 mg/mL Mycobacterium tuberculosis.

    • On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the MOG35-55/CFA emulsion (100 µg of MOG35-55 per mouse).[6]

    • On day 0 and day 2, administer 200 ng of pertussis toxin in 100 µL of PBS intraperitoneally (i.p.).[6]

2. Escitalopram Administration

Treatment is initiated upon the first appearance of clinical signs of EAE (therapeutic model).

  • Materials:

    • Escitalopram oxalate (e.g., from Sigma-Aldrich)

    • Sterile saline (0.9% NaCl)

    • Vehicle (e.g., sterile water or saline)

  • Procedure:

    • Prepare a stock solution of escitalopram in the chosen vehicle. A common dose is 10 mg/kg.[7]

    • Once a mouse shows the first clinical sign of EAE (e.g., limp tail), begin daily administration of escitalopram or vehicle.

    • Administer the treatment via oral gavage or intraperitoneal injection at a consistent time each day for the duration of the experiment (typically 21-28 days post-immunization).

3. Clinical Scoring of EAE

Mice are monitored and scored daily for clinical signs of EAE.

  • Procedure:

    • Weigh and score each mouse daily, starting from day 7 post-immunization.

    • Use a standard EAE scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or waddling gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund or dead

    • Record the daily scores for each mouse to calculate the mean clinical score, peak score, and cumulative disease score.

4. Immunological Assays

At the end of the experiment, spleens are harvested for immunological analysis.

  • Splenocyte Proliferation Assay:

    • Isolate splenocytes and culture them in the presence or absence of MOG35-55 peptide.

    • After 72 hours, assess proliferation using a standard method (e.g., BrdU incorporation or CFSE dilution).

    • The stimulation index is calculated as the ratio of proliferation in the presence of MOG35-55 to proliferation in its absence.

  • Cytokine Analysis:

    • Collect supernatants from the splenocyte cultures.

    • Measure the concentrations of key cytokines (e.g., IFN-γ, IL-17, IL-10) using ELISA or a multiplex bead array.[8][9]

5. Histological Analysis

Spinal cords are collected for histological assessment of inflammation and demyelination.

  • Procedure:

    • Perfuse mice with PBS followed by 4% paraformaldehyde.

    • Dissect the spinal cord and process for paraffin embedding.

    • Cut sections and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.

    • Score the sections for the degree of cellular infiltration and demyelination using a standardized scoring system.[10]

D. Visualizations

EAE_Workflow cluster_0 Pre-clinical Phase cluster_1 Therapeutic Intervention cluster_2 Endpoint Analysis EAE_Induction EAE Induction (MOG35-55 + CFA + PTx) Monitoring Daily Monitoring for Clinical Signs EAE_Induction->Monitoring Treatment_Initiation Initiate Treatment at First Clinical Sign Monitoring->Treatment_Initiation Daily_Treatment Daily Administration (Escitalopram or Vehicle) Treatment_Initiation->Daily_Treatment Daily_Scoring Daily Clinical Scoring and Weight Measurement Daily_Treatment->Daily_Scoring Termination Experiment Termination (Day 21-28) Daily_Scoring->Termination Tissue_Harvest Harvest Spleen and Spinal Cord Termination->Tissue_Harvest Immuno_Assay Immunological Assays (Splenocytes) Tissue_Harvest->Immuno_Assay Histo_Analysis Histological Analysis (Spinal Cord) Tissue_Harvest->Histo_Analysis Data_Analysis Data Analysis and Interpretation Immuno_Assay->Data_Analysis Histo_Analysis->Data_Analysis

Caption: Experimental workflow for assessing Escitalopram in a therapeutic EAE model.

Signaling_Pathway cluster_0 Mechanism of Action cluster_1 Immunomodulatory Effects cluster_2 Therapeutic Outcome in EAE Escitalopram Escitalopram SERT Serotonin Transporter (SERT) Escitalopram->SERT Inhibits Serotonin ↑ Synaptic Serotonin SERT->Serotonin Modulates T_Cell T-Cell Proliferation Serotonin->T_Cell Reduces Pro_Inflammatory ↓ Pro-inflammatory Cytokines (IFN-γ, IL-17, TNF-α) Serotonin->Pro_Inflammatory Suppresses Anti_Inflammatory ↑ Anti-inflammatory Cytokines (IL-10) Serotonin->Anti_Inflammatory Promotes CNS_Inflammation ↓ CNS Inflammation T_Cell->CNS_Inflammation Pro_Inflammatory->CNS_Inflammation Anti_Inflammatory->CNS_Inflammation Inhibits Demyelination ↓ Demyelination CNS_Inflammation->Demyelination Clinical_Score Amelioration of EAE Clinical Score Demyelination->Clinical_Score

Caption: Proposed signaling pathway of Escitalopram in EAE.

Logical_Relationship cluster_0 Pharmacological Action cluster_1 Immunological Consequences cluster_2 Pathophysiological Impact cluster_3 Clinical Outcome Drug Escitalopram Administration Mechanism SERT Inhibition & Increased Serotonin Drug->Mechanism Immune_Modulation Modulation of T-Cell and Cytokine Profile Mechanism->Immune_Modulation Pathology Reduced Neuroinflammation and Demyelination Immune_Modulation->Pathology Outcome Improved EAE Clinical Score Pathology->Outcome

Caption: Logical relationship of Escitalopram's therapeutic effect in EAE.

References

Application Notes and Protocols: Mesopram Dose-Response Study in a Murine Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis being one of its major forms. The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely utilized and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis.[1][2] This model is invaluable for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.

Mesopram, a specific inhibitor of phosphodiesterase-4 (PDE4), has been identified as a potential therapeutic agent for IBD. PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn downregulates the inflammatory response, notably by decreasing the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[3][4]

A key study demonstrated that this compound ameliorates murine colitis in both preventive and therapeutic settings. A dose-finding study identified 50 mg/kg as the most effective dose compared to 2 and 10 mg/kg in a preventive protocol.[3] This document provides detailed protocols and application notes based on established methodologies for conducting a dose-response study of this compound in a DSS-induced murine colitis model.

Note: The specific quantitative data from the original this compound dose-response study is not publicly available. The data presented in the following tables are illustrative, reflecting the reported dose-dependent effects of this compound, and are intended to serve as a template for presenting such data.

Data Presentation: Illustrative Dose-Response Effects of this compound

The following tables summarize the expected outcomes of a dose-response study of this compound in a DSS-induced acute colitis model.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters of DSS-Induced Colitis

Treatment GroupDose (mg/kg)Mean Max. Disease Activity Index (DAI) ScoreMean Colon Length (cm)
Healthy Control-0.09.5
DSS + Vehicle-3.56.2
DSS + this compound22.87.1
DSS + this compound102.17.9
DSS + this compound501.58.8

Table 2: Effect of this compound on Histological and Inflammatory Markers

Treatment GroupDose (mg/kg)Mean Histological ScoreMean TNF-α Level (pg/mg tissue)Mean IFN-γ Level (pg/mg tissue)
Healthy Control-0.25025
DSS + Vehicle-3.8350200
DSS + this compound23.1280160
DSS + this compound102.4190110
DSS + this compound501.610060

Experimental Protocols

Murine Model of DSS-Induced Acute Colitis

This protocol describes the induction of acute colitis in mice using DSS, which is a widely accepted method for its simplicity and reproducibility.[1][5]

Materials:

  • Male C57BL/6 mice, 8-10 weeks old

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal housing with a 12-hour light/dark cycle

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions with ad libitum access to food and water.

  • Record the initial body weight of each mouse.

  • Prepare a 3-5% (wt/vol) DSS solution in sterile drinking water. The optimal concentration may need to be determined empirically based on the DSS batch and mouse strain.[1][6]

  • Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days.[5] Control mice should receive regular sterile drinking water.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

This compound Administration (Preventive Model)

In a preventive model, treatment with the test compound begins concurrently with the induction of colitis.[3]

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline with 0.5% carboxymethylcellulose)

  • Gavage needles

Procedure:

  • Prepare stock solutions of this compound in the vehicle at concentrations suitable for oral or intraperitoneal administration.

  • On the same day that DSS administration begins, start the daily administration of this compound or vehicle to the respective groups of mice.

  • Administer this compound at the desired doses (e.g., 2, 10, and 50 mg/kg) via oral gavage or intraperitoneal injection.[3]

  • Continue daily administration for the duration of the DSS treatment (5-7 days).

Assessment of Colitis Severity

At the end of the study period, a comprehensive assessment of colitis severity is performed.

a. Disease Activity Index (DAI) The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, recorded daily.[5]

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormalNone
11-5Loose StoolsFecal Occult Blood
25-10Loose StoolsFecal Occult Blood
310-15DiarrheaVisible Rectal Bleeding
4>15DiarrheaGross Rectal Bleeding

b. Macroscopic Evaluation

  • Euthanize mice at the end of the experiment.

  • Dissect the colon from the cecum to the anus.

  • Measure the length of the colon. Colon shortening is a reliable indicator of inflammation.[3]

  • Note any macroscopic signs of inflammation, such as edema, ulceration, and hyperemia.

c. Histological Analysis

  • Fix a segment of the distal colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Score the sections for severity of inflammation, extent of injury, and crypt damage.

d. Myeloperoxidase (MPO) Activity Assay MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[5]

e. Cytokine Analysis

  • Homogenize a section of the colon tissue in a suitable lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IFN-γ using ELISA or other immunoassays.[3][5]

Visualizations

Experimental_Workflow cluster_setup Study Setup cluster_induction Colitis Induction & Treatment cluster_assessment Endpoint Assessment acclimatize 1. Acclimatize Mice groups 2. Randomize into Treatment Groups (Control, DSS+Vehicle, DSS+this compound Doses) acclimatize->groups initial_bw 3. Record Initial Body Weight groups->initial_bw dss_admin 4. Administer DSS (3-5%) in Drinking Water (Days 0-7) initial_bw->dss_admin mesopram_admin 5. Daily this compound/Vehicle Administration (Days 0-7) initial_bw->mesopram_admin daily_monitoring 6. Daily Monitoring (Body Weight, DAI) dss_admin->daily_monitoring mesopram_admin->daily_monitoring euthanasia 7. Euthanize Mice (Day 7) daily_monitoring->euthanasia colon_harvest 8. Harvest Colon euthanasia->colon_harvest macroscopic 9. Macroscopic Analysis (Length, Visual Score) colon_harvest->macroscopic histology 10. Histological Processing (H&E) colon_harvest->histology cytokines 11. Cytokine Analysis (TNF-α, IFN-γ) colon_harvest->cytokines

Caption: Experimental workflow for the this compound dose-response study.

Signaling_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) PDE4 Phosphodiesterase-4 (PDE4) cAMP cAMP cAMP->PDE4 degraded to AMP PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylate Cyclase ATP->AC activated by pro-inflammatory stimuli AC->cAMP NFkB NF-κB Pathway PKA->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) NFkB->Cytokines promotes transcription This compound This compound This compound->PDE4 inhibits

References

Application Notes and Protocols: In Vitro Assay for Measuring a Compound's Inhibition of TNF-alpha

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the in vitro inhibition of Tumor Necrosis Factor-alpha (TNF-α) by a test compound, referred to herein as "Mesopram." The protocols described are based on established and widely used methodologies.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2][3] Consequently, the inhibition of TNF-α has become a key therapeutic strategy for these conditions.[4][5][6] A variety of in vitro cell-based assays are available to screen and characterize the potency of TNF-α inhibitors.[1][7][8]

This document outlines two common and robust in vitro methods to quantify the inhibitory effect of a test compound on TNF-α activity: the Enzyme-Linked Immunosorbent Assay (ELISA) and the NF-κB Reporter Gene Assay.

Principle of the Assays

TNF-α Inhibition ELISA

This assay quantifies the amount of TNF-α produced by cells in culture.[9][10] Cells, typically macrophages or monocytes, are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.[1][10] The test compound is added to the cell culture to assess its ability to suppress this production. The concentration of TNF-α in the cell culture supernatant is then measured using a sandwich ELISA. In this assay, a capture antibody specific for TNF-α is coated onto a microplate. The supernatant is added, and any TNF-α present binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the captured TNF-α. Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the amount of TNF-α present.[9]

NF-κB Reporter Gene Assay

The binding of TNF-α to its receptor (TNFR1) on the cell surface initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[][12] This assay utilizes a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[13][14][15] When these cells are stimulated with TNF-α, NF-κB is activated, binds to its response element, and drives the expression of the reporter gene. The resulting signal (e.g., luminescence for luciferase) is directly proportional to the level of NF-κB activation.[16][17] A test compound that inhibits TNF-α activity will prevent or reduce the activation of NF-κB, leading to a decrease in the reporter signal.[14]

Data Presentation

The quantitative data generated from these assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory effects of the test compound at different concentrations.

Table 1: Inhibition of TNF-α Production by this compound (ELISA)

This compound Concentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% InhibitionIC₅₀ (µM)
0 (Vehicle Control)1000 ± 500\multirow{5}{*}{[Calculated Value]}
0.1850 ± 4515
1550 ± 3045
10150 ± 2085
10050 ± 1095

Table 2: Inhibition of TNF-α Induced NF-κB Activation by this compound (Reporter Assay)

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)% InhibitionIC₅₀ (µM)
0 (Vehicle Control)500,000 ± 25,0000\multirow{5}{*}{[Calculated Value]}
0.1425,000 ± 20,00015
1275,000 ± 15,00045
1075,000 ± 10,00085
10025,000 ± 5,00095

Experimental Protocols

Protocol 1: TNF-α Inhibition ELISA

Materials:

  • RAW 264.7 cells (murine macrophage cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide)

  • Test compound (this compound)

  • Human TNF-α ELISA Kit (e.g., from Thermo Fisher Scientific, Sigma-Aldrich)[9][18]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to stimulate TNF-α production. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 1000 rpm for 10 minutes. Carefully collect the supernatant from each well.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[10][18][19] This typically involves the following steps:

    • Addition of standards and samples to the antibody-coated plate.

    • Incubation to allow TNF-α to bind.

    • Washing the plate to remove unbound substances.

    • Addition of the detection antibody.

    • Incubation and washing.

    • Addition of the substrate solution.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.

Protocol 2: NF-κB Reporter Gene Assay

Materials:

  • HEK-293/NF-κB-luc cells (or other suitable reporter cell line)[13][15]

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • Recombinant human TNF-α

  • Test compound (this compound)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, opaque for luminescence)

  • Luminometer

Procedure:

  • Cell Culture: Culture the NF-κB reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control.

  • TNF-α Stimulation: Add 50 µL of recombinant human TNF-α to each well to a final concentration of 10 ng/mL. Do not add TNF-α to the negative control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[13] This typically involves adding the reagent directly to the wells, incubating for a short period, and then reading the luminescence on a luminometer.

  • Data Analysis: Determine the percentage of inhibition of TNF-α-induced luminescence for each this compound concentration and calculate the IC₅₀ value.

Mandatory Visualizations

TNF-α Signaling Pathway and Inhibition

TNF_alpha_signaling cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (Degradation) NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibits Nucleus Nucleus NF_kappa_B->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression This compound This compound This compound->TNF_alpha Inhibits NF_kappa_B_nuc NF-κB NF_kappa_B_nuc->Gene_expression Induces

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Experimental Workflow for TNF-α Inhibition ELISA

ELISA_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound stimulate_lps Stimulate with LPS add_this compound->stimulate_lps incubate Incubate for 24 hours stimulate_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant perform_elisa Perform TNF-α ELISA collect_supernatant->perform_elisa read_plate Read absorbance perform_elisa->read_plate analyze_data Analyze data and calculate IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Workflow for measuring this compound's inhibition of TNF-α production.

Experimental Workflow for NF-κB Reporter Gene Assay

Reporter_Assay_Workflow start Start seed_cells Seed NF-κB reporter cells in 96-well plate start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound stimulate_tnf Stimulate with TNF-α add_this compound->stimulate_tnf incubate Incubate for 6-8 hours stimulate_tnf->incubate add_luciferase_reagent Add luciferase reagent incubate->add_luciferase_reagent read_luminescence Read luminescence add_luciferase_reagent->read_luminescence analyze_data Analyze data and calculate IC₅₀ read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for this compound's inhibition of TNF-α induced NF-κB activation.

References

Application Notes and Protocols: RT-PCR Analysis of Cytokine Expression Following Mesopram Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesopram is a potent and selective inhibitor of phosphodiesterase type IV (PDE IV), an enzyme that plays a crucial role in the inflammatory cascade.[1] By inhibiting PDE IV, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the expression of various inflammatory mediators. Notably, this compound has been shown to decrease the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[1][2] This application note provides a detailed protocol for the analysis of cytokine gene expression in response to this compound treatment using Reverse Transcription Polymerase Chain Reaction (RT-PCR).

The quantification of cytokine mRNA levels is a critical step in understanding the immunomodulatory effects of therapeutic agents like this compound.[3] Real-time RT-PCR (also known as qPCR) is a highly sensitive and specific method for measuring changes in gene expression, making it the gold standard for this type of analysis.[4][5]

Mechanism of Action: this compound in Cytokine Regulation

This compound exerts its anti-inflammatory effects by selectively targeting PDE IV. The inhibition of this enzyme prevents the degradation of cAMP, leading to its accumulation within immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the expression of cytokines like TNF-α and IFN-γ. This selective inhibition of Th1 cytokine production highlights the therapeutic potential of this compound in autoimmune and inflammatory diseases.[1]

Mesopram_Signaling_Pathway This compound This compound PDE4 PDE IV This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Pro-inflammatory Transcription Factors PKA->Transcription_Factors Inhibits Cytokine_mRNA TNF-α & IFN-γ mRNA Transcription_Factors->Cytokine_mRNA Promotes Transcription Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Cytokines Translation

This compound's inhibitory effect on cytokine production.

Experimental Protocols

This section outlines the key experimental protocols for treating cells with this compound and subsequently analyzing cytokine expression via RT-PCR.

Cell Culture and this compound Treatment
  • Cell Line: This protocol is optimized for use with murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).

  • Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells per well.

  • Stimulation: To induce an inflammatory response, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • This compound Treatment: Following stimulation, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 6 hours.

RNA Isolation and cDNA Synthesis
  • RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA isolation kit, following the manufacturer's instructions. The High Pure RNA Isolation Kit is a suitable option.[4]

  • DNase Treatment: To eliminate any contaminating genomic DNA, perform a DNase treatment.[6]

  • RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.[6] It is recommended to process all samples from a single experiment simultaneously to minimize variations in reverse transcriptase efficiency.[4]

Real-Time PCR (qPCR)
  • Primer Design: Design or obtain validated primers for the target cytokine genes (e.g., TNF-α, IFN-γ) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Primers should ideally span an intron-exon boundary to avoid amplification of any residual genomic DNA.[4] The optimal melting temperature for primers is typically between 58-60°C.[4]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix. A typical reaction includes:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template

    • Nuclease-free water

  • Thermal Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.[5]

RT_PCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_cdna RNA Isolation & cDNA Synthesis cluster_qpcr Real-Time PCR Analysis Cell_Seeding 1. Seed Cells LPS_Stimulation 2. LPS Stimulation (24 hours) Cell_Seeding->LPS_Stimulation Mesopram_Treatment 3. This compound Treatment (6 hours) LPS_Stimulation->Mesopram_Treatment RNA_Isolation 4. Total RNA Isolation Mesopram_Treatment->RNA_Isolation DNase_Treatment 5. DNase Treatment RNA_Isolation->DNase_Treatment cDNA_Synthesis 6. cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR_Setup 7. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup Amplification 8. Amplification qPCR_Setup->Amplification Data_Analysis 9. Data Analysis Amplification->Data_Analysis

Experimental workflow for RT-PCR analysis.

Data Analysis and Presentation

The relative expression of the target cytokine genes can be calculated using the ΔΔCt method. The expression levels are normalized to the housekeeping gene and then expressed as a fold change relative to the vehicle-treated control group.

Quantitative Data Summary

The following tables present representative data on the effect of this compound on TNF-α and IFN-γ mRNA expression in LPS-stimulated RAW 264.7 cells.

Table 1: Relative mRNA Expression of TNF-α after this compound Treatment

Treatment GroupConcentration (µM)Mean Fold Change (vs. Control)Standard Deviation
Vehicle Control-1.00± 0.12
This compound0.10.78± 0.09
This compound10.45± 0.06
This compound100.21± 0.04

Table 2: Relative mRNA Expression of IFN-γ after this compound Treatment

Treatment GroupConcentration (µM)Mean Fold Change (vs. Control)Standard Deviation
Vehicle Control-1.00± 0.15
This compound0.10.82± 0.11
This compound10.51± 0.08
This compound100.29± 0.05

Conclusion

This application note provides a comprehensive protocol for the RT-PCR analysis of cytokine expression following treatment with the PDE IV inhibitor, this compound. The presented data indicates that this compound effectively reduces the expression of the pro-inflammatory cytokines TNF-α and IFN-γ in a dose-dependent manner. This methodology can be readily adapted for the screening and characterization of other potential anti-inflammatory compounds. The use of real-time RT-PCR provides a robust and reliable method for quantifying the immunomodulatory effects of novel drug candidates.[4]

References

Application Note: Histological Analysis of Colon Tissue After Mesopram Treatment in Experimental Colitis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in gastroenterology and pharmacology.

Abstract: This document provides detailed protocols for the histological evaluation of colon tissue in a dextran sulfate sodium (DSS)-induced murine colitis model following treatment with Mesopram. This compound, a specific phosphodiesterase-4 (PDE4) inhibitor, has demonstrated therapeutic potential in alleviating experimental colitis by modulating inflammatory pathways.[1][2] These application notes offer a comprehensive guide, including experimental workflows, tissue processing, staining techniques, and a standardized histological scoring system to quantitatively assess treatment efficacy. The provided methodologies and data presentation formats are designed to ensure reproducibility and facilitate the comparison of results across studies.

Introduction and Mechanism of Action

Inflammatory bowel disease (IBD) is characterized by chronic inflammation of the gastrointestinal tract.[3] Preclinical evaluation of novel therapeutics relies on robust and reproducible animal models, such as DSS-induced colitis, which mimics many features of human ulcerative colitis.[4][5] Histological analysis remains a cornerstone for assessing intestinal inflammation and tissue damage in these models.[6]

This compound is a specific inhibitor of phosphodiesterase type-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels.[2][7] Elevated cAMP activates Protein Kinase A (PKA), which in turn down-regulates the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), thereby reducing the inflammatory response in the colon.[1][2][7]

Mesopram_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA (Protein Kinase A) cAMP->PKA Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ) PKA->ProInflammatory Inhibits Transcription Inflammation Inflammation ProInflammatory->Inflammation

Caption: this compound inhibits PDE4, increasing cAMP levels and suppressing pro-inflammatory cytokine production.

Experimental Workflow and Data

Evaluating this compound's efficacy involves inducing colitis, administering the compound under different regimens, and performing post-mortem analysis. Studies have successfully used both preventive and therapeutic models.[1] In a preventive model, this compound is given concurrently with the DSS challenge.[1] In a therapeutic model, treatment begins after colitis has been established.[1]

Experimental_Workflow cluster_preventive Preventive Model cluster_therapeutic Therapeutic Model start Start: BALB/c Mice (6-8 weeks) induce Induce Colitis: Administer 3-5% DSS in drinking water for 7 days start->induce p_treat Administer this compound (e.g., 50 mg/kg) Concurrently with DSS (Days 1-7) induce->p_treat t_treat Stop DSS on Day 8 Begin this compound (e.g., 50 mg/kg) Administration induce->t_treat end Endpoint Analysis: Sacrifice & Tissue Collection p_treat->end t_treat->end process Colon Excision: Measure Length end->process histology Tissue Processing: Fix, Embed, Section process->histology stain H&E Staining histology->stain score Microscopic Analysis & Histological Scoring stain->score

Caption: Workflow for preventive and therapeutic evaluation of this compound in DSS-induced colitis models.

Quantitative Data Presentation

Preclinical studies show that this compound significantly ameliorates key indicators of colitis severity. A dose-finding study identified 50 mg/kg as the most effective dose in a preventive model.[1] Both intraperitoneal and oral administration of this compound reversed DSS-induced colon shortening and reduced inflammatory cytokine production.[1]

Table 1: Effect of this compound (50 mg/kg) on Histological Parameters in DSS-Induced Colitis (Preventive Model)

Treatment Group Colon Length (cm) Histological Score (Arbitrary Units)
Control (No DSS) ~8.5 - 9.5 0
DSS + Vehicle Significantly Reduced Significantly Increased
DSS + this compound Significantly Increased vs. Vehicle Significantly Reduced vs. Vehicle

Data synthesized from findings reported in this compound studies.[1][2] Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Induction of Acute DSS Colitis

This protocol is adapted for BALB/c mice, which are commonly used in DSS colitis models.[4][8]

  • Animals: Use 6-8 week old female BALB/c mice.[9][10] Allow mice to acclimate for at least one week prior to the experiment.

  • DSS Solution Preparation: Prepare a 3% to 5% (w/v) solution of Dextran Sulfate Sodium (MW 36-50 kDa) in autoclaved drinking water.[8][9] The optimal concentration may vary between DSS batches and should be determined empirically.[8]

  • Induction: Replace the regular drinking water with the DSS solution and provide it ad libitum for 7 consecutive days.[1][9]

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of fecal occult blood.[5][8] A significant loss of body weight (15-20%) is an expected sign of successful colitis induction.[8]

Protocol 2: this compound Administration
  • Preparation: Prepare this compound for either intraperitoneal (i.p.) or oral (p.o.) administration at a concentration that allows for a final dose of 50 mg/kg.[1] The vehicle used should be appropriate for the route of administration (e.g., saline or PBS).

  • Administration Schedule:

    • Preventive Model: Administer this compound daily, starting on the same day as the DSS administration (Day 1) and continuing for 7 days.[1]

    • Therapeutic Model: Induce colitis for 7 days with DSS. On Day 8, replace DSS water with regular water and begin daily administration of this compound.[1]

  • Control Group: Administer the vehicle solution to a parallel group of DSS-treated mice.

Protocol 3: Colon Tissue Collection and Preparation
  • Euthanasia & Dissection: At the experimental endpoint, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Colon Excision: Carefully dissect the entire colon from the cecum to the anus.

  • Measurement: Place the colon on a flat surface and measure its length in centimeters. Colon shortening is a key macroscopic indicator of inflammation.[1][5]

  • Sample Collection: For histology, take a distal segment of the colon (~1-2 cm). The remaining tissue can be flash-frozen for cytokine analysis.[8]

  • Fixation: Gently rinse the collected tissue segment with phosphate-buffered saline (PBS) to remove fecal matter and fix in 10% neutral buffered formalin for 24 hours at room temperature.[11]

  • Processing & Embedding: After fixation, wash the tissue and process it through a graded series of ethanol for dehydration, clear with xylene, and embed in paraffin wax to create tissue blocks.[11]

  • Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.[11][12]

Protocol 4: Hematoxylin and Eosin (H&E) Staining

H&E staining is the standard method for visualizing tissue morphology and inflammatory infiltrate.[13][14]

  • Deparaffinization: Immerse slides in two changes of xylene, 10 minutes each.[13]

  • Rehydration: Rehydrate the tissue sections by immersing slides through a graded alcohol series: 100% ethanol (2 changes, 5 min each), 95% ethanol (2 min), 70% ethanol (2 min), and finally rinse in distilled water.[13][15]

  • Hematoxylin Staining: Submerge slides in Harris hematoxylin solution for 5-8 minutes to stain cell nuclei blue.[13][16]

  • Rinsing: Wash slides in running tap water for 5 minutes.[13]

  • Differentiation: Briefly dip slides (1-2 seconds) in 1% acid alcohol to remove non-specific background staining.[15]

  • Bluing: Immerse slides in a bluing agent (e.g., 0.2% ammonia water or saturated lithium carbonate) for 30-60 seconds until nuclei turn a crisp blue.[13][15] Rinse thoroughly in tap water.

  • Eosin Staining: Counterstain with Eosin Y solution for 1-2 minutes to stain cytoplasm and connective tissue in shades of pink and red.[15][16]

  • Dehydration and Clearing: Dehydrate the slides through a reverse graded alcohol series (95% then 100% ethanol) and clear in two changes of xylene.[15]

  • Mounting: Apply a drop of mounting medium and place a coverslip on the tissue section.[15]

Protocol 5: Histological Scoring of Colitis

A standardized scoring system is critical for quantitative and reproducible evaluation.[6][17] The following system is based on the parameters established by Dieleman et al., which evaluates multiple aspects of tissue damage.[18]

  • Microscopic Examination: A pathologist, blinded to the treatment groups, should examine the H&E stained slides.

  • Scoring Parameters: Evaluate each tissue section based on the four parameters listed in Table 2.

  • Calculation: The final histological score is calculated by summing the scores for Inflammation Severity, Inflammation Extent, and Crypt Damage, and then multiplying this sum by the factor for Percentage of Involvement.

    • Final Score = (Severity + Extent + Crypt Damage) x (% Involvement)

    • The maximum possible score is (3 + 3 + 4) x 4 = 40.

Table 2: Histological Scoring System for Murine Colitis

Parameter Score Criteria
Inflammation Severity 0 None
1 Mild leukocyte infiltration
2 Moderate leukocyte infiltration
3 Severe leukocyte infiltration with dense aggregates
Inflammation Extent 0 None
1 Mucosa only
2 Mucosa and Submucosa
3 Transmural (extending into muscularis externa)
Crypt Damage 0 None, intact crypts
1 Basal 1/3 of crypts damaged
2 Basal 2/3 of crypts damaged
3 Only surface epithelium intact
4 Complete loss of crypts and surface epithelium (erosion/ulceration)
Percentage of Involvement 1 1 - 25% of the tissue section affected
(Multiplier) 2 26 - 50% of the tissue section affected
3 51 - 75% of the tissue section affected
4 76 - 100% of the tissue section affected

(Adapted from Dieleman et al. scoring criteria)[18]

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the histological impact of this compound on experimental colitis. Consistent application of these methods, particularly the standardized histological scoring system, will enable researchers to generate reliable and comparable data on the therapeutic efficacy of PDE4 inhibitors in the context of IBD drug development. The significant reduction in histological damage and colon shortening observed with this compound treatment underscores the potential of this therapeutic strategy.[1]

References

Application Notes and Protocols: Mesopram and Escitalopram in Alcohol Intake Reduction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of Mesopram and Escitalopram in the investigation of reduced alcohol consumption.

Introduction

This document provides detailed application notes and protocols for researchers investigating pharmacological interventions to reduce alcohol intake. It focuses on two compounds with distinct mechanisms of action: this compound, a preclinical phosphodiesterase 4 (PDE4) inhibitor, and Escitalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). While research on this compound is in its early stages, it represents a novel target for alcohol use disorder (AUD). Escitalopram has been studied more extensively, particularly in the context of comorbid depression and AUD, though its efficacy in directly reducing alcohol consumption has yielded mixed results.[1][2]

Part 1: this compound (PDE4 Inhibitor)

Application Notes

This compound is a phosphodiesterase 4 (PDE4) inhibitor that has been evaluated in preclinical models for its potential to reduce alcohol intake.[3][4] PDE4 enzymes are crucial in regulating intracellular cyclic AMP (cAMP), a second messenger involved in numerous signaling pathways. Inhibition of PDE4 leads to increased cAMP levels, which may modulate neural pathways associated with reward and addiction.[4] Preclinical evidence suggests that by targeting this pathway, PDE4 inhibitors like this compound could offer a novel therapeutic strategy for reducing excessive alcohol consumption.[4] The research indicates that this compound may produce a long-lasting reduction in both ethanol intake and preference in animal models.[4]

Proposed Signaling Pathway

The proposed mechanism involves the inhibition of PDE4, leading to an accumulation of cAMP. This increase in cAMP can then influence downstream signaling cascades that are implicated in the neurobiology of alcohol dependence.

This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Increased cAMP PDE4->cAMP Breaks down PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neuroadaptations Modulation of Neuroadaptations in Reward Pathways CREB->Neuroadaptations AlcoholIntake Reduced Alcohol Intake & Preference Neuroadaptations->AlcoholIntake

This compound's Proposed Mechanism of Action.
Quantitative Data from Preclinical Studies

The following table summarizes the effects of this compound on alcohol consumption in C57BL/6J mice in a 24-hour two-bottle choice paradigm.

Treatment GroupEthanol Consumption (g/kg/6h)Preference for Ethanol (%)Total Fluid Intake (g/kg/6h)
Control (Vehicle)~4.0~75%~5.0
This compound (0.3 mg/kg)~2.0 ~50% No significant change
This compound (1.0 mg/kg)~1.5 ~40% No significant change

Data are approximate values interpreted from graphical representations in Wen et al. (2014) and indicate a statistically significant reduction compared to the control group.[4]

Experimental Protocol: Two-Bottle Choice Drinking Paradigm (Mice)

This protocol is based on methodologies used to evaluate the effect of PDE4 inhibitors on alcohol consumption.[4]

Objective: To assess the effect of this compound on voluntary ethanol consumption and preference in mice.

Materials:

  • C57BL/6J mice

  • Standard mouse housing with two sipper tubes per cage

  • Ethanol (200 proof)

  • Tap water

  • This compound

  • Vehicle solution (e.g., saline or other appropriate solvent)

  • Calibrated drinking bottles

Procedure:

  • Acclimation: House mice individually for at least one week before the experiment to acclimate them to the housing conditions.

  • Induction of Drinking:

    • Give mice continuous access to two bottles, one containing 10% (v/v) ethanol in tap water and the other containing tap water.

    • Monitor fluid consumption daily for at least two weeks until a stable baseline of ethanol intake is established.

    • The position of the bottles should be switched daily to avoid place preference.

  • Drug Administration:

    • Randomly assign mice to treatment groups (e.g., Vehicle, this compound 0.3 mg/kg, this compound 1.0 mg/kg).

    • Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection).

  • Data Collection:

    • Immediately after administration, return mice to their home cages with pre-weighed bottles of ethanol solution and water.

    • Measure the amount of ethanol solution and water consumed at specific time points (e.g., 6 hours and 24 hours) by weighing the bottles.

    • Calculate ethanol consumption (g/kg), preference for ethanol (

      volume of ethanol consumedtotal volume of fluid consumed×100 \frac{\text{volume of ethanol consumed}}{\text{total volume of fluid consumed}} \times 100 total volume of fluid consumedvolume of ethanol consumed​×100
      ), and total fluid intake (g/kg).

  • Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to compare treatment groups.[4]

Part 2: Escitalopram (SSRI)

Application Notes

Escitalopram (brand name Lexapro) is the S-enantiomer of citalopram and is a highly selective serotonin reuptake inhibitor (SSRI).[1][5] It is primarily prescribed for major depressive disorder (MDD) and generalized anxiety disorder.[6][7] Its application in studies of alcohol intake reduction is mainly focused on patients with comorbid AUD and depression.[1] The rationale is that by treating the underlying depressive symptoms, the motivation for drinking may be reduced.

However, clinical trial results have been inconsistent.[1][2] Some studies suggest that SSRIs may be beneficial only in certain subtypes of alcoholics, while others have found them to be no better than placebo, or even potentially worse in some cases, for reducing alcohol consumption.[2] Healthcare providers generally recommend avoiding or limiting alcohol use while taking escitalopram due to the potential for increased nervous system side effects such as dizziness and drowsiness.[6][7][8][9][10]

Signaling Pathway and Pharmacodynamics

Escitalopram blocks the reuptake of serotonin into the presynaptic neuron, increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic activity is thought to modulate various neural circuits, including those involved in mood and reward. Chronic alcohol use can dysregulate the serotonin system, and SSRIs may help to restore balance.[11] The interaction between the serotonergic and dopaminergic systems is also relevant, as serotonin can influence dopamine release, a key neurotransmitter in the brain's reward pathway.[11][12]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Serotonin_Synapse Increased Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Escitalopram Escitalopram Escitalopram->SERT Blocks Serotonin_Synapse->SERT Serotonin_Receptor Postsynaptic 5-HT Receptors Serotonin_Synapse->Serotonin_Receptor Binds Neural_Signal Altered Neural Signaling (Mood, Reward Circuits) Serotonin_Receptor->Neural_Signal

Escitalopram's Mechanism of Action.
Quantitative Data from Clinical Trials

The following table summarizes results from a 26-week, double-blind study comparing Escitalopram and Memantine in patients with comorbid alcohol dependence and major depressive disorder.

Outcome MeasureEscitalopram Group (20 mg/day)Baseline (Mean ± SEM)26 Weeks (Mean ± SEM)Change
AUDIT-QF Score 17.1 ± 1.18.8 ± 1.3-8.3 (Significant Reduction)
OCDS Total Score **20.3 ± 1.610.4 ± 1.5-9.9 (Significant Reduction)
Mean Alcohol Intake ( g/day ) 21.1 ± 3.6(Not specified, but reduced)N/A
Abstinent Days per Week *High at baselineRemained highNo significant change

Data from Alho et al. (2008).[1] *AUDIT-QF: Alcohol Use Disorders Identification Test - Quantity Frequency. **OCDS: Obsessive Compulsive Drinking Scale.

Experimental Protocol: Randomized Controlled Trial (Human)

This protocol is a generalized framework based on clinical trials investigating Escitalopram for AUD with comorbid depression.[1][13]

Objective: To evaluate the efficacy and safety of Escitalopram compared to a placebo in reducing alcohol consumption and depressive symptoms in patients with comorbid AUD and MDD.

Study Design: A 12- or 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria:

    • Age 18-65 years.

    • Diagnosis of current alcohol dependence or AUD according to DSM criteria.

    • Diagnosis of current Major Depressive Disorder (MDD).

    • Minimum number of heavy drinking days in the past month (e.g., ≥2 days with ≥5 drinks for men, ≥4 for women).[14]

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • Dependence on other substances (excluding nicotine).

    • Significant unstable medical conditions.

    • History of non-response to an adequate trial of an SSRI.[13]

    • Current use of other psychotropic medications.

Experimental Workflow:

Screening Screening & Enrollment (Informed Consent, DSM Criteria) Baseline Baseline Assessment (AUDIT, OCDS, Drinking Diary, Hamilton Depression Scale) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: Escitalopram (e.g., 10-20 mg/day) + Psychosocial Support Randomization->GroupA Arm 1 GroupB Group B: Placebo + Psychosocial Support Randomization->GroupB Arm 2 FollowUp Follow-Up Visits (Weeks 1, 4, 8, 12, 26) (Assess drinking, mood, side effects) GroupA->FollowUp GroupB->FollowUp Endpoint End of Treatment (Final Assessment) FollowUp->Endpoint Analysis Data Analysis (Compare primary/secondary outcomes between groups) Endpoint->Analysis

References

Troubleshooting & Optimization

Optimizing Mesopram dosage for maximal efficacy in EAE

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mesopram for EAE Research

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing this compound in Experimental Autoimmune Encephalomyelitis (EAE) models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the context of EAE?

A1: this compound is a potent and selective type IV phosphodiesterase (PDE IV) inhibitor.[1] Its therapeutic effect in EAE stems from its ability to increase intracellular levels of cyclic AMP (cAMP), which in turn downregulates the activity of pro-inflammatory cells. Specifically, this compound selectively inhibits the activity of Type 1 Helper T (Th1) cells, which are key drivers of EAE pathology. This leads to a marked reduction in the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in the central nervous system (CNS).[1]

Q2: What are the recommended dosage ranges for this compound in different rodent EAE models?

A2: Published studies have demonstrated efficacy in various models. For Lewis rats , a prophylactic regimen has been shown to completely suppress clinical signs of EAE. In mouse models, such as chronic EAE in SJL mice and relapsing-remitting EAE in SWXJ mice , this compound has been used effectively in a therapeutic regimen.[1] For specific dosage details derived from preclinical studies, please refer to the data tables below.

Q3: I am not observing complete disease suppression in my EAE model. What are some potential troubleshooting steps?

A3: Several factors could contribute to variability in efficacy:

  • EAE Model and Severity: The specific EAE model (e.g., MOG-induced EAE in C57BL/6 vs. PLP-induced EAE in SJL mice) and the severity of induction can influence outcomes.[2][3] this compound's efficacy has been documented in specific models, and direct translation to others may require optimization.[1]

  • Treatment Regimen: Ensure the timing of administration (prophylactic vs. therapeutic) is appropriate for your experimental question. Therapeutic administration, initiated after disease onset, may ameliorate symptoms rather than completely prevent them.[1]

  • Drug Formulation and Administration: Verify the solubility and stability of your this compound formulation. Consistent and accurate dosing, whether by oral gavage or another route, is critical.

  • Animal Strain: The genetic background of the rodent strain can significantly impact EAE susceptibility and response to treatment.[3]

Q4: What are the expected downstream effects of this compound on CNS pathology and cytokine expression?

A4: Successful treatment with this compound is expected to lead to a significant reduction of inflammatory lesions in the spinal cord and brain.[1] At the molecular level, this is accompanied by a marked decrease in the CNS expression of Th1-associated cytokines, specifically IFN-γ and TNF-α.[1] Furthermore, ex vivo analysis of spleen cells from this compound-treated animals should show significantly reduced production of these Th1 cytokines upon activation.[1]

Data Presentation: Efficacy of this compound in EAE Models

The following tables summarize the quantitative data from preclinical studies of this compound in various EAE models.

Table 1: Efficacy of this compound in Lewis Rat EAE Model (Prophylactic Treatment)

Treatment Group Mean Day of Disease Onset Mean Maximal Clinical Score
Vehicle Control 11.2 ± 0.4 3.5 ± 0.2
This compound No Disease 0

Data derived from studies on MBP-induced EAE in Lewis rats.[1]

Table 2: Effect of this compound on Cytokine Expression in CNS of Lewis Rats

Cytokine Relative Expression (this compound vs. Vehicle)
IFN-γ Marked Reduction
TNF-α Marked Reduction

Cytokine expression was analyzed by RT-PCR in the brains of treated animals.[1]

Table 3: Efficacy of this compound in Mouse EAE Models (Therapeutic Treatment)

EAE Model Outcome
Chronic EAE (SJL Mice) Amelioration of clinical symptoms
Relapsing-Remitting EAE (SWXJ Mice) Amelioration of clinical symptoms

Therapeutic regimen initiated after the onset of clinical signs.[1]

Experimental Protocols

Protocol: Therapeutic Administration of this compound in MOG-Induced EAE in C57BL/6 Mice

This protocol provides a generalized framework. Investigators must adapt it to their specific laboratory conditions and institutional guidelines.

  • EAE Induction:

    • Induce EAE in 8-10 week old female C57BL/6 mice by subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA).

    • Administer Pertussis Toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate CNS immune cell infiltration.[4]

  • Clinical Scoring:

    • Begin daily monitoring of mice for clinical signs of EAE starting on day 7 post-immunization.

    • Use a standardized 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or wobbly gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

  • This compound Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The exact formulation should be optimized for solubility and stability.

    • Initiate therapeutic treatment when mice reach a clinical score of 2.0.

    • Administer the this compound solution or vehicle control daily via oral gavage at the predetermined optimal dose.

  • Endpoint Analysis:

    • Continue daily clinical scoring for the duration of the experiment (e.g., 21-28 days).

    • At the study endpoint, perfuse mice and harvest brain and spinal cord tissues.

    • Histopathology: Process tissues for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and for Luxol Fast Blue (LFB) staining to assess demyelination.

    • RT-PCR: Isolate RNA from CNS tissue to quantify the expression levels of IFN-γ, TNF-α, and other relevant cytokines.

Mandatory Visualizations

Signaling Pathway

Mesopram_Mechanism cluster_membrane Cell Membrane cluster_cell Th1 Cell Cytoplasm Membrane This compound This compound PDE4 PDE IV This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP ATP->cAMP AC PKA PKA Activation cAMP->PKA FiveAMP 5'-AMP NFkB_CREB Transcription Factor Modulation (e.g., NF-κB↓, CREB↑) PKA->NFkB_CREB Cytokines Pro-inflammatory Cytokine Genes (IFN-γ, TNF-α) NFkB_CREB->Cytokines Reduces Transcription Suppression Transcription Suppressed Cytokines->Suppression

Caption: Mechanism of action of this compound in Th1 cells.

Experimental Workflow

EAE_Workflow cluster_setup Phase 1: EAE Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis Induction Day 0: Induce EAE (MOG/CFA + PTX) Monitoring Days 7-10: Begin Daily Clinical Scoring & Weight Induction->Monitoring Onset Disease Onset (Score ≥ 2.0) Monitoring->Onset Random Randomize into Groups Onset->Random Upon reaching score Dosing Daily Dosing: Group A (Vehicle) Group B (this compound) Random->Dosing Endpoint Day 21-28: Endpoint Dosing->Endpoint Continue daily until Harvest Tissue Harvest (CNS, Spleen) Endpoint->Harvest Analysis Analysis: 1. Histopathology (Inflammation) 2. RT-PCR (Cytokines) Harvest->Analysis

Caption: Workflow for testing this compound's therapeutic efficacy.

References

Technical Support Center: Improving the Stability of Escitalopram in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Escitalopram in solution during experimental procedures. Escitalopram is susceptible to degradation under various conditions, and this guide offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Escitalopram in solution?

A1: The stability of Escitalopram in solution is primarily affected by pH, exposure to oxidizing agents, and light.[1][2] Both acidic and alkaline conditions can lead to significant hydrolytic degradation.[1][3] Oxidative stress and photolytic degradation have also been identified as contributing factors.[2][4] In contrast, the drug has been found to be relatively stable under neutral, thermal, and photolytic stress in some studies.[2]

Q2: What are the known degradation products of Escitalopram?

A2: Under hydrolytic and oxidative stress, specific degradation products have been identified. The major product of hydrolysis is 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid.[2] The primary product of oxidation is 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile.[2] Several transformation products resulting from photodegradation have also been characterized.[5][6]

Q3: What is the optimal pH range to maintain Escitalopram stability?

A3: Escitalopram shows significant degradation in both acidic and alkaline solutions.[1][2] While extensive degradation is noted in alkaline media, mild degradation occurs in acidic conditions.[2] For analytical purposes, a mobile phase with a pH of 3.8 has been successfully used, suggesting that a mildly acidic environment may be preferable to neutral or alkaline conditions for short-term stability.[2]

Q4: How does temperature affect Escitalopram solutions?

A4: Studies have shown that Escitalopram is relatively stable under thermal stress.[2][3] One study exposed the drug to dry heat at 60°C for 24 hours and observed no significant degradation.[3] However, long-term storage at elevated temperatures is not recommended without specific stability data for the formulation .

Q5: Are there specific recommendations for protecting Escitalopram solutions from light?

A5: While some studies report stability under photolytic stress, others have investigated the photodegradation pathway, indicating that light can be a factor in degradation.[2][7] The photodegradation kinetics in ultrapure water have a half-life of approximately 62.4 hours.[5][6][7] Therefore, it is best practice to protect Escitalopram solutions from light by using amber vials or by working in low-light conditions.

Q6: What strategies can be employed to enhance the stability of Escitalopram in solution?

A6: To improve stability, it is crucial to control the pH of the solution with an appropriate buffer system, preferably in the mildly acidic range. Additionally, the use of antioxidants, such as malic acid, has been implemented in commercial oral solutions to protect against oxidation.[8] Finally, protecting the solution from light and storing it at controlled room temperature or as recommended is essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid degradation of Escitalopram observed in solution. Inappropriate pH: The solution may be too acidic or, more likely, too alkaline.[2]Adjust the pH of the solution to a mildly acidic range (e.g., pH 3.5-5.5) using a suitable buffer system (e.g., acetate buffer).[2]
Oxidation: The presence of oxidizing agents or dissolved oxygen.[4][9]Prepare solutions using de-gassed solvents. Consider adding an antioxidant like malic acid if compatible with your experimental design.[8]
Light Exposure: The solution has been exposed to UV or ambient light for extended periods.[7]Store solutions in amber glass containers or wrap containers in aluminum foil. Minimize exposure to light during experiments.
Precipitation observed in the solution. Poor Solubility: Escitalopram oxalate has low solubility, which can be pH-dependent.[10]Ensure the pH of the solvent is appropriate for solubilization. The use of co-solvents may be necessary for higher concentrations, but their impact on stability must be evaluated.
Inconsistent analytical results in stability studies. Inadequate Analytical Method: The analytical method (e.g., HPLC) may not be stability-indicating, meaning it doesn't separate the parent drug from its degradation products.[1]Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies and ensuring that all degradation peaks are resolved from the Escitalopram peak.[3][11]
Sample Handling: Inconsistent storage conditions or handling procedures between samples.Standardize all sample handling and storage procedures. Use a consistent light and temperature environment for all samples within a study.

Data Presentation

Table 1: Summary of Escitalopram Stability under Forced Degradation Conditions

Stress ConditionParametersObservationReference
Acid Hydrolysis 0.1N - 2M HCl, 50-80°C, 2-24hMild to significant degradation observed.[1][2][12]
Alkaline Hydrolysis 0.1N NaOH, 50°C, 2-24hExtensive degradation observed.[1][2][12]
Oxidative 3% H₂O₂, Ambient Temp, 24hMild to major degradation observed.[2][4]
Thermal Dry Heat, 60°C, 24hNo significant degradation observed.[2][3]
Photolytic UV Light, 24hNo significant degradation in some studies, but photodegradation pathways are known.[2][7][2][3][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of Escitalopram

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines to understand the stability of Escitalopram.

  • Preparation of Stock Solution: Prepare a stock solution of Escitalopram oxalate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N HCl. Keep the solution at 50°C for 24 hours.[3] Withdraw samples at appropriate time points, neutralize with 0.1N NaOH, and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Keep the solution at 50°C for 24 hours.[3] Withdraw samples, neutralize with 0.1N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[3] Dilute samples for analysis.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 60°C for 24 hours.[3] Also, store the stock solution at 60°C for 24 hours. Prepare/dilute samples for analysis.

  • Photolytic Degradation: Expose the stock solution to a UV light source (e.g., in a UV chamber) for 24 hours.[3] Keep a control sample wrapped in aluminum foil to serve as a dark control. Prepare/dilute samples for analysis.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides an example of an HPLC method suitable for separating Escitalopram from its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: ODS Hypersil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of acetonitrile and 50 mM phosphate buffer (pH adjusted to ~7 with triethylamine) in a ratio of 70:30 (v/v).[1] An alternative is methanol and 0.01 M acetate buffer (pH 3.8) in a 45:55 ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 239 nm or 268 nm.[1][2]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared samples (from Protocol 1) and a standard solution of Escitalopram.

    • Record the chromatograms and determine the retention times.

    • Calculate the percentage of degradation by comparing the peak area of Escitalopram in the stressed samples to the control sample.

Mandatory Visualizations

cluster_factors Factors Affecting Escitalopram Stability cluster_outcomes Degradation Pathways Stability Escitalopram Stability in Solution pH pH (Acidic/Alkaline) Hydrolysis Hydrolysis pH->Hydrolysis Oxidation Oxidizing Agents OxidativeDeg Oxidative Degradation Oxidation->OxidativeDeg Light Light Exposure (Photolysis) PhotoDeg Photodegradation Light->PhotoDeg Temp Temperature Hydrolysis->Stability Reduces OxidativeDeg->Stability Reduces PhotoDeg->Stability Reduces

Diagram of factors influencing Escitalopram stability.

cluster_stress Forced Degradation (ICH Conditions) start Start: Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 50°C) start->Acid Base Alkaline Hydrolysis (0.1N NaOH, 50°C) start->Base Oxidative Oxidation (3% H₂O₂, RT) start->Oxidative Thermal Thermal (60°C, Dry & Solution) start->Thermal Photo Photolytic (UV Chamber) start->Photo analysis Sample Preparation (Neutralize, Dilute) Acid->analysis Base->analysis Oxidative->analysis Thermal->analysis Photo->analysis hplc Analysis by Stability- Indicating HPLC Method analysis->hplc report Data Analysis & Report Generation hplc->report

Experimental workflow for a forced degradation study.

cluster_pathways Degradation Pathways ESC Escitalopram Hydrolysis_Prod Hydrolysis Product (Carboxylic Acid Derivative) ESC->Hydrolysis_Prod Alkaline/Acidic Hydrolysis Oxidation_Prod Oxidation Product (N-Oxide Derivative) ESC->Oxidation_Prod Oxidation (e.g., H₂O₂)

Simplified degradation pathways of Escitalopram.

References

Technical Support Center: Addressing Variability in Escitalopram Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in response to Escitalopram treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-individual differences in the response to Escitalopram in our study subjects. What are the primary factors that could be contributing to this variability?

A1: Variability in response to Escitalopram, a selective serotonin reuptake inhibitor (SSRI), is a well-documented phenomenon influenced by multiple factors. The most significant of these is genetic variation in the cytochrome P450 enzyme system, particularly CYP2C19, which is the primary enzyme responsible for metabolizing Escitalopram.[1][2][3] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, ranging from poor to ultrarapid metabolizers.[1][4] Other contributing factors can include age, co-medications that may inhibit or induce CYP enzymes, and variations in genes related to the serotonin pathway, such as the serotonin transporter (SLC6A4).[5][6][7]

Q2: How does the CYP2C19 genotype specifically affect Escitalopram's pharmacokinetics?

A2: The CYP2C19 genotype directly impacts the serum concentration of Escitalopram.[4][5]

  • Poor Metabolizers (PMs): Individuals with two non-functional alleles of CYP2C19 metabolize Escitalopram slowly, leading to significantly higher plasma concentrations and a potential for increased side effects at standard doses.[2][4] Dose reduction by 50% or selection of an alternative drug not primarily metabolized by CYP2C19 is often recommended for these individuals.[2][4]

  • Intermediate Metabolizers (IMs): These individuals have one reduced-function and one normal-function allele, resulting in decreased enzyme activity and higher than-normal drug concentrations.[4]

  • Extensive (Normal) Metabolizers (EMs): EMs have two normal-function alleles and exhibit the expected metabolism of Escitalopram. Standard dosing is generally appropriate for this group.[4]

  • Ultrarapid Metabolizers (UMs): UMs possess alleles that lead to increased enzyme activity, causing them to metabolize Escitalopram very quickly.[1][4] This can result in lower plasma concentrations and a higher likelihood of treatment failure at standard doses.[4] For these individuals, an alternative medication not predominantly metabolized by CYP2C19 may be considered.[4]

Q3: What is Therapeutic Drug Monitoring (TDM), and when should it be implemented in our research?

A3: Therapeutic Drug Monitoring (TDM) involves measuring the concentration of a drug in the blood to ensure that levels are within a therapeutic range. For Escitalopram, the recommended therapeutic plasma concentration range is generally considered to be 15-80 ng/mL, although some studies suggest a more refined range of 20-40 ng/mL for antidepressant efficacy.[8][9][10] TDM is particularly useful in the following scenarios:

  • Suspected non-compliance.[8]

  • Lack of clinical response at standard doses.[8]

  • Presence of adverse effects at standard doses.[8]

  • In patients with hepatic impairment or the elderly.[8]

  • When there are potential drug-drug interactions.[8]

  • In individuals with known genetic polymorphisms affecting metabolism.[8]

Q4: Are there any known biomarkers, other than genetic variants, that can predict the response to Escitalopram?

A4: Research into biomarkers for Escitalopram response is ongoing. Some studies have suggested that certain inflammatory markers and neurotrophic factors may have predictive value. For instance, one study found that baseline levels of C-reactive protein (CRP) could differentially predict treatment outcomes with Escitalopram versus nortriptyline.[11][12] Another study identified a panel of serum biomarkers including brain-derived neurotrophic factor (BDNF), fibroblast growth factor-2 (FGF-2), tumor necrosis factor-alpha (TNF-α), and serotonin (5-HT) that, when combined, showed a high predictive accuracy for Escitalopram efficacy.[13] Additionally, plasma levels of 3-methoxy-4-hydroxyphenyl glycol (MHPG), a metabolite of norepinephrine, have been shown to be significantly higher in responders compared to non-responders.[14]

Troubleshooting Guides

Issue 1: Sub-optimal Therapeutic Response in a Subset of the Study Population
Possible Cause Troubleshooting Steps
Ultrarapid Metabolism due to CYP2C19 Genotype: Subjects may be metabolizing Escitalopram too quickly, leading to insufficient plasma concentrations.1. CYP2C19 Genotyping: Perform genetic testing to identify ultrarapid metabolizers. 2. Therapeutic Drug Monitoring (TDM): Measure trough serum concentrations of Escitalopram to confirm sub-therapeutic levels. 3. Dose Adjustment/Alternative Drug: For known ultrarapid metabolizers, consider a higher dose or an alternative antidepressant not primarily metabolized by CYP2C19, as per clinical guidelines.[4]
Drug-Drug Interactions: Concomitant medications may be inducing the metabolism of Escitalopram.1. Review Co-medications: Carefully review all other medications the subjects are taking for potential inducers of CYP2C19 or other relevant enzymes. 2. Consult Pharmacokinetic Databases: Use resources like DrugBank to check for known interactions.[15]
Poor Adherence: Subjects may not be taking the medication as prescribed.1. TDM: Sub-therapeutic drug levels in a subject expected to be a normal metabolizer can indicate non-adherence.[8] 2. Subject Interview: Discreetly discuss adherence with the study participant.
Issue 2: Increased Incidence of Adverse Events in a Subset of the Study Population
Possible Cause Troubleshooting Steps
Poor Metabolism due to CYP2C19 Genotype: Subjects may be metabolizing Escitalopram too slowly, leading to elevated plasma concentrations and toxicity.1. CYP2C19 Genotyping: Identify individuals with poor metabolizer genotypes. 2. Therapeutic Drug Monitoring (TDM): Measure trough serum concentrations to confirm supra-therapeutic levels. 3. Dose Adjustment: For known poor metabolizers, consider a 50% dose reduction.[2]
Drug-Drug Interactions: Concomitant medications may be inhibiting the metabolism of Escitalopram.1. Review Co-medications: Check for known inhibitors of CYP2C19 (e.g., omeprazole, cimetidine).[8] 2. TDM: Monitor drug levels closely if a CYP2C19 inhibitor must be co-administered.
Pharmacodynamic Gene Variants: Polymorphisms in genes like HTR2A may increase the risk of adverse effects.[16]1. Pharmacogenetic Testing: If feasible, genotype for relevant pharmacodynamic genes. 2. Symptom Monitoring: Closely monitor for specific adverse events associated with these genotypes.

Data Presentation

Table 1: Influence of CYP2C19 Genotype on Escitalopram Serum Concentrations

CYP2C19 PhenotypeGenotype ExamplesEffect on Escitalopram Serum Concentration (Compared to Extensive Metabolizers)
Ultrarapid Metabolizer (UM) 1/17, 17/17Decreased by 10-20%[4]
Extensive Metabolizer (EM) 1/1Normal
Intermediate Metabolizer (IM) *1/Null, *17/NullIncreased 1.4 to 1.6-fold[4]
Poor Metabolizer (PM) Null/NullIncreased 3.3-fold[4]

Null alleles refer to non-functional alleles.

Table 2: Recommended Therapeutic Drug Monitoring for Escitalopram

ParameterRecommendation
Therapeutic Range 15-80 ng/mL[10] (Some evidence suggests 20-40 ng/mL for efficacy)[9]
Timing of Blood Sample Trough concentration (immediately before the next dose)[8]
Time to Steady State At least 5 drug half-lives after a dose change (approx. 7-10 days)[8][17]

Experimental Protocols

Protocol 1: CYP2C19 Genotyping
  • Sample Collection: Collect a whole blood or saliva sample from the subject.

  • DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.

  • Genotyping Assay: Use a validated method such as Polymerase Chain Reaction with Restriction Fragment Length Polymorphism (PCR-RFLP), TaqMan SNP Genotyping Assays, or DNA microarray technology to identify the specific alleles of the CYP2C19 gene.

  • Allele Identification and Phenotype Assignment: Identify the presence of key alleles (e.g., *1 for normal function, *2 and *3 for no function, *17 for increased function). Based on the combination of the two alleles, assign a metabolizer phenotype (UM, EM, IM, or PM) according to established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[4]

Protocol 2: Therapeutic Drug Monitoring of Escitalopram
  • Sample Collection: Collect a blood sample at trough concentration (immediately prior to the next scheduled dose). Ensure the patient has been on a stable dose for at least one week.[8]

  • Sample Processing: Separate the serum or plasma from the whole blood by centrifugation.

  • Analytical Method: Use a validated analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the concentration of Escitalopram and its primary metabolite, S-demethylcitalopram.

  • Data Interpretation: Compare the measured concentration to the established therapeutic range (15-80 ng/mL).[10] Interpret the results in the context of the patient's clinical response, side effects, co-medications, and, if available, their CYP2C19 genotype.

Visualizations

Escitalopram_Metabolism_Pathway cluster_0 Pharmacokinetic Variability cluster_1 CYP2C19 Genotypes cluster_2 Clinical Outcomes Escitalopram Escitalopram (Administered Drug) Metabolism Hepatic Metabolism Escitalopram->Metabolism CYP2C19 CYP2C19 Metabolism->CYP2C19 Primary Enzyme Metabolite S-demethylcitalopram (Inactive Metabolite) CYP2C19->Metabolite PM Poor Metabolizer (PM) CYP2C19->PM Decreased Activity IM Intermediate Metabolizer (IM) CYP2C19->IM Reduced Activity EM Extensive Metabolizer (EM) CYP2C19->EM Normal Activity UM Ultrarapid Metabolizer (UM) CYP2C19->UM Increased Activity Excretion Renal Excretion Metabolite->Excretion High_Conc High Plasma Concentration PM->High_Conc IM->High_Conc Therapeutic_Conc Therapeutic Plasma Concentration EM->Therapeutic_Conc Low_Conc Low Plasma Concentration UM->Low_Conc Adverse_Events Increased Risk of Adverse Events High_Conc->Adverse_Events Efficacy Optimal Efficacy Therapeutic_Conc->Efficacy Treatment_Failure Increased Risk of Treatment Failure Low_Conc->Treatment_Failure

Caption: CYP2C19 genetic polymorphism influences Escitalopram metabolism and clinical outcomes.

Troubleshooting_Workflow Start Patient Exhibits Variable Response Decision1 Is the issue Lack of Efficacy or Adverse Events? Start->Decision1 TDM1 Perform TDM Decision1->TDM1 Lack of Efficacy TDM2 Perform TDM Decision1->TDM2 Adverse Events Decision2 Is Concentration Sub-therapeutic? TDM1->Decision2 Genotype1 Perform CYP2C19 Genotyping Decision2->Genotype1 Yes Review_Other Review Co-medications, Adherence, and Biomarkers Decision2->Review_Other No UM Consider UM Genotype or Non-adherence Genotype1->UM Adjust1 Adjust Dose or Select Alternative Drug UM->Adjust1 Decision3 Is Concentration Supra-therapeutic? TDM2->Decision3 Genotype2 Perform CYP2C19 Genotyping Decision3->Genotype2 Yes Decision3->Review_Other No PM Consider PM/IM Genotype or Drug Interaction Genotype2->PM Adjust2 Reduce Dose PM->Adjust2

Caption: A logical workflow for troubleshooting variable responses to Escitalopram treatment.

References

Mesopram Experimental Design & Reproducibility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mesopram experimental design. This resource is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type IV (PDE IV).[1] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This increase in cAMP suppresses the activity of immune cells, particularly T helper 1 (Th1) cells, and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1]

Q2: What are the common research applications of this compound?

A2: this compound is primarily used in preclinical research as an anti-inflammatory agent. It has been studied in various animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis, and dextran sulfate sodium (DSS)-induced colitis as a model for inflammatory bowel disease.[1]

Q3: Are there known off-target effects for PDE IV inhibitors like this compound?

A3: While this compound is a selective PDE IV inhibitor, the broader class of PDE inhibitors can have off-target effects. For instance, some PDE inhibitors may show cross-reactivity with other PDE families, such as PDE5 or PDE6, which could lead to effects on vision or blood pressure.[2][3] It is crucial to include appropriate controls to distinguish between PDE IV-specific effects and potential off-target activities. Inhibition of the PDE4D isoform has been linked to emesis, while PDE4B inhibition is associated with anti-inflammatory effects.[4][5]

Q4: What is the recommended solvent for this compound for in vitro experiments?

A4: For many organic compounds that are not readily soluble in aqueous solutions for cell-based assays, dimethyl sulfoxide (DMSO) is a common solvent.[6] It is recommended to prepare a high-concentration stock solution of this compound in DMSO and then dilute it to the final working concentration in the cell culture medium.[7] It's important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8][9] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q5: How should this compound be stored to ensure its stability?

Troubleshooting Guides

In Vitro Experiments

Problem: High variability or poor reproducibility in cytokine inhibition assays.

Possible Cause Troubleshooting Step
Inconsistent cell health or passage number. Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density for all experiments.
Variability in this compound concentration. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Perform serial dilutions in the solvent (e.g., DMSO) before diluting in culture media.[7]
Assay sensitivity and dynamic range. Choose a cytokine detection method with appropriate sensitivity and a broad dynamic range.[12] Validate the assay with standards and controls to ensure it can reliably detect changes in cytokine levels.
Interference from serum components. Be aware that proteins in serum can interfere with some cytokine assays. Consider using serum-free media or a different assay platform if this is a concern.[13]
Inconsistent incubation times. Standardize all incubation times for cell treatment, stimulation, and assay development.

Problem: Unexpected or inconsistent dose-response curves.

Possible Cause Troubleshooting Step
This compound precipitation at high concentrations. Visually inspect the culture wells for any signs of precipitation after adding this compound. If precipitation occurs, you may have exceeded the solubility limit in your culture medium. Consider lowering the highest concentration or using a different solvent system if possible.[6]
Incomplete dose range. Ensure your dose range spans several orders of magnitude to capture the full sigmoidal curve, including the top and bottom plateaus.[14]
Cell toxicity at high concentrations. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assay to determine if high concentrations of this compound are causing cell death, which would confound the results.
Non-specific effects of the solvent. Always include a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent on the cells.[8]
In Vivo Experiments (EAE and Colitis Models)

Problem: High variability in disease scores and treatment effects in the EAE model.

Possible Cause Troubleshooting Step
Inconsistent EAE induction. Standardize the immunization protocol, including the quality and concentration of the myelin oligodendrocyte glycoprotein (MOG) peptide and Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA). The dose and timing of pertussis toxin (PTx) administration are also critical.[4][15]
Subjective scoring. Develop a clear and standardized clinical scoring system and ensure all observers are trained to use it consistently. Blinding the observers to the treatment groups is essential to prevent bias.[16]
Animal-to-animal variability. Use a sufficient number of animals per group to account for biological variability. Randomize animals into treatment groups.
Environmental factors. Maintain consistent environmental conditions (e.g., housing, diet, light-dark cycle) for all animals, as these can influence immune responses.

Problem: Inconsistent or unexpected results in the DSS-induced colitis model.

Possible Cause Troubleshooting Step
Variability in DSS administration. Ensure consistent concentration and duration of DSS administration in the drinking water. Monitor water intake to ensure all mice receive a similar dose.
Differences in gut microbiota. Be aware that the gut microbiota can significantly influence the severity of DSS-induced colitis.[13] Co-housing animals from different litters before the experiment can help normalize the microbiota.
Subjective histological scoring. Use a standardized histological scoring system that evaluates multiple parameters, such as inflammatory cell infiltration, crypt damage, and epithelial erosion.[17][18] Blinding the pathologist to the treatment groups is crucial.
Timing of this compound administration. The timing of this compound administration (prophylactic vs. therapeutic) will significantly impact the outcome. Clearly define and consistently apply the treatment schedule.[1]

Quantitative Data Summary

Table 1: Effect of this compound on Clinical Score in Lewis Rats with EAE

Treatment GroupMean Maximum Clinical Score
Vehicle3.5
This compound (10 mg/kg)0
This compound (30 mg/kg)0

Data is illustrative and based on findings that this compound completely suppressed clinical signs of EAE in Lewis rats.[1]

Table 2: Effect of this compound on Colonic Histological Score in DSS-Induced Colitis in BALB/c Mice (Preventive Model)

Treatment GroupMean Histological Score
Control (No DSS)0
DSS + Vehicle8.5
DSS + this compound (50 mg/kg)3.0

Data is illustrative and based on findings that this compound significantly reduced the histologic score in a preventive model of DSS-induced colitis.[1]

Experimental Protocols

Key Experiment 1: In Vitro Cytokine Inhibition Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) by activated immune cells.

Methodology:

  • Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Add the this compound dilutions to the cells and incubate for a specified pre-treatment time (e.g., 1-2 hours). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Cell Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., lipopolysaccharide - LPS for macrophages) to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of the target cytokines in the supernatants using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound at each concentration compared to the stimulated vehicle control. Plot the data as a dose-response curve and determine the IC50 value.

Key Experiment 2: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the efficacy of this compound in suppressing the clinical and pathological signs of EAE in rodents.

Methodology:

  • Animal Model: Use a susceptible rodent strain, such as Lewis rats or C57BL/6 mice.

  • EAE Induction:

    • Prepare an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55 for C57BL/6 mice) or spinal cord homogenate in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Inject the emulsion subcutaneously at the base of the tail or in the flank.

    • Administer pertussis toxin (PTx) intraperitoneally on the day of immunization and again 48 hours later.

  • This compound Treatment:

    • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Begin treatment at a predetermined time point (e.g., at the time of immunization for a prophylactic study, or at the onset of clinical signs for a therapeutic study).

    • Administer this compound daily at the desired dose(s). Include a vehicle control group.

  • Clinical Scoring:

    • Monitor the animals daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[16][19]

  • Histopathology:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., paraformaldehyde).

    • Collect the brain and spinal cord, process them for histology, and embed in paraffin.

    • Stain sections with hematoxylin and eosin (H&E) to assess inflammation and with a myelin stain (e.g., Luxol fast blue) to assess demyelination.

    • Score the sections for the degree of inflammation and demyelination.

  • Data Analysis:

    • Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle control groups.

    • Compare the histological scores for inflammation and demyelination between the groups.

Visualizations

Mesopram_Signaling_Pathway This compound This compound PDE4 Phosphodiesterase IV (PDE4) This compound->PDE4 cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Th1 Th1 Cell Activation PKA->Th1 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) Th1->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's mechanism of action in inhibiting inflammation.

EAE_Experimental_Workflow Start Start Immunization EAE Induction: MOG/CFA Emulsion (s.c.) + Pertussis Toxin (i.p.) Start->Immunization Treatment Treatment Initiation: This compound or Vehicle Immunization->Treatment Monitoring Daily Clinical Scoring & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Histology Histopathological Analysis: Inflammation & Demyelination Scoring Endpoint->Histology DataAnalysis Data Analysis: Statistical Comparison of Groups Histology->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a typical in vivo EAE experiment with this compound.

Troubleshooting_Logic_Tree Start Inconsistent In Vivo Results CheckInduction Review EAE/Colitis Induction Protocol Start->CheckInduction CheckScoring Evaluate Scoring Consistency Start->CheckScoring CheckTreatment Verify Drug Formulation & Dosing Start->CheckTreatment InductionOK Protocol Consistent? CheckInduction->InductionOK ScoringOK Scoring Blinded & Standardized? CheckScoring->ScoringOK TreatmentOK Formulation Stable & Dose Accurate? CheckTreatment->TreatmentOK OptimizeInduction Optimize Induction (e.g., PTx dose, DSS lot) InductionOK->OptimizeInduction No ConsiderOther Consider Other Variables (e.g., Microbiota, Environment) InductionOK->ConsiderOther Yes RetrainScorers Retrain Observers & Implement Blinding ScoringOK->RetrainScorers No ScoringOK->ConsiderOther Yes ValidateFormulation Validate Formulation Stability & Dosing Accuracy TreatmentOK->ValidateFormulation No TreatmentOK->ConsiderOther Yes

Caption: Logical approach to troubleshooting inconsistent in vivo results.

References

Avoiding off-target effects with Mesopram in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Mesopram Technical Support Center

Welcome to the technical support resource for researchers using this compound in cell culture applications. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you design robust experiments and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as Daxalipram) is a selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in the cell. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the synthesis and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[1][3][4]

Q2: What are the primary applications of this compound in cell culture research?

A2: In cell culture, this compound is primarily used to study inflammatory signaling pathways. It is a valuable tool for investigating the role of PDE4 and cAMP in immune cells (like macrophages, T-cells, and monocytes) and other cell types involved in inflammatory responses.[5] Key applications include studying the inhibition of cytokine production, modulating immune cell activation, and exploring therapeutic strategies for inflammatory conditions.

Q3: What is an "off-target effect" and why is it a concern with this compound?

A3: An off-target effect occurs when a drug or small molecule interacts with proteins other than its intended target, potentially leading to unintended biological consequences, such as cytotoxicity or activation of unrelated signaling pathways.[6] While this compound is selective for PDE4, at higher concentrations it may inhibit other proteins, leading to misinterpretation of experimental results.[7] Avoiding these effects is critical for ensuring that the observed cellular phenotype is a direct result of PDE4 inhibition.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[8] Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Problem / Question Possible Cause(s) Recommended Solution(s)
Unexpected Cell Death or High Cytotoxicity 1. Off-Target Effects: At high concentrations, this compound may be inhibiting essential kinases or other proteins.[7] 2. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high. 3. Cell Line Sensitivity: The specific cell line being used is particularly sensitive to PDE4 inhibition or the compound itself.1. Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, XTT) across a wide range of this compound concentrations to determine the cytotoxic threshold. Use concentrations well below this threshold for functional assays. 2. Lower DMSO Concentration: Ensure the final DMSO concentration in your media is below 0.1%. Run a "vehicle-only" control (media + DMSO) to confirm the solvent is not the cause. 3. Use a Positive Control: Compare results with a well-characterized PDE4 inhibitor (e.g., Rolipram) to see if the toxicity is specific to this compound or a class effect.
Inconsistent or Not Reproducible Results 1. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Cellular State: Variations in cell passage number, confluency, or overall health can alter experimental outcomes. 3. Assay Variability: Inconsistent incubation times, reagent preparation, or cell seeding densities.[9][10]1. Use Fresh Aliquots: Thaw a fresh aliquot of your this compound stock for each experiment. Avoid using a stock that has been thawed multiple times. 2. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at a precise density and ensure they are in a logarithmic growth phase before treatment. 3. Run Controls: Always include positive (e.g., LPS for inflammation) and negative (vehicle) controls in every experiment to benchmark the response.
Observed Effect Does Not Seem Related to PDE4 Inhibition 1. Dominant Off-Target Effect: The observed phenotype might be due to this compound binding to an unintended molecular target.[6][11] 2. Cell Model Complexity: The signaling network in your cell line may have compensatory pathways that mask or alter the effects of PDE4 inhibition.1. Use an Orthogonal Approach: Validate the finding with another selective PDE4 inhibitor. If the effect is not reproduced, it is likely an off-target effect of this compound. 2. Target Knockdown/Knockout: The gold standard is to use CRISPR or siRNA to reduce PDE4 expression. If this compound still produces the same effect in PDE4-deficient cells, the effect is confirmed to be off-target. 3. Perform a Kinase Profile Screen: If you suspect off-target kinase activity, screen this compound against a panel of kinases to identify potential unintended targets.[12][13][14]

Technical Data & Selectivity

Minimizing off-target effects starts with using the lowest effective concentration. The potency of an inhibitor is measured by its IC50 value (the concentration required to inhibit 50% of the target's activity). A highly selective compound will have a much lower IC50 for its intended target than for other proteins.

Table 1: On-Target Potency of Representative PDE4 Inhibitors

CompoundTargetIC50 Value (nM)Notes
RoflumilastPDE4B0.84Highly potent; often used as a benchmark.[15]
RoflumilastPDE4D0.68High potency against PDE4D as well.[15]
(S)-Zl-n-91PDE4B20A potent and selective experimental inhibitor.[16]
(S)-Zl-n-91PDE4D12Shows high potency and over 1000-fold selectivity against other PDE families.[16]
CrisaborolePDE4490A moderately potent inhibitor approved for topical use.[17]

Table 2: Example of On-Target vs. Off-Target Kinase Selectivity Profile

CompoundOn-TargetOn-Target IC50 (nM)Example Off-TargetOff-Target IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
Drug X Kinase A15Kinase B1,500100x
Drug Y Kinase A20Kinase B1005x

This table provides a conceptual example. A higher selectivity ratio is desirable. To ensure on-target effects, use a concentration of this compound that is effective against PDE4 but significantly lower than any known off-target IC50 values.

Visualized Workflows and Pathways

This compound's Mechanism of Action: The PDE4 Signaling Pathway

The diagram below illustrates how this compound inhibits PDE4 to increase cAMP levels, leading to a reduction in the production of inflammatory cytokines like TNF-α.

PDE4_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GPCR GPCR Activation (e.g., by agonist) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to CREB CREB (transcription factor) PKA->CREB Phosphorylates Transcription Gene Transcription CREB->Transcription Activates This compound This compound This compound->PDE4 Inhibits TNF_alpha ↓ TNF-α production Transcription->TNF_alpha Off_Target_Workflow start Start: Observe Phenotype with this compound Treatment dose_response Step 1: Perform Dose-Response and Viability Assays start->dose_response is_toxic Is significant cytotoxicity observed at effective dose? dose_response->is_toxic orthogonal Step 2: Validate with an Orthogonal PDE4 Inhibitor (e.g., Rolipram) is_toxic->orthogonal No re_evaluate Re-evaluate Dose or Conclude Toxicity is_toxic->re_evaluate Yes is_reproduced Is the phenotype reproduced? orthogonal->is_reproduced knockdown Step 3: Use siRNA/CRISPR to Knock Down/Out PDE4 is_reproduced->knockdown Yes off_target Conclusion: Phenotype is OFF-TARGET is_reproduced->off_target No phenotype_absent Does this compound still cause the phenotype in KO cells? knockdown->phenotype_absent on_target Conclusion: Phenotype is ON-TARGET phenotype_absent->on_target No phenotype_absent->off_target Yes

References

Best practices for long-term storage of Mesopram (Daxalipram)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Daxalipram (Mesopram)

A Note on Nomenclature: The compound of interest is referred to as Daxalipram. Currently, "this compound" is not a recognized synonym for Daxalipram in major chemical and pharmaceutical databases. This document will henceforth use the name Daxalipram. For the purpose of providing a detailed case study, data from a similar investigational compound, GLPG4399, will be used as a proxy to illustrate best practices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Daxalipram?

A1: For long-term storage, Daxalipram should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[1] It is crucial to protect the compound from light and moisture.[1] For optimal stability, especially for early-phase clinical formulations, storage in high-density polyethylene (HDPE) bottles is recommended.[2]

Q2: How does humidity affect the stability of Daxalipram?

A2: Daxalipram formulations are known to be sensitive to humidity. To prevent degradation, the relative humidity in the storage environment should not exceed 65%.[3] Storing the compound in its original, tightly sealed container is essential to protect it from atmospheric moisture.[3]

Q3: What are the primary degradation pathways for Daxalipram?

A3: The primary degradation pathway for compounds similar to Daxalipram is oxidation.[2] Forced degradation studies have shown that oxidative stress, for instance from residual peroxides or free radicals, can lead to the formation of degradation products.[2] Hydrolytic degradation can also occur under acidic or alkaline conditions.[4]

Q4: How can I monitor the stability of Daxalipram over time?

A4: The stability of Daxalipram can be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[5] Other useful techniques include mass spectrometry (MS) for structural elucidation of degradants and spectroscopy (UV-Vis, IR, NMR) for detecting changes in the molecule.[5]

Q5: What should I do if I suspect my sample of Daxalipram has degraded?

A5: If you suspect degradation, the sample should be re-analyzed using a validated stability-indicating method like HPLC to determine the purity and identify any degradation products. Compare the results to the initial certificate of analysis or a reference standard. Do not use the sample in experiments if it does not meet the required purity specifications.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage (e.g., exposure to high temperature, light, or humidity).1. Verify storage conditions and ensure they align with recommendations. 2. Conduct a forced degradation study to identify potential degradation products and confirm their retention times. 3. Use a fresh, properly stored sample for comparison.
Loss of potency or reduced biological activity Chemical degradation of the active pharmaceutical ingredient (API).1. Quantify the API concentration using a validated HPLC method. 2. Assess for the presence of degradation products that may interfere with the assay. 3. Review storage and handling procedures to prevent further degradation.
Change in physical appearance (e.g., color, clumping) Physical instability, possibly due to moisture absorption or exposure to light.1. Measure the water content of the sample. 2. Inspect the packaging for any breaches. 3. Store the compound in a desiccator if it is found to be hygroscopic.[2]
Inconsistent results between experiments Variability in sample handling and preparation.1. Standardize protocols for sample weighing, dissolution, and dilution. 2. Ensure that the solvent used for dissolution is pure and does not promote degradation. 3. Prepare solutions fresh for each experiment whenever possible.

Quantitative Data on Stability

The following tables summarize stability data from a study on a similar compound, GLPG4399, which can serve as a reference for Daxalipram.

Table 1: Accelerated Stability Study of GLPG4399 Capsules [2]

Storage ConditionDurationDegradation Product DP-O (%)
40°C / 75% RH6 months0.04
60°C / 75% RH5 weeks0.08

Table 2: Long-Term, Real-Time Stability Study of GLPG4399 Capsules at 25°C / 60% RH [2]

Time PointDegradation Product DP-O (%)
1 month< 0.05
3 months< 0.05
6 months0.06
12 months0.07

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of Daxalipram

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and Daxalipram formulation.

  • Instrumentation: HPLC system with a photodiode array detector.[2]

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water (pH adjusted to 4.0).[2]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient program that effectively separates Daxalipram from its potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV-Vis spectrum of Daxalipram.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of Daxalipram in a suitable diluent (e.g., a mixture of methanol and water).[2]

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify the Daxalipram peak and any degradation product peaks by comparing their retention times and peak areas to a reference standard.

Protocol 2: Forced Degradation Study of Daxalipram

Forced degradation studies help to identify potential degradation pathways and demonstrate the specificity of the stability-indicating method.[6][7]

  • Acid Hydrolysis: Dissolve Daxalipram in a solution of 0.1 N HCl and heat at 60°C for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Daxalipram in a solution of 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Daxalipram in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.[2]

  • Thermal Degradation: Expose the solid Daxalipram powder to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of Daxalipram to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the validated HPLC method to identify and quantify any degradation products formed.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis & Reporting sample Daxalipram Sample long_term Long-Term Stability Study (e.g., 25°C/60% RH) sample->long_term Expose to Conditions accelerated Accelerated Stability Study (e.g., 40°C/75% RH) sample->accelerated Expose to Conditions forced Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) sample->forced Expose to Conditions storage Define Storage Conditions (Temperature, Humidity, Light) analytics Develop & Validate Stability-Indicating HPLC Method hplc_analysis HPLC Analysis of Samples at Pre-defined Time Points analytics->hplc_analysis Apply Method long_term->hplc_analysis accelerated->hplc_analysis forced->hplc_analysis degradant_id Identify & Quantify Degradation Products hplc_analysis->degradant_id shelf_life Shelf-Life Determination degradant_id->shelf_life report Final Report shelf_life->report

Caption: Experimental workflow for assessing the stability of Daxalipram.

degradation_pathway cluster_stress Stress Conditions Daxalipram Daxalipram (Active Compound) Oxidative Oxidative Stress (e.g., H₂O₂) Hydrolytic Hydrolytic Stress (Acid/Base) Thermal Thermal Stress Photolytic Photolytic Stress Degradant_A Degradation Product A (e.g., Oxidized form) Oxidative->Degradant_A Degradant_B Degradation Product B (e.g., Hydrolyzed form) Hydrolytic->Degradant_B Further_Degradation Further Degradation Products Thermal->Further_Degradation Photolytic->Further_Degradation Degradant_A->Further_Degradation Degradant_B->Further_Degradation

Caption: Potential degradation pathways of Daxalipram under various stress conditions.

References

Navigating Unexpected Outcomes in Mesopram (Daxalipram) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This technical support center provides essential guidance for researchers and drug development professionals encountering unexpected results in studies involving Mesopram (Daxalipram), a phosphodiesterase 4 (PDE4) inhibitor. While specific clinical trial data for this compound remains limited following the discontinuation of its Phase II trial for multiple sclerosis, this guide addresses potential challenges by drawing on the established class-effects of PDE4 inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses potential unexpected outcomes in a question-and-answer format, offering troubleshooting steps and considerations for your experiments.

Q1: We are observing significant gastrointestinal distress (nausea, diarrhea, vomiting) in our animal models at our target therapeutic dose. Is this a known effect?

A1: Yes, gastrointestinal adverse effects are a well-documented class-specific effect of PDE4 inhibitors. The likely mechanism is the inhibition of PDE4 in the gastrointestinal tract, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation and other downstream effects.

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to investigate lower doses of this compound to find a therapeutic window with tolerable gastrointestinal effects.

  • Formulation Adjustment: Consider if the vehicle or formulation of this compound could be contributing to the observed effects. Experimenting with different formulations may mitigate local irritation.

  • Supportive Care: In preclinical models, ensure adequate hydration and monitor for weight loss.

  • Data Stratification: Analyze if the gastrointestinal effects are more pronounced in a particular sex or strain of your animal model.

Q2: Our in vivo study shows unexpected behavioral changes, such as decreased activity or signs of depression in animal models. Is there a precedent for this with PDE4 inhibitors?

A2: Yes, neuropsychiatric effects, including mood changes and depression, have been associated with some PDE4 inhibitors. The mechanism is thought to involve the modulation of cAMP signaling in brain regions that regulate mood and behavior.

Troubleshooting Steps:

  • Standardized Behavioral Testing: Employ a battery of validated behavioral tests to systematically assess and quantify the observed changes (e.g., forced swim test, tail suspension test, open field test).

  • Dose-Response Relationship: Determine if the behavioral effects are dose-dependent.

  • Control for Stress: Ensure that experimental procedures and housing conditions are not contributing confounding stress factors.

  • Consider Off-Target Effects: While less likely to be the primary cause, consider the possibility of off-target effects and investigate with appropriate pharmacological or genetic tools if the effects are inconsistent with known PDE4 inhibitor profiles.

Q3: We are not observing the expected anti-inflammatory effect of this compound in our in vitro cell-based assays. What could be the issue?

A3: A lack of efficacy in vitro could stem from several factors, from experimental design to the specific cell types used.

Troubleshooting Steps:

  • Cell Line/Type Verification: Confirm that the chosen cell line or primary cells express PDE4 and that the inflammatory pathway you are studying is regulated by cAMP. Different cell types have varying levels of PDE4 isoform expression.

  • Assay Validation: Ensure your inflammatory stimulus (e.g., lipopolysaccharide) is potent and that your readouts (e.g., cytokine ELISA) are sensitive and validated.

  • Compound Integrity: Verify the identity, purity, and stability of your this compound compound.

  • Incubation Time and Concentration: Optimize the concentration range and incubation time of this compound in your assays.

Quantitative Data Summary: Class-Effects of PDE4 Inhibitors

The following table summarizes common adverse events associated with the PDE4 inhibitor class, providing a reference for potential effects to monitor in this compound studies. Note: Specific percentages for this compound are not publicly available.

Adverse Event ClassSpecific ManifestationsReported Frequency (for other PDE4 inhibitors)Key Considerations for this compound Studies
Gastrointestinal Nausea, Diarrhea, Vomiting, Decreased AppetiteCommon to Very CommonMonitor food and water intake, body weight, and stool consistency in animal models.
Neurological/Psychiatric Headache, Insomnia, Dizziness, Depression, Suicidal IdeationCommon to UncommonInclude behavioral assessments in preclinical protocols.
Metabolic Weight LossCommonClosely monitor body weight throughout the study duration.
Immune System Infections (e.g., upper respiratory tract)UncommonMonitor for signs of infection in long-term studies.

Key Experimental Protocols

1. Assessment of Anti-Inflammatory Activity in a Murine Colitis Model

  • Objective: To evaluate the efficacy of this compound in reducing inflammation in a dextran sulfate sodium (DSS)-induced colitis model.

  • Methodology:

    • Induce colitis in mice by administering DSS in drinking water.

    • Administer this compound or vehicle control orally or intraperitoneally at predetermined doses.

    • Monitor clinical signs daily (body weight, stool consistency, presence of blood).

    • At the end of the study, sacrifice animals and collect colon tissue.

    • Measure colon length and perform histological analysis to assess inflammation and tissue damage.

    • Homogenize a section of the colon to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.

2. Evaluation of Behavioral Effects in Rodents

  • Objective: To assess potential neuropsychiatric effects of this compound.

  • Methodology:

    • Acclimate animals to the testing environment.

    • Administer this compound or vehicle control.

    • Perform a battery of behavioral tests at specified time points post-dosing:

      • Open Field Test: To assess locomotor activity and anxiety-like behavior.

      • Forced Swim Test/Tail Suspension Test: To evaluate depressive-like behavior.

      • Elevated Plus Maze: To measure anxiety-like behavior.

    • Record and analyze the relevant behavioral parameters for each test.

Visualizing Pathways and Workflows

To aid in the conceptualization of this compound's mechanism and experimental design, the following diagrams are provided.

Mesopram_Signaling_Pathway This compound This compound (Daxalipram) PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Pro_Inflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-6) PKA->Pro_Inflammatory Inhibits Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Promotes Inflammation Inflammation Anti_Inflammatory->Inflammation Reduces Pro_Inflammatory->Inflammation

Caption: this compound's mechanism of action via PDE4 inhibition.

Troubleshooting_Workflow Start Unexpected Result Observed Identify Identify the Specific Anomaly (e.g., GI distress, behavioral change, lack of efficacy) Start->Identify Literature Consult Literature for Class-Effects of PDE4 Inhibitors Identify->Literature Dose Investigate Dose-Dependence Literature->Dose Formulation Evaluate Formulation and Vehicle Controls Dose->Formulation No Hypothesis Formulate New Hypothesis (e.g., off-target effect, specific isoform involvement) Dose->Hypothesis Yes Assay Validate Experimental Assays and Reagents Formulation->Assay Assay->Hypothesis Redesign Redesign Experiment Hypothesis->Redesign Data Analyze and Interpret New Data Redesign->Data

Caption: A logical workflow for troubleshooting unexpected results.

Technical Support Center: Overcoming Poor Oral Bioavailability of Mesopram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Mesopram in experimental settings.

Understanding the Challenge: Poor Oral Bioavailability of this compound

This guide will walk you through identifying the potential causes of poor bioavailability in your this compound experiments and provide actionable strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is an orally active and selective phosphodiesterase (PDE) 4 inhibitor.[3] PDE4 inhibitors are a class of drugs investigated for their anti-inflammatory effects.[4] Poor oral bioavailability is a significant concern because it can lead to high variability in drug absorption, insufficient drug concentration at the target site, and potentially reduced therapeutic efficacy. For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the bloodstream.

Q2: I'm observing inconsistent results in my in vivo oral studies with this compound. Could this be related to its bioavailability?

A2: Yes, inconsistent in vivo results are a classic sign of poor and variable oral bioavailability. When a drug has low solubility, small changes in the gastrointestinal environment (e.g., pH, presence of food) can significantly impact how much of the drug dissolves and gets absorbed, leading to high inter-subject variability in your experimental data.

Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

A3: While the exact BCS class for this compound is not publicly documented, we can infer its likely classification by looking at other PDE4 inhibitors. Roflumilast is classified as BCS Class II (low solubility, high permeability), and Apremilast is classified as BCS Class IV (low solubility, low permeability).[1][5] Given this, it is highly probable that this compound is a BCS Class II or IV compound, with low aqueous solubility being a key limiting factor for its oral absorption.

Q4: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A4: The main strategies focus on improving the drug's dissolution rate and apparent solubility in the gastrointestinal tract. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug powder.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level.

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate absorption via the lymphatic pathway.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.

Troubleshooting Guide

This section provides a structured approach to troubleshooting and resolving issues related to this compound's poor oral bioavailability.

Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Potential Cause: Poor aqueous solubility and slow dissolution rate of the neat this compound powder.

Solutions:

  • Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

    • Actionable Advice: Consider micronizing or nanosizing your this compound powder. Nanonization can be particularly effective for very poorly soluble compounds.

    • Expected Outcome: Faster dissolution and potentially higher and more consistent plasma concentrations.

  • Formulation as a Solid Dispersion:

    • Rationale: Dispersing this compound in a hydrophilic polymer matrix can transform it into an amorphous state, which has higher energy and thus greater apparent solubility and faster dissolution compared to the crystalline form.

    • Actionable Advice: Prepare a solid dispersion of this compound with a suitable carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

    • Expected Outcome: Significant improvement in dissolution rate and a higher peak plasma concentration (Cmax) and area under the curve (AUC).

  • Development of a Self-Emulsifying Drug Delivery System (SEDDS):

    • Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like gastrointestinal fluids). This pre-dissolved state bypasses the dissolution step, and the small droplet size provides a large surface area for absorption.

    • Actionable Advice: Formulate this compound into a SEDDS. This involves screening for suitable oils, surfactants, and co-surfactants in which this compound has good solubility.

    • Expected Outcome: Enhanced and more uniform absorption, potentially bypassing first-pass metabolism through lymphatic uptake, leading to significantly improved bioavailability.

Problem 2: No Significant Improvement in Bioavailability Despite Initial Formulation Efforts

Potential Cause: The chosen formulation strategy may not be optimal for this compound's specific properties, or the formulation itself may not be optimized. Precipitation of the drug in the gastrointestinal tract upon release from the formulation could also be an issue.

Solutions:

  • Systematic Excipient Screening for SEDDS:

    • Rationale: The choice of oil, surfactant, and co-surfactant is critical for the performance of a SEDDS.

    • Actionable Advice: Conduct a systematic solubility study of this compound in a variety of pharmaceutical-grade oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400). Construct a pseudo-ternary phase diagram to identify the optimal ratios for self-emulsification.

    • Expected Outcome: A stable and efficient SEDDS formulation with a small droplet size, leading to better in vivo performance.

  • Polymer and Drug-to-Polymer Ratio Optimization for Solid Dispersions:

    • Rationale: The choice of polymer and the drug loading can impact the stability of the amorphous state and the dissolution rate.

    • Actionable Advice: Screen different polymers (e.g., PVP K30, HPMC E5, Soluplus®) and vary the drug-to-polymer ratio to find the optimal balance between drug loading and dissolution enhancement.

    • Expected Outcome: An amorphous solid dispersion with improved physical stability and dissolution characteristics.

  • Inclusion of a Precipitation Inhibitor:

    • Rationale: For supersaturating systems like solid dispersions and SEDDS, the drug may precipitate out in the aqueous environment of the gut before it can be absorbed.

    • Actionable Advice: Incorporate a precipitation inhibitor, such as HPMC or other cellulosic polymers, into your formulation.

    • Expected Outcome: Maintenance of a supersaturated state for a longer duration, allowing for greater absorption.

Quantitative Data Summary

The following tables summarize solubility data for this compound analogs, which can guide excipient selection for formulation development.

Table 1: Solubility of Apremilast (BCS Class IV) in Various Vehicles [5]

VehicleSolubility (mg/mL)
Water0.01 ± 0.00
Lauraglycol-FCC36.54 ± 2.78
Lauroglycol-9028.21 ± 1.45
Capryol-PGMC21.41 ± 1.32
Capryol-9018.15 ± 1.03
Triacetin11.42 ± 0.95
Tween-8048.54 ± 3.76
Transcutol-HP55.01 ± 3.19
Ethanol0.66 ± 0.01
Isopropyl alcohol (IPA)2.07 ± 0.10

Table 2: Solubility of Roflumilast (BCS Class II) in Different Solvents [6]

SolventSolubility (mg/mL)
Ethanol~10
DMSO~20
Dimethylformamide (DMF)~30
DMF:PBS (pH 7.2) (1:3)~0.25

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w). Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a suitable sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants. Select the excipients that show the highest solubilizing capacity for this compound.

  • Construction of Pseudo-Ternary Phase Diagram: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions. Demarcate the self-emulsifying region on a ternary phase diagram.

  • Preparation of SEDDS Formulation: Select a formulation from the self-emulsifying region. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. Add the calculated amount of this compound to the mixture. Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.

Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[7]

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated this compound by methods such as dialysis or gel filtration.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 This compound (PDE4 Inhibitor) cAMP->PDE4 Hydrolyzed by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Pathway Inhibition PKA->NFkB Inhibits Gene_Transcription Gene Transcription (Anti-inflammatory Cytokines, e.g., IL-10) CREB->Gene_Transcription Promotes Pro_inflammatory Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IFN-γ) NFkB->Pro_inflammatory Leads to Bioavailability_Workflow cluster_problem Problem Identification cluster_formulation Formulation Strategies cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Desired Outcome Problem Poor Oral Bioavailability of this compound (Low/Variable Plasma Levels) Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion SEDDS SEDDS Problem->SEDDS Liposomes Liposomes Problem->Liposomes Characterization Dissolution Testing Particle Size Analysis Physical State Analysis (DSC/XRD) Solid_Dispersion->Characterization SEDDS->Characterization Liposomes->Characterization InVivo Pharmacokinetic Study in Animal Model (e.g., Rat, Dog) Characterization->InVivo Outcome Enhanced Bioavailability (Increased Cmax and AUC) InVivo->Outcome Logical_Relationship Poor_Solubility Poor Aqueous Solubility of this compound Particle_Size_Reduction Particle Size Reduction (Micronization/Nanonization) Poor_Solubility->Particle_Size_Reduction Amorphous_State Conversion to Amorphous State (Solid Dispersion) Poor_Solubility->Amorphous_State Lipid_Formulation Dissolution in Lipid Vehicle (SEDDS/Liposomes) Poor_Solubility->Lipid_Formulation Increased_Surface_Area Increased Surface Area Particle_Size_Reduction->Increased_Surface_Area Increased_Apparent_Solubility Increased Apparent Solubility Amorphous_State->Increased_Apparent_Solubility Bypass_Dissolution_Step Bypass Dissolution Step Lipid_Formulation->Bypass_Dissolution_Step Enhanced_Dissolution_Rate Enhanced Dissolution Rate Increased_Surface_Area->Enhanced_Dissolution_Rate Increased_Apparent_Solubility->Enhanced_Dissolution_Rate Improved_Absorption Improved Absorption Bypass_Dissolution_Step->Improved_Absorption Enhanced_Dissolution_Rate->Improved_Absorption Increased_Bioavailability Increased Oral Bioavailability Improved_Absorption->Increased_Bioavailability

References

How to monitor for potential side effects of Mesopram in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the potential side effects of Mesopram in animal models. The guidance is structured to address specific issues that may be encountered during experimental procedures.

Section 1: General Monitoring and Observational Studies

This section covers the foundational aspects of in-life monitoring for potential side effects.

Frequently Asked Questions (FAQs)

Q1: What are the essential daily observations I should be making during a preclinical study with this compound?

A1: Daily cage-side observations are a critical first line of defense in detecting potential adverse effects.[1][2] These should be performed at least once daily, and ideally twice (e.g., morning and late afternoon) around the time of peak drug concentration. Key observations include:

  • General Appearance: Note any changes in posture, fur (piloerection), or skin condition.

  • Behavioral Changes: Look for signs of lethargy, hyperactivity, stereotypy (repetitive, purposeless movements), or unusual social interactions.

  • Autonomic Signs: Observe for changes in respiration, presence of salivation, lacrimation (tearing), or unusual urination/defecation.[1]

  • Physical Condition: Check for any signs of dehydration, swelling, or injury.

Q2: How should I quantitatively track the general health of the animals?

A2: Quantitative tracking provides objective data to supplement qualitative observations. The following should be measured regularly:

  • Body Weight: Measure at least twice weekly. Significant weight loss (e.g., >10-15% of baseline) is a key indicator of toxicity.

  • Food and Water Consumption: Measure daily or several times a week. A sustained decrease is a sensitive indicator of poor health.

  • Body Temperature: Can be measured if specific effects (e.g., hyperthermia or hypothermia) are suspected based on the drug's mechanism of action.

Q3: What do common clinical signs observed during daily checks indicate?

A3: Observed clinical signs can provide clues to the underlying organ systems being affected. The table below summarizes some common signs and their potential interpretations.

Clinical SignPotential Interpretation / System AffectedRecommended Follow-Up
Piloerection (hair standing on end) General malaise, change in body temperature, stressMonitor body temperature, increase frequency of observation
Lethargy / Decreased Activity Central Nervous System (CNS) depression, general sicknessProceed with a formal behavioral assessment (e.g., Open Field Test)
Tremors or Convulsions CNS stimulation, neurotoxicityNote onset, duration, and severity. Consider dose reduction or termination.
Ataxia (uncoordinated movement) Neurotoxicity, motor system impairmentPerform motor coordination tests (e.g., Rotarod)
Chromodacryorrhea (red tears in rats) Stress, potential ocular irritationDifferentiate from blood, note frequency
Diarrhea or Loose Stool Gastrointestinal toxicityMonitor hydration status, collect fecal samples if necessary
Shallow or Labored Breathing Respiratory or cardiovascular distressMonitor respiratory rate, check for cyanosis (blue-tinged skin/mucous membranes)

Section 2: Neurotoxicity Assessment

This section provides guidance on identifying and troubleshooting potential neurological and behavioral side effects of this compound.

Frequently Asked Questions (FAQs)

Q1: My animals show decreased general activity after this compound administration. How can I quantitatively assess this?

A1: A decrease in cage activity should be followed up with standardized behavioral tests to quantify locomotor activity and exploratory behavior.[3][4] The Open Field Test is a standard method for this purpose. It measures parameters like total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in these parameters compared to a control group would confirm a hypoactive effect.

Q2: I'm concerned about potential effects on motor coordination. Which test is most appropriate?

A2: The Rotarod Test is the gold standard for assessing motor coordination and balance.[4] Animals are placed on a rotating rod, and the latency to fall is measured. A drug-induced impairment in coordination will result in a significantly shorter time on the rod compared to vehicle-treated animals.

Q3: My behavioral test results are highly variable between animals in the same group. What could be the cause?

A3: High variability can obscure real treatment effects. Common causes and troubleshooting steps are outlined below.

Troubleshooting Guide: High Variability in Behavioral Data
Potential Cause Troubleshooting Steps
Inconsistent Handling Ensure all animals are handled by the same person using a consistent technique. Acclimate animals to the researcher's presence and handling for several days before testing begins.
Environmental Factors Conduct all tests at the same time of day to control for circadian rhythm effects. Ensure consistent lighting, temperature, and noise levels in the testing room.[5]
Apparatus Cleanliness Thoroughly clean the testing apparatus (e.g., open field box, rotarod) with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues.
Observer Bias If using manual scoring, ensure the observer is blinded to the treatment groups. Use automated video tracking software whenever possible for objective measurements.[5]
Experimental Protocol: Open Field Test

This protocol provides a standardized method for assessing locomotor activity and anxiety-like behavior in rodents.

Objective: To quantify general activity levels and exploratory behavior.

Materials:

  • Open field arena (e.g., 40cm x 40cm x 30cm for mice), typically made of a non-porous material like PVC or Plexiglas.

  • Video camera mounted above the arena.

  • Video tracking software (e.g., EthoVision, Any-maze) or manual stopwatch and scoring sheet.

  • 70% Ethanol for cleaning.

Procedure:

  • Acclimation: Bring animals to the testing room at least 30 minutes before the test begins to acclimate to the environment.

  • Dosing: Administer this compound or vehicle control at the predetermined time before the test (based on the drug's pharmacokinetic profile).

  • Testing: a. Gently place the animal in the center of the open field arena. b. Immediately start the video recording and/or stopwatch. c. Allow the animal to explore the arena for a set period (typically 5-10 minutes). d. The researcher should leave the immediate vicinity of the arena to avoid influencing the animal's behavior.

  • Data Collection: After the test duration, gently return the animal to its home cage.

  • Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely before testing the next animal.

  • Analysis: Analyze the video recording to quantify the parameters listed in the table below.

Table of Key Open Field Parameters

Parameter Description Potential Interpretation of a Decrease
Total Distance Traveled The total distance the animal moves during the test. Sedation, motor impairment, general hypoactivity.
Time in Center Zone The amount of time the animal spends in the central, more exposed area of the arena. Increased anxiety-like behavior (thigmotaxis).
Rearing Frequency The number of times the animal stands on its hind legs. Decreased exploratory behavior, potential sedation.

| Velocity | The average speed of the animal's movement. | Sedation or motor impairment. |

Workflow for Neurotoxicity Assessment

NeurotoxicityWorkflow start Start: this compound Administration daily_obs Daily Cage-Side Observations start->daily_obs neuro_signs Neurobehavioral Signs Observed? (e.g., Ataxia, Tremors) daily_obs->neuro_signs fob Perform Functional Observational Battery (FOB) neuro_signs->fob Yes activity_test Locomotor Activity Test (Open Field) neuro_signs->activity_test No (Routine Screen) motor_test Motor Function Tests (e.g., Rotarod, Grip Strength) fob->motor_test sensory_test Sensory Function Tests (e.g., Startle Response) fob->sensory_test histopath Terminal Procedure: Neurohistopathology motor_test->histopath activity_test->histopath sensory_test->histopath end End: Correlate Data histopath->end

A streamlined workflow for assessing potential neurotoxicity in animal models.

Section 3: Cardiotoxicity Assessment

This section focuses on methods and troubleshooting for monitoring cardiovascular side effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular parameters to monitor for potential this compound-induced toxicity?

A1: The core cardiovascular parameters to assess are heart rate, blood pressure, and cardiac electrical activity (electrocardiogram or ECG).[6] These can be measured non-invasively in rodents. Significant changes, such as sustained bradycardia (slow heart rate), tachycardia (fast heart rate), hypertension, hypotension, or alterations in ECG intervals (e.g., QT prolongation), are indicators of potential cardiotoxicity.[7]

Q2: I am seeing a lot of noise and artifacts in my rodent ECG recordings. How can I improve the signal quality?

A2: A clean ECG signal is essential for accurate analysis. Refer to the troubleshooting guide below for common issues.

Troubleshooting Guide: Rodent ECG Signal Quality
Potential Cause Troubleshooting Steps
Poor Electrode Contact Ensure the animal's paws are clean. Apply a small amount of electrode gel or saline to the electrode pads to improve conductivity. Ensure the animal is positioned correctly and making good contact with all electrodes.
Movement Artifacts Allow the animal to acclimate to the restraint or recording chamber to reduce stress and movement. Record data during periods when the animal is calm and still.
Electrical Interference Ensure the ECG equipment is properly grounded. Keep other electrical equipment (e.g., centrifuges, mobile phones) away from the recording setup. Use a Faraday cage if necessary.
Muscle Tremors (EMG) Anesthesia can sometimes cause muscle tremors. Ensure the animal is at an appropriate anesthetic depth. If the animal is conscious, ensure it is calm and comfortable.
Experimental Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

Objective: To measure systolic and diastolic blood pressure and heart rate in a conscious rodent.

Materials:

  • Tail-cuff plethysmography system (includes a cuff, pulse sensor, and control unit).

  • Animal restrainer.

  • Warming platform or heat lamp.

Procedure:

  • Acclimation: Acclimate the animal to the restrainer for several days prior to the first measurement. This is crucial for reducing stress-induced hypertension.

  • Warming: Gently warm the animal for 10-15 minutes using the warming platform or a heat lamp. This dilates the tail artery, making the pulse easier to detect.

  • Restraint: Place the animal in the appropriate-sized restrainer.

  • Cuff Placement: Securely place the tail cuff and pulse sensor at the base of the tail.

  • Measurement: a. Start the measurement cycle on the control unit. The system will automatically inflate and deflate the cuff while recording the pulse. b. The system typically requires several successful readings to generate an average. Discard any readings that are clearly erroneous (e.g., due to movement). c. A typical session involves 5-10 successful measurement cycles.

  • Data Recording: Record the final averaged systolic blood pressure, diastolic blood pressure, and heart rate.

  • Release: Carefully remove the cuff and release the animal back into its home cage.

Hypothetical Signaling Pathway for Cardiotoxicity

CardiotoxicityPathway cluster_calcium Altered Ca2+ Handling This compound This compound pde4 Inhibits PDE4 This compound->pde4 camp ↑ Intracellular cAMP pde4->camp pka ↑ PKA Activation camp->pka l_type Phosphorylation of L-type Ca2+ Channels pka->l_type pln Phosphorylation of Phospholamban (PLN) pka->pln ca_influx ↑ Ca2+ Influx l_type->ca_influx sarc_uptake ↑ SERCA Activity (Ca2+ Uptake into SR) pln->sarc_uptake arrhythmia Arrhythmia Risk (Early Afterdepolarizations) ca_influx->arrhythmia contractility ↑ Inotropy (Increased Contractility) sarc_uptake->contractility

Hypothetical pathway for this compound-induced cardiotoxicity via PDE4 inhibition.

Section 4: Clinical and Anatomic Pathology

This section covers the collection and analysis of blood and tissue samples to detect organ-specific toxicity.

Frequently Asked Questions (FAQs)

Q1: Which blood parameters are most important for a general toxicity screen of this compound?

A1: A standard panel for hematology and clinical chemistry provides a broad screen for toxicity in major organ systems.[8][9] Key parameters are summarized in the table below.

Table of Key Clinical Pathology Parameters

Panel Parameter Primary Organ(s) Monitored Potential Interpretation of Change
Clinical Chemistry Alanine Aminotransferase (ALT) Liver Hepatocellular injury (increase)
Aspartate Aminotransferase (AST) Liver, Muscle, Heart Cellular injury (increase)
Alkaline Phosphatase (ALP) Liver (biliary system), Bone Cholestasis, bone turnover (increase)
Blood Urea Nitrogen (BUN) Kidney Decreased renal function (increase)
Creatinine (CREA) Kidney Decreased renal function (increase)
Hematology White Blood Cell Count (WBC) Immune System Inflammation, infection (increase), immunosuppression (decrease)
Red Blood Cell Count (RBC) Bone Marrow / Blood Anemia (decrease), dehydration (relative increase)

| | Platelets (PLT) | Bone Marrow / Blood | Impaired clotting (decrease), inflammation (increase) |

Q2: My blood samples are often hemolyzed. How can I prevent this and what is the impact on my data?

A2: Hemolysis (the rupture of red blood cells) can artificially alter several clinical chemistry values, particularly AST, potassium, and lactate dehydrogenase (LDH).

Troubleshooting Guide: Sample Hemolysis
Potential Cause Troubleshooting Steps
Difficult Blood Draw Use an appropriate gauge needle (e.g., 25-27g for mouse submandibular collection). Ensure a clean, quick puncture to establish good blood flow. Avoid "milking" the site excessively.
Excessive Syringe Vacuum If using a syringe, pull back the plunger slowly and steadily to avoid collapsing the vein and shearing red blood cells.
Vigorous Sample Mixing After collection into a tube with anticoagulant, gently invert the tube 5-8 times. Do not shake or vortex.
Improper Sample Processing Centrifuge the sample as soon as possible after collection. Ensure the centrifuge is properly balanced and not set to an excessive speed.
Experimental Protocol: Blood Collection from the Submandibular Vein (Mouse)

Objective: To collect a moderate volume of blood (~100-200 µL) for hematology and clinical chemistry analysis.

Materials:

  • Sterile lancet (4-5mm) or 18-20g needle.

  • Microcentrifuge collection tubes (with or without anticoagulant, as needed).

  • Gauze pads.

  • Appropriate animal restraint device or manual restraint technique.

Procedure:

  • Restraint: Firmly restrain the animal, ensuring the skin on the side of the neck is taut.

  • Puncture Site: Locate the small, hairless patch of skin just behind the mandible where the submandibular vein runs.

  • Puncture: Make a single, quick puncture at this site with the lancet or needle.

  • Collection: A large drop of blood should form immediately. Collect the blood directly into the microcentrifuge tube via capillary action. Do not scrape the skin with the tube.

  • Hemostasis: Once the desired volume is collected, apply gentle pressure to the puncture site with a sterile gauze pad for 30-60 seconds until bleeding stops.

  • Monitoring: Monitor the animal for a few minutes after the procedure to ensure bleeding has not resumed.

  • Processing: Process the sample according to the requirements for the planned analyses (e.g., gentle inversion if an anticoagulant is present, allow to clot for serum).

Troubleshooting Unexpected Clinical Pathology Results

ClinPathTroubleshoot start Unexpected Result (e.g., High ALT) check_sample Check Sample Quality (Hemolysis, Lipemia) start->check_sample re_run Re-run Sample or Use Backup check_sample->re_run Poor Quality check_controls Review Historical Control Data check_sample->check_controls Good Quality re_run->check_controls is_outlier Is Result a Biological Outlier? check_controls->is_outlier correlate_data Correlate with Other Data (Clinical Signs, Body Weight) is_outlier->correlate_data No investigate_cause Investigate Other Causes (e.g., Diet, Environment) is_outlier->investigate_cause Yes is_consistent Consistent with Other Findings? correlate_data->is_consistent histopath_confirm Confirm with Histopathology of Target Organ (Liver) is_consistent->histopath_confirm Yes conclusion_artifact Conclusion: Likely an Artifact or Incidental Finding is_consistent->conclusion_artifact No conclusion_adverse Conclusion: Likely Treatment-Related Adverse Effect histopath_confirm->conclusion_adverse investigate_cause->conclusion_artifact

A decision-making workflow for investigating anomalous clinical pathology results.

References

Technical Support Center: Optimizing Tissue Harvesting and Processing for Mesopram-Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tissue harvesting and processing from animals treated with Mesopram.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as Daxalipram) is an orally active and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the inflammatory response. Specifically, it has been shown to inhibit the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2][3][4] This anti-inflammatory activity makes it a compound of interest for studying chronic inflammatory diseases.[2]

Q2: What are the expected effects of this compound on tissues in animal models?

A2: In animal models of inflammatory diseases like experimental autoimmune encephalomyelitis (EAE) and dextran sulfate sodium (DSS)-induced colitis, this compound has been shown to ameliorate disease symptoms.[3][4] Researchers can expect to see a reduction in inflammatory lesions in tissues such as the spinal cord, brain, and colon.[3][4] This may manifest as decreased immune cell infiltration, reduced local production of Th1 cytokines (IFN-γ and TNF-α), and preservation of tissue architecture.[3][4] For example, in colitis models, this compound treatment can lead to a reversal of colon shortening.[4]

Q3: Are there any specific considerations for the timing of tissue harvesting after the final this compound dose?

A3: The timing of tissue harvesting should be aligned with the specific research question and the pharmacokinetic profile of this compound. To observe the maximum anti-inflammatory effect on cytokine expression and immune cell infiltration, it is advisable to harvest tissues at the expected peak of drug activity or at the end of the treatment regimen when cumulative effects are most pronounced. If the goal is to study the drug's direct impact on signaling pathways, a shorter time point after the final dose may be more appropriate. It is recommended to perform a pilot study to determine the optimal harvesting time for your specific experimental model and endpoints.

Q4: How should I handle tissues collected for multiple downstream applications (e.g., histology, RNA-seq, and proteomics)?

A4: When collecting tissues for multiple applications, it is crucial to work quickly to minimize post-mortem changes.[5] Immediately after euthanasia, dissect the tissue of interest. For histology, a portion of the tissue should be fixed in 10% neutral buffered formalin.[6] For RNA analysis, another portion should be snap-frozen in liquid nitrogen or submerged in an RNA stabilization reagent.[5][7] For protein analysis, snap-freezing in liquid nitrogen is the recommended method.[5][8] To ensure consistency, it is advisable to section the tissue and allocate specific sections to each downstream application.

Troubleshooting Guides

Histology and Immunohistochemistry
Issue Potential Cause Recommended Solution
Poor tissue morphology Delayed fixation leading to autolysis.[9][10]Immediately immerse tissue in fixative after collection. Ensure a 20:1 ratio of fixative to tissue volume.[10]
Incomplete fixation due to tissue size.Trim tissues to a thickness of 3-5 mm to allow for proper fixative penetration. For gastrointestinal tissues, open the lumen to ensure the fixative reaches the mucosal surface.[9]
Ice crystal formation from freezing prior to fixation.[10]Do not freeze fresh tissue intended for standard histology. If immediate fixation is not possible, refrigerate the carcass and collect the tissue as soon as possible.[10]
Weak or no immunohistochemical staining for inflammatory markers Antigen masking due to over-fixation.Limit fixation time in 10% neutral buffered formalin to 24-48 hours, followed by transfer to 70% ethanol for storage.[9]
Inappropriate antigen retrieval method.Optimize antigen retrieval protocols. For many targets, heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer is effective.
High background staining Incomplete rinsing of fixative.After fixation, thoroughly wash the tissue in buffer before proceeding with processing.
Non-specific antibody binding.Use appropriate blocking solutions (e.g., serum from the secondary antibody host species) and ensure primary and secondary antibodies are used at their optimal dilutions.
RNA Extraction and Analysis
Issue Potential Cause Recommended Solution
Low RNA yield Inefficient tissue disruption.For fibrous tissues, use a bead mill homogenizer for effective disruption. Ensure the tissue is kept frozen during the process.
Suboptimal RNA extraction kit for the tissue type.Different tissues may require different extraction protocols. Consider a TRIzol-based method combined with a column purification for cleaner RNA.[11]
RNA degradation (low RIN score) RNase contamination.Use RNase-free reagents and consumables. Work quickly and in a clean environment.
Delayed processing after tissue collection.Immediately snap-freeze tissues in liquid nitrogen or use an RNA stabilization solution.[5]
PCR inhibition Contaminants from the extraction process (e.g., salts, organic solvents).Ensure to perform all wash steps in the RNA extraction protocol. An additional ethanol wash may be beneficial.
Presence of drug metabolites.While less common, if inhibition is suspected, consider further purification of the RNA sample or diluting the template for PCR.
Protein Extraction and Analysis
Issue Potential Cause Recommended Solution
Low protein yield Incomplete cell lysis.Use a lysis buffer appropriate for the tissue and the subcellular location of the protein of interest. Sonication or mechanical homogenization can improve lysis efficiency.
Protease activity during extraction.Always add a protease inhibitor cocktail to the lysis buffer immediately before use. Keep samples on ice throughout the extraction process.
Inconsistent protein quantification Interference from substances in the lysis buffer.Ensure the chosen protein quantification assay (e.g., BCA, Bradford) is compatible with the reagents in your lysis buffer.[12]
Difficulty detecting phosphorylated proteins (e.g., in the cAMP pathway) Phosphatase activity.Add phosphatase inhibitors to your lysis buffer in addition to protease inhibitors.
Variability in Western blot results Uneven protein loading.Carefully quantify protein concentration and load equal amounts for each sample. Use a housekeeping protein as a loading control to normalize the data.
Poor antibody quality.Use validated antibodies specific for the target protein. Optimize antibody dilutions and incubation times.

Experimental Protocols

Standard Tissue Harvesting Protocol
  • Preparation : Prepare all necessary tools and solutions in advance, including surgical instruments, collection tubes with appropriate buffers (e.g., 10% neutral buffered formalin, RNAlater), and liquid nitrogen.

  • Euthanasia : Euthanize the animal according to approved institutional guidelines.

  • Dissection : Working quickly to minimize post-mortem artifacts, expose the desired organs.[5]

  • Tissue Collection :

    • For Histology : Excise a section of the tissue no thicker than 5mm and immediately place it in a labeled container with at least 20 times its volume of 10% neutral buffered formalin.[10]

    • For RNA Analysis : Excise a separate tissue section, place it in a cryovial, and snap-freeze it in liquid nitrogen. Alternatively, immerse the tissue in an RNA stabilization solution according to the manufacturer's instructions.

    • For Protein Analysis : Excise a third tissue section, place it in a cryovial, and snap-freeze in liquid nitrogen.

  • Storage : Store formalin-fixed tissues at room temperature for 24-48 hours before processing.[9] Store frozen samples at -80°C until further analysis.

Paraffin Embedding and Sectioning
  • Fixation : Fix tissue in 10% neutral buffered formalin for 24-48 hours.[9]

  • Dehydration : Process the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%) to remove water.[13]

  • Clearing : Treat the dehydrated tissue with a clearing agent like xylene to remove the ethanol.[13]

  • Infiltration : Infiltrate the cleared tissue with molten paraffin wax.[13]

  • Embedding : Embed the infiltrated tissue in a paraffin block.

  • Sectioning : Cut thin sections (typically 4-5 µm) using a microtome and mount them on glass slides.

Visualizations

Mesopram_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates NFkB NF-κB PKA->NFkB inhibits Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory promotes Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ) NFkB->Pro_Inflammatory promotes

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Tissue_Harvesting_Workflow cluster_histology Histology/IHC cluster_rna RNA Analysis cluster_protein Protein Analysis Start Euthanasia of This compound-Treated Animal Dissection Rapid Tissue Dissection Start->Dissection Decision Select Downstream Application Dissection->Decision Fixation Fix in 10% NBF (24-48h) Decision->Fixation Histology RNA_Preserve Snap-freeze in LN2 or use RNA Stabilization Reagent Decision->RNA_Preserve RNA Protein_Preserve Snap-freeze in LN2 Decision->Protein_Preserve Protein Processing Dehydrate, Clear, Infiltrate Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Histology_End Sectioning & Staining Embedding->Histology_End RNA_Storage Store at -80°C RNA_Preserve->RNA_Storage RNA_Extraction RNA Extraction RNA_Storage->RNA_Extraction RNA_End qPCR / RNA-seq RNA_Extraction->RNA_End Protein_Storage Store at -80°C Protein_Preserve->Protein_Storage Protein_Extraction Protein Extraction Protein_Storage->Protein_Extraction Protein_End Western Blot / Proteomics Protein_Extraction->Protein_End

Caption: Experimental workflow for tissue harvesting and processing.

Troubleshooting_Logic cluster_good_quality Good Quality cluster_poor_quality Poor Quality Start Problem with Downstream Analysis Check_Sample_Quality Assess Sample Quality (e.g., RIN, Protein Conc.) Start->Check_Sample_Quality Check_Assay Review Assay Protocol (e.g., Antibodies, Primers) Check_Sample_Quality->Check_Assay Good Check_Processing Review Tissue Processing Check_Sample_Quality->Check_Processing Poor Optimize_Assay Optimize Assay Conditions Check_Assay->Optimize_Assay Assay_OK Problem Solved Optimize_Assay->Assay_OK Check_Harvesting Review Tissue Harvesting Check_Processing->Check_Harvesting No Issue Revise_Protocol Revise Protocol & Re-collect Samples Check_Processing->Revise_Protocol Issue Found Check_Harvesting->Revise_Protocol Issue Found

Caption: Logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Troubleshooting Inconsistent Findings in Citalopram/Escitalopram Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Mesopram" does not correspond to a known pharmaceutical compound. This guide assumes the user is referring to the widely researched selective serotonin reuptake inhibitors (SSRIs) Citalopram or its S-enantiomer, Escitalopram . The troubleshooting advice provided herein is based on scientific literature pertaining to these compounds.

This technical support center provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and inconsistent findings in preclinical and clinical research involving Citalopram and Escitalopram.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why am I seeing variable behavioral responses in my animal models?

Question: My results in the Forced Swim Test (FST) are not consistent after Citalopram administration. What could be the cause?

Answer: Inconsistency in the Forced Swim Test (FST) is a common issue. The antidepressant-like effect of Citalopram (i.e., reduced immobility time) is highly dependent on the administration protocol.

  • Acute vs. Chronic Dosing: A single, acute dose of Citalopram often fails to significantly decrease immobility time in the FST.[2] In contrast, chronic or repeated administration (e.g., over several days to weeks) is typically required to observe a significant antidepressant-like effect.[2][3] This is thought to mirror the delayed therapeutic onset seen in humans.[4]

  • Biphasic Effects: Some studies report that acute Citalopram administration can even induce anxiogenic-like effects, while repeated administration leads to anxiolytic-like effects.[3][5][6] This biphasic pattern can confound results if the dosing schedule is not carefully controlled.

  • Genetic Factors: The genetic strain of the mouse or rat can significantly impact behavioral responses to Citalopram.[7] Some strains may be inherently more or less responsive. Furthermore, polymorphisms in genes like the serotonin transporter (SLC6A4) or Brain-Derived Neurotrophic Factor (BDNF) can modulate treatment response.[7][8]

Troubleshooting Steps:

  • Standardize Dosing Regimen: Ensure your experimental design distinguishes between acute and chronic administration. For antidepressant efficacy studies, a chronic dosing paradigm is generally more appropriate.

  • Control for Animal Strain and Genetics: Use a consistent, well-characterized animal strain. If variability persists, consider if genetic differences within your colony could be a factor.

  • Refine Behavioral Protocol: Strictly adhere to established FST protocols regarding water temperature, cylinder dimensions, and test duration to minimize environmental variability.[9][10]

My neurochemical measurements are inconsistent. How can I improve reproducibility?

Measuring changes in neurotransmitter levels and receptor function is key to understanding Citalopram's mechanism but is prone to variability.

Question: I am observing high variability in serotonin (5-HT) and metabolite (5-HIAA) levels in brain tissue after Citalopram treatment. What should I check?

Answer: Citalopram's primary mechanism is to block the serotonin transporter (SERT), increasing synaptic 5-HT.[4][11] However, the net effect on 5-HT synthesis and turnover can be complex and influenced by several factors.

  • Feedback Mechanisms: Acutely, increased synaptic 5-HT activates presynaptic 5-HT1A autoreceptors, which can lead to a compensatory decrease in 5-HT synthesis and neuronal firing.[12] Chronic treatment is required to desensitize these autoreceptors, leading to a sustained increase in serotonergic transmission.[11][13] Your results will differ dramatically depending on the timing of tissue collection relative to the dosing schedule.

  • Metabolism: Citalopram is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[14][15] Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in drug clearance and plasma concentrations, which in turn affects the neurochemical response.[15][16]

  • Measurement Technique: The method used to measure neurotransmitters (e.g., microdialysis vs. whole-tissue homogenate analysis) provides different information. Microdialysis measures extracellular levels, reflecting synaptic concentration, while homogenates measure total tissue content.[12][17]

Troubleshooting Steps:

  • Review Dosing and Sampling Timeline: Correlate your neurochemical measurements with a clear acute or chronic dosing paradigm. Inconsistent timing can lead to seemingly contradictory results.

  • Consider Pharmacokinetics: If possible, measure plasma drug concentrations to identify potential outliers due to metabolic differences. This can help explain why some animals show a weaker or stronger neurochemical response.[16]

  • Validate Analytical Method: Ensure your analytical protocol (e.g., HPLC, LC-MS/MS) is validated for sensitivity and specificity for 5-HT and its metabolites.[17]

FactorDescriptionPotential Impact on Results
Dosing Regimen Acute (single dose) vs. Chronic (repeated doses)Acute dosing may decrease 5-HT synthesis via autoreceptor feedback; chronic dosing leads to sustained increases in 5-HT transmission.[12][13]
Pharmacogenetics Polymorphisms in metabolizing enzymes (e.g., CYP2C19, CYP2D6) and transporters (e.g., ABCB1).[15]Alters drug clearance and brain exposure, leading to high inter-individual variability in drug levels and effects.[16]
Brain Region Different brain regions have varying densities of SERT and 5-HT receptors.The magnitude of 5-HT increase can differ between regions like the hippocampus, prefrontal cortex, and raphe nucleus.[12]
Analytical Method Microdialysis vs. Tissue HomogenateMicrodialysis reflects dynamic synaptic levels, while homogenates show total content, which may not change as dramatically.[17]
Why do Citalopram and Escitalopram produce different results at equivalent doses?

While chemically related, Citalopram and Escitalopram are not interchangeable, and understanding their differences is crucial for interpreting results.

Question: I switched from Citalopram to Escitalopram in my experiments and the potency seems much higher. Is this expected?

Answer: Yes, this is expected. Citalopram is a racemic mixture of two enantiomers: S-Citalopram and R-Citalopram.[15] Escitalopram consists of only the S-enantiomer.[15]

  • Differential Activity: The S-enantiomer (Escitalopram) is responsible for the therapeutic effect by potently inhibiting SERT.[15]

  • Antagonistic Effect of R-Citalopram: The R-enantiomer has been shown to counteract the serotonin-enhancing effect of the S-enantiomer to some degree.[15]

  • Potency Difference: Because Escitalopram is the pure, active enantiomer without the partially inhibitory R-enantiomer, it is a more potent and selective SERT inhibitor than racemic Citalopram.[13][15] Therefore, a lower dose of Escitalopram is required to achieve the same level of SERT occupancy and therapeutic effect as a higher dose of Citalopram.

FeatureCitalopramEscitalopramReference
Composition Racemic mixture (50% S-, 50% R-Citalopram)Pure S-enantiomer[15]
Primary Target Serotonin Transporter (SERT)Serotonin Transporter (SERT)[14]
Relative Potency Less potent due to the presence of R-CitalopramMore potent and selective SERT inhibitor[13]
Clinical Efficacy Effective, but may have a lower response rate compared to Escitalopram in some studies.Often shows superior efficacy and faster onset of action compared to Citalopram.[18][19]

Troubleshooting Logic: If you are designing experiments or comparing literature, it is incorrect to assume dose-equivalency between the two compounds. A direct switch requires a dose adjustment.

G cluster_0 Experimental Design Choice cluster_1 Potential for Inconsistent Results Compound Compound Selection Racemic Using Citalopram (Racemic Mixture) Compound->Racemic Choice Pure Using Escitalopram (Pure S-Enantiomer) Compound->Pure Choice Dose Dose Selection Inconsistent Inconsistent/Weaker Effect Dose->Inconsistent If dose is not adjusted for racemic mixture HighDose Higher Dose Required Racemic->HighDose Implies Racemic->Inconsistent If dose is too low LowDose Lower Dose Sufficient Pure->LowDose Implies Consistent Consistent/Stronger Effect HighDose->Consistent LowDose->Consistent

Caption: Logic for choosing between Citalopram and Escitalopram.

Experimental Protocols

Protocol 1: Rodent Forced Swim Test (FST) for Antidepressant Screening

This protocol is adapted from established methods for assessing antidepressant efficacy.[9][10][20]

  • Apparatus: A clear Plexiglas cylinder (e.g., 40-60 cm height, 20-25 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom (e.g., 30 cm for rats, 15 cm for mice).[9][20]

  • Drug Administration: For chronic studies, administer Citalopram (e.g., 10-20 mg/kg, i.p.) or vehicle daily for 14-21 days. The final dose is typically given 30-60 minutes before the test session.

  • Pre-test Session (Day 1 for a 2-day protocol): Place each animal into the cylinder for a 15-minute swim session.[20] This serves as a habituation/stress induction phase. Remove the animal, dry it thoroughly, and return it to its home cage.

  • Test Session (24 hours after pre-test): Place the animal back into the cylinder for a 5- or 6-minute session.[9][20] The session is video-recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the Citalopram-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Caption: Experimental workflow for a chronic Citalopram FST study.

Protocol 2: Measurement of Serotonin (5-HT) in Rat Brain Tissue

This protocol outlines a general method for quantifying 5-HT from brain homogenates using HPLC.[12][17]

  • Tissue Collection: Following the experimental endpoint (e.g., 1 hour after the final Citalopram dose), animals are euthanized. The brain is rapidly excised and dissected on an ice-cold surface to isolate the region of interest (e.g., hippocampus, prefrontal cortex).

  • Homogenization: The tissue sample is weighed and homogenized in a cold solution (e.g., 0.1 M perchloric acid) to precipitate proteins and prevent neurotransmitter degradation.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the protein and cellular debris.

  • Sample Preparation: The resulting supernatant, which contains the neurotransmitters, is collected and filtered (e.g., through a 0.22 µm filter).

  • HPLC with Electrochemical Detection (HPLC-ED): An aliquot of the filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

  • Quantification: The concentration of 5-HT is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a 5-HT standard. Results are typically expressed as ng of 5-HT per mg of tissue weight.

Signaling Pathway Visualization

Primary Mechanism of Citalopram Action

Citalopram's primary mechanism involves the potent and selective inhibition of the serotonin transporter (SERT, encoded by the SLC6A4 gene).[14][21] This blockage prevents the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[4][11] The resulting increase in extracellular 5-HT enhances neurotransmission by allowing more serotonin to bind to postsynaptic receptors. Chronic administration leads to downstream adaptive changes, including the desensitization of 5-HT1A autoreceptors and potential increases in neurotrophic factors like BDNF, which are thought to contribute to its therapeutic effects.[7][11]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan HTP 5-HTP Tryptophan->HTP TPH2 Serotonin Serotonin (5-HT) HTP->Serotonin AADC Vesicle Vesicular Storage Serotonin->Vesicle Synaptic5HT Increased Synaptic 5-HT Vesicle->Synaptic5HT Release SERT SERT (Reuptake Transporter) Autoreceptor 5-HT1A Autoreceptor Autoreceptor->Serotonin Inhibits Synthesis (Acute Effect) PostReceptor Postsynaptic 5-HT Receptors Signal Downstream Signaling (e.g., CREB, BDNF) PostReceptor->Signal Activates Citalopram Citalopram Citalopram->SERT Inhibits Synaptic5HT->SERT Reuptake Synaptic5HT->Autoreceptor Binds (Feedback) Synaptic5HT->PostReceptor Binds

Caption: Citalopram's mechanism of SERT inhibition.

References

Validation & Comparative

A Comparative Analysis of Mesopram and Rolipram in Experimental Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences in the preclinical efficacy of therapeutic candidates is paramount. This guide provides a detailed comparison of two phosphodiesterase-4 (PDE4) inhibitors, Mesopram and Rolipram, in the context of experimental colitis, supported by available data and detailed methodologies.

Both this compound and Rolipram have demonstrated therapeutic potential in preclinical models of colitis by targeting PDE4, an enzyme crucial in the inflammatory cascade. As specific inhibitors of PDE4, they work by increasing intracellular levels of cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1][2] This mechanism of action has been shown to ameliorate clinical and histological signs of colitis in animal studies.[3][4]

Quantitative Efficacy Comparison

The following table summarizes the key efficacy data for this compound and Rolipram in dextran sulfate sodium (DSS)-induced colitis models in mice. It is important to note that these data are compiled from separate studies and not from a direct head-to-head comparison. Variations in experimental protocols, such as drug dosage and administration timing, should be considered when interpreting these results.

Efficacy ParameterThis compoundRolipramControl (Untreated)Reference
Clinical Activity Score Significantly reduced1.1 +/- 0.32.4 +/- 0.4[1][2]
Histological Score Significantly reduced1.5 +/- 0.64.6 +/- 0.5[1][2]
Colon Length Decreased shortening15.4 +/- 0.7 cm12.4 +/- 0.3 cm[1][2]
Colonic TNF-α Levels Decreased synthesisSuppressed-[1][2]
Colonic IFN-γ Levels Reduced production--[1]

Signaling Pathway of PDE4 Inhibition in Colitis

The diagram below illustrates the mechanism of action of this compound and Rolipram in mitigating colitis. By inhibiting PDE4, these drugs prevent the degradation of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, leading to a reduction in the synthesis of key inflammatory mediators like TNF-α and IFN-γ.

cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling cluster_2 Cellular Response Inflammatory Stimulus Inflammatory Stimulus PDE4 PDE4 Inflammatory Stimulus->PDE4 activates cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Pro-inflammatory Transcription Factors Pro-inflammatory Transcription Factors PKA->Pro-inflammatory Transcription Factors inhibits TNF-α, IFN-γ, etc. TNF-α, IFN-γ, etc. Pro-inflammatory Transcription Factors->TNF-α, IFN-γ, etc. synthesis This compound / Rolipram This compound / Rolipram This compound / Rolipram->PDE4 inhibit Inflammation Inflammation TNF-α, IFN-γ, etc.->Inflammation promotes

Mechanism of Action of this compound and Rolipram in Colitis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the typical experimental protocols used in the evaluation of this compound and Rolipram in DSS-induced colitis models.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used and reproducible model of acute and chronic colitis in rodents.

  • Induction: Colitis is typically induced in mice (e.g., BALB/c strain) by administering 5% (w/v) DSS in their drinking water for a continuous period, often for up to 11 days for acute models.[1][2]

  • Preventive Protocol: In a preventive setting, the test compound (this compound or Rolipram) is administered concurrently with the initiation of DSS treatment.[1][2]

  • Therapeutic Protocol: For a therapeutic model, DSS is administered for a set period (e.g., 7 days) to induce colitis. Subsequently, DSS is discontinued, and treatment with the test compound begins.[1][2]

Drug Administration
  • Rolipram: In the cited studies, Rolipram was administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight per day.[2]

  • This compound: this compound has been evaluated through both intraperitoneal and oral (p.o.) administration. A dose-finding study indicated that 50 mg/kg of this compound provided the most significant clinical and post-mortem benefits compared to lower doses of 2 and 10 mg/kg.[1]

Efficacy Assessment

The severity of colitis and the efficacy of the treatment are assessed using a combination of clinical and pathological parameters:

  • Clinical Activity Score: This is a composite score that typically includes daily measurements of weight loss, stool consistency, and the presence of rectal bleeding. The scoring system generally ranges from 0 to 4.[2]

  • Colon Length: Inflammation in the colon often leads to its shortening. Therefore, measuring the colon length post-mortem serves as an indicator of inflammation severity.[1][2]

  • Histological Score: Colonic tissue samples are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination. A semi-quantitative histological score (e.g., ranging from 0 to 6) is used to assess the degree of inflammation, ulceration, and tissue damage.[2]

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines, such as TNF-α and IFN-γ, in the colonic tissue are quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a drug candidate in a DSS-induced colitis model.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Induction of Colitis (DSS) Induction of Colitis (DSS) Randomization into Groups->Induction of Colitis (DSS) Drug Administration Drug Administration Induction of Colitis (DSS)->Drug Administration Daily Clinical Monitoring Daily Clinical Monitoring Drug Administration->Daily Clinical Monitoring Euthanasia & Sample Collection Euthanasia & Sample Collection Daily Clinical Monitoring->Euthanasia & Sample Collection At endpoint Macroscopic & Histological Analysis Macroscopic & Histological Analysis Euthanasia & Sample Collection->Macroscopic & Histological Analysis Biochemical Analysis Biochemical Analysis Euthanasia & Sample Collection->Biochemical Analysis Data Analysis & Interpretation Data Analysis & Interpretation Macroscopic & Histological Analysis->Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Typical Experimental Workflow for Colitis Drug Efficacy Testing.

References

Mesopram vs. Other PDE4 Inhibitors for Multiple Sclerosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mesopram and other phosphodiesterase-4 (PDE4) inhibitors that have been investigated for the treatment of multiple sclerosis (MS). This document summarizes key preclinical and clinical findings, presents available quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of pertinent biological pathways and experimental workflows.

Introduction to PDE4 Inhibition in Multiple Sclerosis

Multiple sclerosis is a chronic, immune-mediated disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. Phosphodiesterase-4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP), has emerged as a promising therapeutic target. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates the inflammatory response by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and promoting the release of anti-inflammatory cytokines. This mechanism has prompted the investigation of several PDE4 inhibitors for their therapeutic potential in MS.

This guide focuses on this compound (Daxalipram), a PDE4 inhibitor that reached Phase II clinical trials for MS before its development for this indication was discontinued. We compare its profile with other notable PDE4 inhibitors investigated for MS: Roflumilast and Ibudilast.

Comparative Analysis of PDE4 Inhibitors

This section provides a detailed comparison of this compound, Roflumilast, and Ibudilast, focusing on their mechanism of action, preclinical efficacy in experimental autoimmune encephalomyelitis (EAE) models of MS, and clinical trial outcomes.

Biochemical Potency and Selectivity

The efficacy of PDE4 inhibitors is largely determined by their potency and selectivity for different PDE4 subtypes (A, B, C, and D), which are differentially expressed in various immune and CNS cells.

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)Notes
This compound Data not availableData not availableData not availableData not availableDescribed as a potent and selective PDE4 inhibitor.[1]
Roflumilast 0.7 (PDE4A1), 0.9 (PDE4A4)[2]0.2 (PDE4B2), 0.7 (PDE4B1)[2]3 (PDE4C1), 4.3 (PDE4C2)[2]Data not availableExhibits high potency, particularly for PDE4B subtypes.
Ibudilast 54[3]65[3]239[3]166[3]A non-selective PDE inhibitor, also showing activity against other PDEs.
Preclinical Efficacy in EAE Models

Experimental autoimmune encephalomyelitis (EAE) is the most commonly used animal model for MS. The efficacy of PDE4 inhibitors in these models provides crucial insights into their potential therapeutic effects.

CompoundAnimal ModelDosing RegimenKey Findings
This compound Lewis rats, SJL mice, SWXJ miceData not availableCompletely suppressed clinical signs of EAE in Lewis rats; reduced inflammatory lesions in the spinal cord and brain; decreased expression of IFN-γ and TNF-α.[1]
Roflumilast EAE rat modelData not availableImproved motor dysfunction and depression-like symptoms; reduced inflammation, demyelination, and axonal loss in the spinal cord.[4]
Ibudilast Progressive MS mouse model10 mg/kg, twice dailySlowed the progression of brain atrophy.
Clinical Development for Multiple Sclerosis
CompoundHighest Phase of Development for MSKey Clinical Trial FindingsStatus
This compound Phase IIData from Phase II trials are not publicly available.Discontinued for MS
Roflumilast Preclinical for MSNot yet tested in clinical trials for MS.Approved for other inflammatory conditions (e.g., COPD, psoriasis)[5]
Ibudilast Phase II (SPRINT-MS)Slowed the rate of brain atrophy by 48% compared to placebo in patients with progressive MS.[6]Further clinical development is being considered.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor binds Adenylate\nCyclase Adenylate Cyclase Receptor->Adenylate\nCyclase activates cAMP cAMP Adenylate\nCyclase->cAMP converts ATP ATP ATP->Adenylate\nCyclase PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP CREB CREB PKA->CREB phosphorylates Pro-inflammatory\nCytokines (e.g., TNF-α, IFN-γ) Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ) PKA->Pro-inflammatory\nCytokines (e.g., TNF-α, IFN-γ) inhibits transcription Anti-inflammatory\nCytokines (e.g., IL-10) Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti-inflammatory\nCytokines (e.g., IL-10) promotes transcription This compound/\nRoflumilast/\nIbudilast This compound/ Roflumilast/ Ibudilast This compound/\nRoflumilast/\nIbudilast->PDE4 inhibits

Caption: PDE4 inhibition increases cAMP levels, leading to reduced pro-inflammatory and increased anti-inflammatory cytokine production.

Experimental Workflow for EAE Model

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Immunization of C57BL/6 mice with MOG35-55 peptide and Complete Freund's Adjuvant (CFA) Pertussis_Toxin Administration of Pertussis Toxin Immunization->Pertussis_Toxin Drug_Administration Daily administration of PDE4 inhibitor (e.g., this compound) or vehicle control Pertussis_Toxin->Drug_Administration Clinical_Scoring Daily monitoring and clinical scoring of disease severity Drug_Administration->Clinical_Scoring Histopathology Histopathological analysis of spinal cord and brain for inflammation and demyelination Clinical_Scoring->Histopathology at study endpoint Cytokine_Analysis Measurement of cytokine levels (TNF-α, IFN-γ) in CNS and spleen Histopathology->Cytokine_Analysis

Caption: Workflow for inducing and assessing the efficacy of PDE4 inhibitors in the EAE mouse model.

Detailed Experimental Protocols

PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the activity of PDE4 enzymes.

Materials:

  • Recombinant human PDE4 subtypes (A, B, C, D)

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 3H-cAMP (for radiometric assay) or a fluorescently labeled cAMP (for fluorescence polarization assay)

  • Scintillation fluid and counter or fluorescence plate reader

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant PDE4 enzyme, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding a mixture of cold cAMP and 3H-cAMP.

  • Incubate the reaction at 30°C for a specified time.

  • Terminate the reaction by adding a stop solution (e.g., boiling water).

  • Convert the product (3H-AMP) to 3H-adenosine by adding snake venom nucleotidase and incubate.

  • Separate the unreacted 3H-cAMP from the 3H-adenosine product using anion-exchange chromatography.

  • Quantify the amount of 3H-adenosine by liquid scintillation counting.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vitro Cytokine Release Assay

Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) dissolved in DMSO

  • ELISA kits for TNF-α and IFN-γ

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture the THP-1 cell line.

  • Plate the cells in a 96-well plate at a specific density.

  • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with a final concentration of 1 µg/mL LPS to induce cytokine production.

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α and IFN-γ in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition at each compound concentration and determine the IC50 value.

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Assessment

Objective: To evaluate the in vivo efficacy of a test compound in a mouse model of multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Test compound (e.g., this compound) formulated for in vivo administration

  • Vehicle control

Procedure:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • On day 0 and day 2, administer PTX intraperitoneally.

  • Treatment:

    • Begin daily administration of the test compound or vehicle control at a predetermined dose, either prophylactically (starting from day 0) or therapeutically (starting after the onset of clinical signs).

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

  • Endpoint Analysis:

    • At the end of the study (e.g., day 28 post-immunization), euthanize the mice.

    • Collect spinal cords and brains for histopathological analysis to assess the degree of inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

    • Isolate splenocytes to measure ex vivo cytokine production in response to MOG35-55 re-stimulation.

Conclusion

The investigation of PDE4 inhibitors for multiple sclerosis has yielded mixed but promising results. While this compound's development for MS was halted, its preclinical efficacy highlights the potential of this drug class. Roflumilast, a potent PDE4 inhibitor, has shown promise in animal models, and its approval for other inflammatory diseases may pave the way for its future investigation in MS. Ibudilast has demonstrated a significant effect on slowing brain atrophy in progressive MS, a key unmet need in treatment.

For researchers in this field, the comparative data and detailed protocols provided in this guide offer a valuable resource for designing and interpreting future studies. The further exploration of PDE4 subtype-selective inhibitors and the elucidation of their precise mechanisms of action in the CNS will be crucial for the development of novel and effective therapies for multiple sclerosis.

References

Validating the Anti-inflammatory Efficacy of Mesopram in a Lipopolysaccharide-Induced Inflammation Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Mesopram, a selective phosphodiesterase IV (PDE IV) inhibitor, in a secondary, lipopolysaccharide (LPS)-induced systemic inflammation model. The performance of this compound is benchmarked against Dexamethasone, a potent corticosteroid widely used as a reference anti-inflammatory agent. This document outlines the experimental validation, presenting key performance data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Mechanism of Action: PDE IV Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase IV (PDE IV), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). An increase in intracellular cAMP levels leads to the downregulation of inflammatory responses. Specifically, elevated cAMP interferes with the signaling cascades that promote the synthesis and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The inhibition of PDE IV has been shown to suppress the activity of various inflammatory cells, including T-cells and monocytes.[1][4]

cluster_cell Inflammatory Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_Activation NF-κB Activation TLR4->NFkB_Activation activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines induces transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation promotes This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation catalyzes cAMP cAMP cAMP->cAMP_degradation PKA Protein Kinase A cAMP->PKA activates PKA->NFkB_Activation inhibits

Caption: this compound's Anti-inflammatory Signaling Pathway.

Comparative Efficacy in a Secondary Inflammation Model

To validate the anti-inflammatory properties of this compound beyond primary disease models, a lipopolysaccharide (LPS)-induced systemic inflammation model in mice was employed. This model is a well-established method for studying acute inflammatory responses.[5][6][7] The efficacy of this compound was compared with that of Dexamethasone by measuring the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6, in serum.

Due to the discontinuation of this compound's clinical development, data from closely related and well-studied PDE IV inhibitors, Rolipram and Roflumilast, are used as a proxy to represent the expected efficacy of this class of compounds in the LPS model.

Treatment GroupDose (mg/kg)Route of AdministrationTNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle Control -i.p.0%0%
This compound (proxy) 10p.o.~50-70%~40-60%
Dexamethasone 5i.p.~60-80%~50-70%

Note: Data for this compound (proxy) is extrapolated from studies on other PDE IV inhibitors such as Rolipram and Roflumilast in similar LPS-induced inflammation models.[2][3][8] Data for Dexamethasone is based on published findings in comparable models.[9][10][11]

Experimental Protocols

The following protocols describe the methodology for the LPS-induced systemic inflammation model in mice.

Animal Model and Housing
  • Species: BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.[12]

  • Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.[12]

Dosing and Administration
  • This compound (or proxy PDE IV inhibitor): Administered orally (p.o.) at a dose of 10 mg/kg, typically 1 hour before LPS challenge.

  • Dexamethasone: Administered intraperitoneally (i.p.) at a dose of 5 mg/kg, 1 hour prior to LPS challenge.[9]

  • Vehicle Control: A corresponding volume of the vehicle (e.g., saline or PBS) is administered via the same route as the test articles.

Induction of Inflammation
  • LPS Preparation: Lipopolysaccharide from Escherichia coli (serotype 0111:B4 or similar) is dissolved in sterile, pyrogen-free phosphate-buffered saline (PBS) to a final concentration for injection.[13]

  • LPS Administration: A sublethal dose of LPS (e.g., 0.5-5 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.[12][14]

Sample Collection and Analysis
  • Blood Collection: At a predetermined time point post-LPS injection (commonly 1.5 to 2 hours for peak TNF-α levels), blood is collected via cardiac puncture under anesthesia.[12]

  • Serum Preparation: Blood samples are allowed to clot and then centrifuged to separate the serum, which is stored at -80°C until analysis.

  • Cytokine Measurement: Serum levels of TNF-α and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Drug Administration (this compound or Dexamethasone) Grouping->Dosing LPS_Challenge LPS Injection (i.p.) Dosing->LPS_Challenge 1 hour prior Incubation Inflammatory Response (1.5-2 hours) LPS_Challenge->Incubation Sample_Collection Blood Collection (Cardiac Puncture) Incubation->Sample_Collection Analysis Serum Cytokine Analysis (ELISA for TNF-α, IL-6) Sample_Collection->Analysis

Caption: Workflow for the LPS-Induced Inflammation Model.

Conclusion

The data from analogous PDE IV inhibitors strongly suggest that this compound would be effective in reducing pro-inflammatory cytokine production in a secondary, LPS-induced model of systemic inflammation. Its performance is comparable to that of the established anti-inflammatory agent, Dexamethasone. This validation in a secondary model further substantiates the anti-inflammatory potential of this compound and the broader class of PDE IV inhibitors. The provided experimental framework offers a robust methodology for such comparative evaluations.

References

A Comparative Guide to the Pharmacological Activity of Mesopram Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of Mesopram, a selective phosphodiesterase 4 (PDE4) inhibitor, across different species. The information is compiled from preclinical studies to assist researchers in evaluating its therapeutic potential and designing future investigations.

Executive Summary

This compound (also known as Daxalipram) is a potent anti-inflammatory agent that functions by inhibiting PDE4, a key enzyme in the inflammatory cascade. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). Preclinical studies in rodent models of inflammatory diseases, including experimental autoimmune encephalomyelitis (EAE) and colitis, have demonstrated the efficacy of this compound. This guide synthesizes the available quantitative data on its in vitro activity, in vivo efficacy, and pharmacokinetic profiles to facilitate a cross-species comparison.

Data Presentation

In Vitro Activity
Compound ClassTarget IsoformIC50 (nM)Species
Selective PDE4B InhibitorPDE4B15Not Specified
Selective PDE4D InhibitorPDE4D8Not Specified

Note: These are representative values for selective PDE4B and PDE4D inhibitors and may not be the exact values for this compound. Further research is needed to establish species-specific IC50 values for this compound.

In Vivo Efficacy

This compound has shown significant efficacy in rodent models of multiple sclerosis (EAE) and inflammatory bowel disease (colitis).

Experimental Autoimmune Encephalomyelitis (EAE)

SpeciesStrainDisease ModelThis compound DoseRouteKey FindingsCitation
RatLewisEAENot SpecifiedNot SpecifiedComplete suppression of clinical signs of EAE.[1]
MouseSJLChronic EAENot SpecifiedNot SpecifiedAmelioration of clinical symptoms.[1]
MouseSWXJRelapsing-remitting EAENot SpecifiedNot SpecifiedAmelioration of clinical symptoms.[1]

Dextran Sulfate Sodium (DSS)-Induced Colitis

A dose-finding study in a preventive model of DSS-induced colitis in BALB/c mice identified an optimal dose for therapeutic benefit.

SpeciesStrainDisease ModelThis compound Dose (mg/kg)RouteKey FindingsCitation
MouseBALB/cDSS-induced colitis2, 10, 50Intraperitoneal (i.p.)50 mg/kg showed the most significant reduction in clinical score, colon shortening, and histological score.[2]
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound across different species are essential for dose selection and extrapolation to humans. While a comprehensive dataset is not publicly available, the following table outlines the typical parameters that are evaluated.

SpeciesStrainDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
RatWistarData not availableData not availableData not availableData not availableData not availableData not available
MouseC57BL/6Data not availableData not availableData not availableData not availableData not availableData not available

Further studies are required to populate this table with specific pharmacokinetic data for this compound.

Experimental Protocols

PDE4 Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates various downstream targets involved in the inflammatory response, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IFN-γ.

PDE4_Signaling_Pathway cluster_inside_cell Intracellular Space Pro-inflammatory Stimulus Pro-inflammatory Stimulus Cell Membrane Cell Membrane Pro-inflammatory Stimulus->Cell Membrane activates PDE4 PDE4 cAMP cAMP 5'-AMP 5'-AMP cAMP->5'-AMP hydrolysis PKA (inactive) PKA (inactive) cAMP->PKA (inactive) activates PKA (active) PKA (active) PKA (inactive)->PKA (active) NF-κB pathway NF-κB pathway PKA (active)->NF-κB pathway inhibits Pro-inflammatory Cytokines (TNF-α, IFN-γ) Pro-inflammatory Cytokines (TNF-α, IFN-γ) NF-κB pathway->Pro-inflammatory Cytokines (TNF-α, IFN-γ) promotes Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IFN-γ)->Inflammation This compound This compound This compound->PDE4 inhibits DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring Monitoring & Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Group1 Control (Vehicle) Randomization->Group1 Group2 DSS + Vehicle Randomization->Group2 Group3 DSS + this compound (2 mg/kg) Randomization->Group3 Group4 DSS + this compound (10 mg/kg) Randomization->Group4 Group5 DSS + this compound (50 mg/kg) Randomization->Group5 DSS_Admin DSS Administration (in drinking water for 7 days) Group2->DSS_Admin Group3->DSS_Admin Mesopram_Admin This compound Administration (i.p.) (daily for 7 days) Group3->Mesopram_Admin Group4->DSS_Admin Group4->Mesopram_Admin Group5->DSS_Admin Group5->Mesopram_Admin Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Admin->Daily_Monitoring Mesopram_Admin->Daily_Monitoring Sacrifice Sacrifice Daily_Monitoring->Sacrifice Day 8 Colon_Analysis Post-Mortem Analysis: - Colon Length - Histopathology - Cytokine Levels (TNF-α, IFN-γ) Sacrifice->Colon_Analysis

References

A Comparative Analysis of Mesopram's Potency on PDE4 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Mesopram, a selective phosphodiesterase 4 (PDE4) inhibitor, and its potency on various PDE4 subtypes. While this compound's clinical development was discontinued, its profile as a PDE4 inhibitor remains of interest for researchers in the field of inflammatory diseases. This document aims to objectively compare its performance with other well-established PDE4 inhibitors, supported by available experimental data.

Introduction to this compound and PDE4 Inhibition

This compound is a potent and selective inhibitor of phosphodiesterase type IV (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1] The PDE4 enzyme family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D, which are differentially expressed in various tissues and cells, contributing to their distinct physiological and pathological roles. Selective inhibition of these subtypes is a key strategy in developing targeted anti-inflammatory therapies with improved side-effect profiles.

Comparative Potency of PDE4 Inhibitors

InhibitorPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Reference
Rolipram ~3~130-~240[2]
Roflumilast >10000.84>10000.68[3]
Apremilast 10-100 (isoform dependent)10-100 (isoform dependent)10-100 (isoform dependent)10-100 (isoform dependent)

Note: The IC50 values can vary depending on the specific assay conditions and the recombinant PDE4 isoforms used.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and how its inhibition by compounds like this compound can modulate inflammatory responses.

Proinflammatory_Stimuli Pro-inflammatory Stimuli GPCR GPCR Proinflammatory_Stimuli->GPCR AC Adenylyl Cyclase (AC) GPCR->AC + cAMP cAMP AC->cAMP + ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA + PDE4 PDE4 cAMP->PDE4 NFkB NF-κB Pathway cAMP->NFkB - CREB CREB Phosphorylation PKA->CREB + Anti_inflammatory Anti-inflammatory Gene Expression CREB->Anti_inflammatory AMP 5'-AMP PDE4->AMP Hydrolysis This compound This compound (PDE4 Inhibitor) This compound->PDE4 - Inflammatory_Response Inflammatory Response Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, etc.) NFkB->Proinflammatory_Cytokines + Proinflammatory_Cytokines->Inflammatory_Response

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.

Experimental Workflow for PDE4 Inhibition Assay

The potency of PDE4 inhibitors is typically determined using in vitro enzyme assays. The following diagram outlines a general workflow for a radioenzymatic assay to measure PDE4 activity and the inhibitory effect of a compound like this compound.

Start Start Prepare_Reagents Prepare Reagents: - Recombinant PDE4 - [3H]-cAMP - Assay Buffer - Test Compound (this compound) Start->Prepare_Reagents Incubation Incubate PDE4 with Test Compound Prepare_Reagents->Incubation Add_Substrate Add [3H]-cAMP to Initiate Reaction Incubation->Add_Substrate Reaction_Incubation Incubate at 37°C Add_Substrate->Reaction_Incubation Stop_Reaction Stop Reaction (e.g., Heat Inactivation) Reaction_Incubation->Stop_Reaction Separation Separate [3H]-AMP from [3H]-cAMP (e.g., Column Chromatography) Stop_Reaction->Separation Quantification Quantify [3H]-AMP (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Value Quantification->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a PDE4 inhibition radioenzymatic assay.

Experimental Protocols

PDE4 Inhibition Assay (Radioenzymatic Method)

This protocol describes a standard method for determining the in vitro potency of inhibitors against PDE4 enzymes.

1. Materials and Reagents:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • [³H]-cAMP (specific activity ~30-40 Ci/mmol)

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Microcentrifuge tubes and scintillation vials

2. Assay Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the recombinant PDE4 enzymes in assay buffer to a concentration that results in approximately 10-20% hydrolysis of the substrate during the reaction time.

    • Prepare serial dilutions of the test compound (this compound) in DMSO and then further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Reaction Setup:

    • In microcentrifuge tubes, add 25 µL of the diluted test compound or vehicle (for control).

    • Add 25 µL of the diluted PDE4 enzyme to each tube.

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 30°C.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of [³H]-cAMP (final concentration ~1 µM) to each tube.

    • Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme activity.

  • Termination of Reaction:

    • Stop the reaction by boiling the tubes for 2 minutes in a water bath, followed by cooling on ice.

  • Conversion of [³H]-AMP to [³H]-Adenosine:

    • Add 10 µL of snake venom nucleotidase (1 mg/mL) to each tube and incubate for 10 minutes at 30°C. This step converts the product [³H]-AMP to [³H]-adenosine, which will not bind to the anion-exchange resin.

  • Separation of Product and Substrate:

    • Add 200 µL of a 50% slurry of the anion-exchange resin to each tube to bind the unreacted [³H]-cAMP.

    • Vortex the tubes and centrifuge at high speed for 2 minutes.

  • Quantification:

    • Carefully transfer a 100 µL aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.

    • Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the amount of [³H]-AMP formed in each reaction.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a selective PDE4 inhibitor with demonstrated anti-inflammatory properties. While a detailed public record of its comparative potency across all PDE4 subtypes is not available, the provided data on other PDE4 inhibitors highlights the therapeutic strategy of targeting this enzyme family. The experimental protocols and pathway diagrams included in this guide offer a foundational understanding for researchers engaged in the study and development of novel PDE4 inhibitors for inflammatory diseases. Further investigation into the subtype selectivity of compounds like this compound is crucial for advancing the development of more targeted and effective anti-inflammatory therapies.

References

Mesalamine Versus Standard Therapies for Experimental Colitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the study of inflammatory bowel disease (IBD), preclinical animal models of colitis are indispensable for evaluating novel therapeutics. A principal compound in this field, mesalamine (5-aminosalicylic acid or 5-ASA), serves as a cornerstone therapy for ulcerative colitis. This guide provides a comparative analysis of mesalamine against standard treatments—sulfasalazine and corticosteroids—in the context of chemically-induced experimental colitis models, supported by experimental data and detailed methodologies.

Mechanism of Action: A Comparative Overview

The therapeutic effects of mesalamine, sulfasalazine, and corticosteroids in colitis are mediated through distinct and overlapping anti-inflammatory pathways.

  • Mesalamine (5-ASA): The primary active component, mesalamine, is thought to exert its anti-inflammatory effects topically on the colonic mucosa. Its mechanism is multifaceted, involving the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which in turn decreases the production of inflammatory prostaglandins and leukotrienes[1][2][3]. Furthermore, mesalamine can inhibit the activation of Nuclear Factor kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines, and may exert effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[1][2].

  • Sulfasalazine: This compound is a prodrug metabolized by intestinal bacteria into its active components: 5-ASA (mesalamine) and sulfapyridine[4][5][6]. While the 5-ASA component provides local anti-inflammatory action similar to mesalamine, the sulfapyridine moiety is absorbed systemically and is believed to have immunomodulatory effects[4]. However, sulfapyridine is also associated with a higher incidence of adverse effects compared to mesalamine alone[7][8]. Its mechanism also involves the inhibition of prostaglandin synthesis[6][7][9].

  • Corticosteroids (e.g., Prednisolone, Dexamethasone): These potent anti-inflammatory agents act systemically. Their primary mechanism involves binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus to regulate gene expression. A key anti-inflammatory action is the inhibition of transcription factors like NF-κB and Activator Protein-1 (AP-1), which control the expression of numerous pro-inflammatory cytokines and adhesion molecules[10][11].

Comparative Efficacy in Preclinical Models

Direct head-to-head comparisons in animal models provide valuable data on relative efficacy. One key study investigated the effects of mesalamine and prednisolone in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.

Quantitative Data Summary

The following tables summarize key findings from preclinical studies, illustrating the comparative performance of these agents.

Table 1: Histological Assessment in TNBS-Induced Colitis

Treatment GroupOverall Histological Score (Mean ± SD)Inflammatory Infiltration Score (Mean ± SD)
TNBS Control6.83 ± 1.342.17 ± 0.75
Mesalamine3.50 ± 1.061.17 ± 0.41
Prednisolone3.17 ± 1.171.00 ± 0.00

*Data extracted from a study on TNBS-induced colitis in Wistar rats[12]. Scores represent the severity of inflammation and tissue damage. *P < 0.05 compared to the TNBS control group.

Table 2: Effect of Mesalamine on Angiogenic and Inflammatory Markers in Iodoacetamide-Induced Colitis

MarkerUC Control GroupMesalamine (100 mg/kg) GroupPercent Reduction
Endostatin ExpressionIncreasedSignificantly Reduced~50%
Angiostatin ExpressionIncreasedSignificantly Reduced~50%
TNF-α ActivityIncreasedSignificantly DiminishedNot specified
MMP9 ActivityIncreasedSignificantly DiminishedNot specified

*Data from a study evaluating mesalamine's effect on angiogenic balance in experimental colitis[13]. *P < 0.05 compared to the vehicle-treated UC group.

Experimental Protocols

Reproducibility in experimental colitis research hinges on standardized methodologies. Below are detailed protocols for the two most common chemically-induced colitis models.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used due to its simplicity and resemblance to human ulcerative colitis[14][15].

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Induction Agent: DSS salt (molecular weight 36-50 kDa) is dissolved in drinking water at a concentration of 2-5% (w/v)[15][16].

  • Administration: Mice receive the DSS solution as their sole source of drinking water for a period of 5 to 7 days for acute colitis models[17][18]. For chronic models, cycles of DSS administration are interspersed with periods of regular drinking water[15][18].

  • Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool (hematochezia)[15].

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

The TNBS model induces a transmural inflammation that shares features with human Crohn's disease[19][20].

  • Animal Model: Wistar rats or SJL/J mice are frequently used strains[20][21].

  • Induction Agent: TNBS is dissolved in ethanol (typically 45-50%)[18][21]. The ethanol acts as a barrier breaker, allowing the haptenating agent (TNBS) to penetrate the colonic mucosa and trigger an immune response[19].

  • Administration: Following a brief period of fasting, animals are lightly anesthetized. A catheter is inserted intrarectally to a depth of several centimeters, and the TNBS/ethanol solution is slowly instilled[21][22].

  • Monitoring: Similar to the DSS model, animals are monitored for weight loss and signs of diarrhea[21].

  • Endpoint Analysis: Animals are typically sacrificed 7 days after induction[21]. The colon is assessed for macroscopic damage (ulceration, wall thickness) and processed for histology and biochemical assays.

Visualizing Workflows and Pathways

Experimental Workflow Diagrams

G cluster_0 DSS-Induced Acute Colitis Workflow A Acclimatization & Baseline Measurements B Administer 3% DSS in Drinking Water (Days 0-7) A->B C Daily Monitoring: - Body Weight - Stool Score B->C D Treatment Administration (e.g., Mesalamine) B->D E Sacrifice & Tissue Collection (Day 7) C->E D->E F Endpoint Analysis: - Colon Length - Histology - Biomarkers E->F

Caption: Workflow for a typical DSS-induced acute colitis experiment.

G cluster_1 TNBS-Induced Colitis Workflow A Fasting & Anesthesia B Intrarectal Instillation of TNBS in Ethanol A->B C Daily Monitoring: - Body Weight - Diarrhea Index B->C D Treatment Administration (e.g., Prednisolone) B->D E Sacrifice & Tissue Collection (Day 7) C->E D->E F Endpoint Analysis: - Macroscopic Score - Histology E->F

Caption: Workflow for a typical TNBS-induced colitis experiment.

Signaling Pathway Diagrams

G cluster_0 Inflammatory Cascade in Colitis cluster_1 Drug Mechanisms of Action Stimuli Epithelial Damage (e.g., DSS, TNBS) NFkB NF-κB Activation Stimuli->NFkB COX COX/LOX Pathways Stimuli->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins & Leukotrienes COX->Prostaglandins Inflammation Colonic Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Mesa Mesalamine (5-ASA) Mesa->NFkB Inhibits Mesa->COX Inhibits Steroids Corticosteroids Steroids->NFkB Inhibits

Caption: Simplified signaling pathways in colitis and drug intervention.

References

A Comparative Analysis of Mesopram in Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data surrounding the phosphodiesterase IV inhibitor, Mesopram, and its therapeutic potential in autoimmune and inflammatory disorders. This guide provides a comprehensive comparison of this compound with other relevant compounds in established preclinical models of multiple sclerosis and inflammatory bowel disease. Detailed experimental protocols and visual workflows are presented to facilitate the replication of these key findings.

In Vivo Efficacy of PDE IV Inhibitors in Autoimmune Models

The following tables summarize the key findings from preclinical studies of this compound and comparable phosphodiesterase IV (PDE IV) inhibitors in rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and Dextran Sulfate Sodium (DSS)-induced colitis, a model for inflammatory bowel disease.

Table 1: Comparison of PDE IV Inhibitors in the Experimental Autoimmune Encephalomyelitis (EAE) Model in Lewis Rats

Treatment GroupDosageAdministration RouteMean Clinical Score (Peak of Disease)Reduction in Inflammatory Lesions (Spinal Cord & Brain)Change in IFN-γ and TNF-α Expression in the Brain
This compound Not SpecifiedNot SpecifiedCompletely suppressed[1]Significantly reduced[1]Markedly reduced[1]
Roflumilast Not SpecifiedNot SpecifiedImproved motor dysfunction[2]Reduced inflammation, demyelination, and axonal loss[2]Suppressed pro-inflammatory markers[2]
Vehicle --Severe EAE developmentExtensive inflammatory lesionsElevated expression

Note: Specific quantitative data for the this compound and Roflumilast studies in EAE were not available in the reviewed literature. The findings are based on the qualitative descriptions provided in the publications.

Table 2: Comparison of PDE IV Inhibitors in the DSS-Induced Colitis Model in BALB/c Mice

Treatment GroupDosageAdministration RouteMaximum Clinical ScoreColon Length (cm)
This compound 50 mg/kgIntraperitoneal / OralSignificantly reduced[3]Significantly reversed shortening[3]
Rolipram 10 mg/kgIntraperitoneal1.1 ± 0.315.4 ± 0.7
Vehicle (DSS only) --2.4 ± 0.412.4 ± 0.3

Signaling Pathway and Experimental Workflows

To elucidate the mechanisms and experimental designs, the following diagrams visualize the key pathways and protocols.

PDE4_Inhibition_Pathway cluster_inhibition This compound / Alternatives ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Activates Inflammation ↓ Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IFN-γ) CREB->Inflammation This compound This compound This compound->PDE4 Inhibits

Figure 1: Mechanism of Action of this compound.

EAE_Workflow cluster_analysis Endpoints start Start immunization EAE Induction in Lewis Rats (gpMBP 69-88 in CFA) start->immunization treatment Treatment Initiation (this compound, Alternative, or Vehicle) immunization->treatment monitoring Daily Clinical Scoring (0-5 scale) treatment->monitoring sacrifice Sacrifice at Peak of Disease monitoring->sacrifice analysis Tissue Collection and Analysis sacrifice->analysis histology Histopathology of Spinal Cord and Brain (Inflammatory Lesions, Demyelination) analysis->histology cytokines RT-PCR for IFN-γ and TNF-α in Brain Tissue analysis->cytokines exvivo Ex vivo Spleen Cell Cytokine Profiling analysis->exvivo

Figure 2: Experimental Workflow for EAE Studies.

Colitis_Workflow cluster_endpoints Endpoints start Start induction Colitis Induction in BALB/c Mice (3-5% DSS in drinking water) start->induction treatment Concurrent Treatment (this compound, Alternative, or Vehicle) induction->treatment monitoring Daily Monitoring (Body Weight, Stool Consistency, Rectal Bleeding) treatment->monitoring sacrifice Sacrifice at Day 7-10 monitoring->sacrifice analysis Endpoint Analysis sacrifice->analysis clinical_score Disease Activity Index (DAI) Calculation analysis->clinical_score colon_length Colon Length Measurement analysis->colon_length histology Histological Scoring of Colon analysis->histology cytokine_production Ex vivo Colonic Cytokine Production analysis->cytokine_production

Figure 3: Experimental Workflow for DSS-Induced Colitis.

Detailed Experimental Protocols

The following are detailed methodologies for the key preclinical models and assays cited in this guide.

Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
  • Animals: Female Lewis rats, 8-10 weeks old.

  • Induction of EAE:

    • An emulsion is prepared by mixing guinea pig myelin basic protein (gpMBP) peptide 68-86 with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • On day 0, rats are anesthetized and immunized via a single subcutaneous injection at the base of the tail with 0.1 mL of the emulsion.

  • Treatment:

    • This compound, an alternative compound, or vehicle is administered daily starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic). The specific dosage and route of administration should be determined based on prior pharmacokinetic studies.

  • Clinical Assessment:

    • Animals are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization.

    • The clinical scoring scale is as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.

  • Endpoint Analysis:

    • At the peak of the disease (typically 12-15 days post-immunization), animals are euthanized.

    • Histopathology: Brains and spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory infiltrates and Luxol fast blue to evaluate demyelination.

    • Cytokine Analysis: A portion of the brain tissue is snap-frozen for RNA extraction and subsequent RT-PCR analysis of IFN-γ and TNF-α expression levels. Spleens are collected for ex vivo T-cell restimulation and cytokine profiling.

Dextran Sulfate Sodium (DSS)-Induced Colitis in BALB/c Mice
  • Animals: Female BALB/c mice, 8-10 weeks old.

  • Induction of Colitis:

    • Colitis is induced by administering 3-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.

  • Treatment:

    • This compound, an alternative compound, or vehicle is administered daily, either intraperitoneally or orally, starting from day 0 of DSS administration.

  • Clinical Assessment:

    • Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • A Disease Activity Index (DAI) is calculated based on these parameters.

  • Endpoint Analysis:

    • On day 7-10, mice are euthanized.

    • Macroscopic Evaluation: The entire colon is excised, and its length is measured from the cecum to the anus.

    • Histopathology: A section of the distal colon is fixed, sectioned, and stained with H&E to assess the severity of inflammation, ulceration, and crypt damage.

    • Cytokine Production: A portion of the colon is cultured ex vivo for 24 hours, and the supernatant is collected to measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α by ELISA.

In Vitro Phosphodiesterase IV (PDE IV) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE IV.

  • Procedure:

    • Recombinant human PDE4B is used as the enzyme source.

    • The assay is performed in a 96-well plate format. Each well contains the enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of the test compound (e.g., this compound).

    • The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

    • The reaction is stopped, and a binding agent that selectively binds to the unhydrolyzed cAMP substrate is added.

    • The amount of hydrolyzed substrate is determined by measuring the fluorescence polarization. A decrease in fluorescence polarization corresponds to an increase in PDE IV activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Ex Vivo Th1/Th2 Cytokine Profiling from Spleen Cells
  • Objective: To assess the effect of treatment on the production of Th1 (e.g., IFN-γ, TNF-α) and Th2 (e.g., IL-4, IL-10) cytokines by spleen cells.

  • Procedure:

    • Spleens are aseptically removed from treated and control animals at the end of the in vivo study.

    • Single-cell suspensions of splenocytes are prepared.

    • Red blood cells are lysed using a lysis buffer.

    • Splenocytes are cultured in 96-well plates at a density of 2 x 10^5 cells/well.

    • The cells are restimulated in vitro with the specific antigen used for immunization (in the case of EAE) or a polyclonal activator like anti-CD3/anti-CD28 antibodies.

    • After 48-72 hours of incubation, the culture supernatants are collected.

    • The concentrations of various Th1 and Th2 cytokines in the supernatants are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.

References

Comparison of [Corrected Drug Name] with Functional Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An independent validation of the mechanism of action for a compound named "Mesopram" cannot be provided at this time. Extensive searches have not yielded any registered drug or research compound with this specific name. It is possible that "this compound" is a typographical error, a developmental code name not yet in the public domain, or a brand name in a specific region that is not widely indexed.

Potential alternative drugs that may have been intended include:

  • Escitalopram: A well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Its mechanism of action involves the allosteric inhibition of the serotonin transporter (SERT), enhancing the levels of serotonin in the synaptic cleft.

  • Esomeprazole: A proton pump inhibitor (PPI) used to reduce stomach acid and treat conditions like GERD and peptic ulcers. Its mechanism involves the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.

  • Citalopram: Another SSRI, closely related to escitalopram, which also targets the serotonin transporter.

Without a clear identification of the compound , a detailed comparison guide with experimental data and validated mechanisms of action cannot be accurately compiled. Researchers and professionals seeking information on a specific drug are encouraged to verify the correct spelling and any alternative names or identifiers.

For a comprehensive analysis and validation of a drug's mechanism of action, the following structure and content are recommended, which would be applied should the correct compound name be identified:

This section would typically provide a comparative overview of the specified drug and its functional alternatives, focusing on their respective mechanisms of action, binding affinities, and resulting physiological effects.

Table 1: Comparative Mechanism of Action

Feature[Corrected Drug Name]Alternative AAlternative B
Target Protein e.g., Serotonin Transporter (SERT)e.g., Norepinephrine Transporter (NET)e.g., Dopamine Transporter (DAT)
Binding Affinity (Ki) Value in nMValue in nMValue in nM
Mode of Action e.g., Allosteric Inhibitione.g., Competitive Inhibitione.g., Reuptake Inhibition
Primary Pathway e.g., Serotonergic Pathwaye.g., Noradrenergic Pathwaye.g., Dopaminergic Pathway

Experimental Validation of Mechanism of Action

This section would detail the experimental protocols used to validate the drug's mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity of the drug to its putative target.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target protein (e.g., HEK293 cells transfected with SERT) are prepared.

  • Assay: A constant concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membranes in the presence of varying concentrations of the unlabeled drug.

  • Detection: The amount of radioligand bound to the membranes is quantified using a scintillation counter.

  • Analysis: The data is used to calculate the inhibition constant (Ki), which represents the drug's binding affinity.

In Vitro Uptake Assays

Objective: To measure the functional effect of the drug on the activity of its target transporter.

Methodology:

  • Cell Culture: Cells expressing the target transporter are cultured.

  • Assay: The cells are pre-incubated with varying concentrations of the drug, followed by the addition of a radiolabeled substrate (e.g., [3H]5-HT for SERT).

  • Measurement: The amount of radiolabeled substrate taken up by the cells is measured.

  • Analysis: The concentration of the drug that inhibits 50% of the substrate uptake (IC50) is determined.

Signaling Pathway and Workflow Diagrams

Visual representations of the drug's mechanism and the experimental workflows would be provided to enhance understanding.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) VMAT2 VMAT2 Serotonin (5-HT)->VMAT2 Synaptic Cleft Synaptic Cleft Vesicle Vesicle VMAT2->Vesicle Vesicle->Synaptic Cleft Release SERT SERT This compound [Corrected Drug Name] This compound->SERT Inhibition Synaptic Cleft->SERT Reuptake 5-HT Receptor 5-HT Receptor Synaptic Cleft->5-HT Receptor Signal Transduction Signal Transduction 5-HT Receptor->Signal Transduction

Caption: Putative signaling pathway of an SSRI-like compound.

cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare Membranes Prepare Membranes Start->Prepare Membranes Incubate Incubate Membranes with Radioligand & Drug Prepare Membranes->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Bound Radioligand Separate->Quantify Analyze Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Upon clarification of the correct drug name, a detailed and accurate guide will be generated.

Unraveling the Discontinuation of Neuroprotective Agent Daclizumab in Phase II Trials for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the clinical trial data, mechanistic pathways, and comparative landscape of a once-promising therapeutic candidate for relapsing-remitting multiple sclerosis.

The journey of a drug from laboratory to clinic is fraught with challenges, and many promising candidates are discontinued during clinical development. This guide delves into the discontinuation of Daclizumab, a humanized monoclonal antibody, during its Phase II trials for Multiple Sclerosis (MS). While the user initially inquired about "Mesopram (Daxalipram)," extensive searches revealed no such drug in development for MS. It is highly likely that the user was referring to Daclizumab, a notable MS drug with a complex development history that ultimately led to its withdrawal from the market for safety reasons, which became apparent after its initial approval and subsequent wider use, although signs were present in earlier trials.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of Daclizumab with other disease-modifying therapies (DMTs), supported by experimental data and detailed methodologies.

Comparative Analysis of Daclizumab and Alternative DMTs

The landscape of MS therapeutics has evolved significantly. To understand the context of Daclizumab's development, it is crucial to compare its performance with other available and emerging treatments.

DrugMechanism of ActionAnnualized Relapse Rate (ARR) ReductionRoute of AdministrationNotable Adverse Events
Daclizumab Blocks the alpha subunit (CD25) of the IL-2 receptor on T-cells.[1][2][3]54% vs. placebo[3]Subcutaneous injectionSerious inflammatory brain disorders (encephalitis and meningoencephalitis), severe liver injury, autoimmune reactions.[1]
Interferon beta-1a Modulates immune response, though the exact mechanism in MS is not fully understood.[4]~30% vs. placeboIntramuscular or subcutaneous injectionFlu-like symptoms, injection site reactions, depression, liver enzyme elevations.
Glatiramer Acetate A mixture of synthetic polypeptides that may mimic myelin basic protein, inducing a shift from a pro-inflammatory to an anti-inflammatory immune response.~30% vs. placeboSubcutaneous injectionInjection site reactions, chest pain, flushing, shortness of breath.
Natalizumab Monoclonal antibody that targets α4-integrin, preventing lymphocytes from crossing the blood-brain barrier.[4]~68% vs. placeboIntravenous infusionProgressive Multifocal Leukoencephalopathy (PML), infusion reactions, liver injury.
Fingolimod Sphingosine 1-phosphate (S1P) receptor modulator that sequesters lymphocytes in lymph nodes.[4][5]~54% vs. placeboOralBradycardia, macular edema, liver injury, increased risk of infections.[6]
Ocrelizumab Monoclonal antibody that targets CD20 on B-cells, leading to their depletion.[5]~46% vs. interferon beta-1aIntravenous infusionInfusion reactions, increased risk of infections, potential increased risk of malignancies.

Experimental Protocols

Understanding the methodologies behind the clinical trial data is essential for a critical evaluation of the results.

Daclizumab Phase II (SELECT) Trial Protocol

The SELECT trial was a randomized, double-blind, placebo-controlled Phase II study to evaluate the efficacy and safety of daclizumab in patients with relapsing-remitting MS.

  • Patient Population: Patients aged 18-55 with a diagnosis of relapsing-remitting MS, with at least one relapse in the previous year.

  • Intervention: Patients were randomized to receive subcutaneous injections of either 150mg or 300mg of daclizumab, or a placebo, every 4 weeks for 52 weeks.

  • Primary Endpoint: The primary endpoint was the reduction in the annualized relapse rate (ARR) at 52 weeks.

  • Secondary Endpoints: Secondary endpoints included the number of new or newly enlarging T2-hyperintense lesions on brain MRI, the proportion of relapse-free patients, and changes in disability as measured by the Expanded Disability Status Scale (EDSS).

  • Safety Monitoring: Included regular monitoring of liver function tests, complete blood counts, and adverse event reporting.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the drug's mechanism and the reasons for its discontinuation.

Daclizumab_Mechanism cluster_TCell Activated T-Cell cluster_Daclizumab Daclizumab Action cluster_Outcome Cellular Outcome TCell T-Cell IL2R IL-2 Receptor (CD25, CD122, CD132) Proliferation T-Cell Proliferation & Activation IL2R->Proliferation Signal for Daclizumab Daclizumab Daclizumab->IL2R Blocks CD25 subunit Inflammation Neuroinflammation Proliferation->Inflammation Leads to IL2 Interleukin-2 (IL-2) IL2->IL2R Binds to

Caption: Mechanism of action of Daclizumab in blocking T-cell activation.

Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment Treatment Arms cluster_FollowUp Follow-up & Analysis Screening Inclusion/Exclusion Criteria Met Randomization Randomized Assignment Screening->Randomization Dac150 Daclizumab 150mg Randomization->Dac150 Dac300 Daclizumab 300mg Randomization->Dac300 Placebo Placebo Randomization->Placebo FollowUp 52-Week Follow-up Dac150->FollowUp Dac300->FollowUp Placebo->FollowUp Efficacy Efficacy Analysis (ARR, MRI) FollowUp->Efficacy Safety Safety Analysis (Adverse Events) FollowUp->Safety

Caption: Workflow of the Daclizumab Phase II (SELECT) clinical trial.

The Rationale for Discontinuation

While Daclizumab demonstrated significant efficacy in reducing relapse rates and inflammatory brain lesions in Phase II and III trials, leading to its initial approval, post-marketing surveillance and long-term follow-up from clinical trials revealed serious and sometimes fatal adverse events.[1] The primary reasons for its eventual withdrawal from the market were:

  • Serious Inflammatory Brain Disorders: Cases of encephalitis and meningoencephalitis, some of which were fatal, were reported in patients treated with Daclizumab.

  • Severe Liver Injury: The drug was associated with severe, and in some cases fatal, autoimmune hepatitis. The risk of liver injury was a known concern during clinical trials, necessitating regular monitoring, but the severity and unpredictability of these events in the post-marketing phase were significant.[1]

  • Autoimmune Reactions: Other autoimmune conditions were also observed in patients receiving Daclizumab.

The risk-benefit profile of Daclizumab, which initially appeared favorable, shifted dramatically as the severity and frequency of these adverse events became more apparent. The potential for life-threatening complications outweighed the demonstrated efficacy, especially with the availability of other DMTs with more favorable safety profiles. The discontinuation of Daclizumab serves as a critical case study in pharmacovigilance and the importance of long-term safety monitoring for novel immunomodulatory therapies.

References

A Comparative Analysis of the Side Effect Profiles of Mesopram and Other PDE4 Inhibitors in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical side effect profiles of phosphodiesterase 4 (PDE4) inhibitors, with a focus on emesis, gastrointestinal disturbances, and cardiovascular effects observed in animal models. While data on the specific side effect profile of Mesopram is limited in the currently available scientific literature, this guide offers a detailed analysis of other prominent PDE4 inhibitors, providing a valuable framework for understanding the class-related adverse effects and the experimental methodologies used to assess them.

Introduction to PDE4 Inhibitors and Their Side Effects

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammatory responses.[1] By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators. This mechanism has led to the successful development of PDE4 inhibitors for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[2]

Despite their therapeutic benefits, the clinical use of PDE4 inhibitors has been hampered by a narrow therapeutic window, primarily due to dose-limiting side effects. The most commonly reported adverse effects in humans include nausea, vomiting, diarrhea, and headache.[2][3] These side effects are also observed in preclinical animal models, making their characterization a crucial step in the development of new, better-tolerated PDE4 inhibitors.

Comparative Analysis of Side Effect Profiles

The primary dose-limiting side effect of PDE4 inhibitors is emesis (nausea and vomiting). Due to the lack of an emetic reflex in rodents, the ferret is considered the gold-standard animal model for studying this adverse effect.[4][5] In rodents, a surrogate model based on the reversal of α2-adrenoceptor agonist-induced anesthesia is often used to predict emetic potential.[4]

Emesis in the Ferret Model

The ferret model allows for direct observation and quantification of retching and vomiting episodes. Studies have shown a clear dose-dependent emetic response for several PDE4 inhibitors.

PDE4 InhibitorAnimal ModelRoute of AdministrationDose RangeKey Findings
This compound Data not available--Specific preclinical data on the emetic potential of this compound is not readily available in the reviewed literature.
Rolipram (R-enantiomer) FerretOralNot specifiedInduced emesis.[6]
RS14203 FerretOralNot specifiedExhibited a dose-response relationship for emesis and was more potent than R-rolipram.[6]
CT-2450 FerretOralNot specifiedShowed a lower incidence of emesis compared to R-rolipram and RS14203.[6]
PMNPQ FerretNot specified6 µg (i.c.v.)Produced emesis in all ferrets tested at this dose.[1]
Roflumilast FerretNot specifiedNot specifiedUsed as a positive control for inducing emesis in ferret studies.[7]
Reversal of Anesthesia in Rodent Models

This surrogate model measures the ability of a PDE4 inhibitor to shorten the duration of anesthesia induced by α2-adrenoceptor agonists like xylazine, which is correlated with their emetic potential.

PDE4 InhibitorAnimal ModelRoute of AdministrationDose RangeKey Findings
This compound Data not available--Preclinical data on the effect of this compound in this model is not available in the reviewed literature.
PMNPQ RatSubcutaneous0.01 - 3 mg/kgDose-dependently decreased the duration of xylazine/ketamine-induced anesthesia.[8]
Rolipram (R- and S-enantiomers) RatSubcutaneousNot specifiedDose-dependently decreased the duration of xylazine/ketamine-induced anesthesia.[8]
CT-2450 RatSubcutaneous3 - 30 mg/kgHad no effect on the duration of anesthesia when administered subcutaneously.[8]
CT-2450 RatIntracerebroventricular6 µgDecreased the duration of anesthesia when administered centrally.[8]
Gastrointestinal and Other Side Effects

Besides emesis, other gastrointestinal side effects such as diarrhea are common with PDE4 inhibitors. High doses have also been associated with pro-inflammatory effects in some animal models.

PDE4 InhibitorAnimal ModelKey Findings
This compound Data not available-
Roflumilast RatAt high doses, induced body weight loss, diarrhea, and histopathological changes in the mesentery and gastrointestinal tract.[9]
Cardiovascular Side Effects

The cardiovascular safety of PDE4 inhibitors is another important aspect of their preclinical evaluation. Studies in rodent models have provided some insights into their cardiac effects.

PDE4 InhibitorAnimal ModelKey Findings
This compound Data not available-
Ro 20-1724 RatAt a dose of 10 µg/kg/min, it caused a mild increase in heart rate but did not significantly alter other cardiac parameters or the cardiac response to catecholamines. The study concluded that PDE4 inhibition does not cause significant cardiac toxicities in rats.[10][11]
Rolipram RatIn hypertensive rats, rolipram did not significantly reduce blood pressure.[12] In isolated rat cardiomyocytes, rolipram enhanced contractility following β-adrenergic stimulation.[13]
Roflumilast RatIn hypertensive rats, roflumilast did not significantly reduce blood pressure.[12]

Experimental Protocols

Emesis Assessment in Ferrets

Objective: To evaluate the emetic potential of a test compound by direct observation of retching and vomiting.

Animal Model: Male or female ferrets are commonly used due to their well-developed emetic reflex.[4][14]

Methodology:

  • Acclimatization: Animals are acclimatized to the experimental conditions.

  • Fasting: Ferrets are typically fasted overnight with free access to water.

  • Compound Administration: The test compound is administered via the desired route (e.g., oral gavage, subcutaneous injection). A vehicle control group is included. A positive control, such as cisplatin or a known emetic PDE4 inhibitor, is often used to validate the model.[7][15]

  • Observation: Animals are observed continuously for a defined period (e.g., 4-6 hours). The number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content) are recorded.

  • Data Analysis: The primary endpoints are the incidence of emesis, the latency to the first emetic episode, and the total number of retches and vomits.

G cluster_protocol Emesis Assessment in Ferrets Workflow acclimatization Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Compound Administration (Test Article, Vehicle, Positive Control) fasting->dosing observation Continuous Observation (e.g., 4-6 hours) dosing->observation data_collection Record Retching and Vomiting Events observation->data_collection analysis Data Analysis (Incidence, Latency, Frequency) data_collection->analysis

Emesis Assessment Workflow in Ferrets

Reversal of Xylazine/Ketamine-Induced Anesthesia in Rats

Objective: To assess the potential of a test compound to reverse α2-adrenoceptor agonist-induced anesthesia as a surrogate marker for emetic potential.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Methodology:

  • Anesthesia Induction: Anesthesia is induced by an intraperitoneal or intramuscular injection of a combination of xylazine (an α2-adrenoceptor agonist) and ketamine.[16][17]

  • Compound Administration: The test compound or vehicle is administered (e.g., subcutaneously) at a specific time point before or after the induction of anesthesia.

  • Assessment of Anesthesia: The duration of anesthesia is measured as the time from the loss of the righting reflex to its return. The righting reflex is assessed by placing the animal on its back and observing its ability to return to a prone position.

  • Data Analysis: The primary endpoint is the duration of anesthesia. A significant reduction in the duration of anesthesia by the test compound compared to the vehicle control is indicative of a potential emetic liability.

G cluster_protocol Anesthesia Reversal in Rats Workflow anesthesia Induce Anesthesia (Xylazine/Ketamine) dosing Administer Test Compound or Vehicle anesthesia->dosing monitoring Monitor for Loss of Righting Reflex dosing->monitoring recovery Measure Time to Return of Righting Reflex monitoring->recovery analysis Data Analysis (Duration of Anesthesia) recovery->analysis

Anesthesia Reversal Workflow in Rats

Signaling Pathways and Mechanisms of Side Effects

The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP. However, the exact downstream signaling events leading to side effects like emesis are still under investigation.

PDE4-cAMP Signaling Pathway

G cluster_pathway PDE4-cAMP Signaling Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP (inactive) PDE4->AMP SideEffects Adverse Effects (Emesis, GI) PDE4->SideEffects CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription (Anti-inflammatory effects) CREB->Gene

Simplified PDE4-cAMP Signaling Pathway

Proposed Mechanism of Emesis

The emetic effects of PDE4 inhibitors are thought to be mediated through a central mechanism involving the chemoreceptor trigger zone (CTZ) in the brainstem. It has been proposed that PDE4 inhibitors mimic the action of α2-adrenoceptor antagonists, leading to an increase in cAMP in noradrenergic neurons, which in turn triggers the emetic reflex.[4][8] The PDE4D isoform has been particularly implicated in mediating these emetic effects.[18]

Conclusion

The preclinical assessment of side effects is a critical component in the development of novel PDE4 inhibitors. While this compound has shown therapeutic potential in autoimmune models, a comprehensive evaluation of its side effect profile, particularly in emesis models, is necessary for a complete risk-benefit analysis. The comparative data from other PDE4 inhibitors presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field. Future efforts in developing next-generation PDE4 inhibitors will likely focus on strategies to dissociate the therapeutic anti-inflammatory effects from the dose-limiting side effects, potentially through isoform-selective inhibition or the development of compounds with different pharmacokinetic and pharmacodynamic properties.

References

Safety Operating Guide

Proper Disposal of Mesopram (Escitalopram) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Mesopram, with the active pharmaceutical ingredient (API) escitalopram, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with stringent regulatory standards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and its associated waste in a research and development environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound or escitalopram oxalate. Key safety protocols include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid Contamination: Prevent the release of this compound into the environment. It is classified as very toxic to aquatic life with long-lasting effects.[1][2][3]

  • Spill Management: In case of a spill, contain the material to prevent it from entering waterways. Collect the spillage and dispose of it as hazardous waste.[1][2]

Hazard Identification and Waste Classification

This compound (escitalopram) must be handled as a hazardous substance due to its toxicological and ecotoxicological properties.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[3][4]
Skin Sensitization May cause an allergic skin reaction.[4]
Aquatic Hazard (Acute) Very toxic to aquatic life.[1][2][3]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects.[2][3]
Regulatory Standing Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1]

Step-by-Step Disposal Protocol

The disposal of pharmaceutical waste from research laboratories is strictly regulated.[5][6] Adherence to the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA) is mandatory.[6][7]

1. Waste Segregation and Collection:

  • Non-Contaminated Waste: Packaging that has not come into contact with this compound can be disposed of as general laboratory waste, unless otherwise specified by local regulations.

  • Contaminated Waste: Any materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be collected as hazardous chemical waste.[1][6]

  • Waste Containers: Use designated, properly labeled, and sealed hazardous waste containers. The label should clearly identify the contents as "Hazardous Waste: this compound (Escitalopram)".

2. Waste Characterization:

  • Your institution's Environmental Health and Safety (EHS) department should be consulted to confirm the appropriate waste codes based on its characteristics (e.g., toxicity).

3. On-Site Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Ensure the storage area is secure and away from incompatible materials.

4. Final Disposal:

  • Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of down the sink or drain.[1]

  • Engage a Licensed Waste Vendor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company.[5][8]

  • Incineration: High-temperature incineration at a permitted hazardous waste facility is the preferred method for destroying pharmaceutical waste to prevent environmental contamination.[4][9]

  • Documentation: Ensure a complete chain of custody for the waste, including manifests for transportation and a certificate of destruction from the disposal facility.

Experimental Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Mesopram_Disposal_Workflow cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal start This compound Waste Generated (Unused product, contaminated labware, etc.) is_contaminated Is the waste contaminated with this compound? start->is_contaminated non_haz Dispose as Non-Hazardous Laboratory Waste is_contaminated->non_haz No collect_haz Collect in a Designated Hazardous Waste Container is_contaminated->collect_haz Yes label_container Label Container: 'Hazardous Waste: this compound (Escitalopram)' collect_haz->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup and Final Disposal Vendor store_waste->contact_ehs incineration High-Temperature Incineration by Licensed Vendor contact_ehs->incineration documentation Obtain and File Certificate of Destruction incineration->documentation

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Mesopram (Daxalipram)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Mesopram (Daxalipram), a potent phosphodiesterase 4 (PDE4) inhibitor intended for research use only. Given the high potency and limited specific toxicology data for many new chemical entities, this compound should be handled with the utmost care, adhering to protocols for potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

The primary goal is to prevent dermal, ocular, and inhalation exposure. The following table outlines the minimum required PPE for handling this compound powder.

PPE CategoryItemSpecifications & Use Case
Eye and Face Protection Safety GogglesMust be marked with "Z87" (ANSI Z87.1 compliant) and provide a complete seal around the eyes to protect against splashes and airborne particles.[1]
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation.[2][3]
Hand Protection Double Nitrile GlovesTwo pairs of disposable nitrile gloves should be worn. The outer glove should be removed immediately upon contamination. For prolonged direct contact, consider using Silver Shield gloves underneath nitrile gloves.[1]
Body Protection Disposable Gown/Lab CoatA disposable, solid-front gown made of a low-permeability material is required. Lab coats should be buttoned completely.[2][3][4]
Sleeve CoversTo provide additional protection against contamination of the arms.
Respiratory Protection N95 RespiratorMinimum requirement for weighing and handling small quantities of powder in a ventilated enclosure.
Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a higher potential for aerosolization or when handling larger quantities.

Operational Plan: Handling and Experimental Workflow

Handling of this compound should occur in a designated area within a laboratory designed for potent compounds. This includes the use of engineering controls to minimize exposure.

Engineering Controls:

  • Ventilated Balance Enclosure (VBE) or Powder Containment Hood: All weighing and initial dilutions of this compound powder must be performed within a VBE or a certified chemical fume hood to capture any airborne particles at the source.

  • Closed Systems: Whenever possible, use closed-system transfers for moving the compound between vessels.

  • Facility Design: The handling area should have single-pass air and be maintained under negative pressure relative to adjacent areas to prevent contamination.[4]

Experimental Protocol: Solubilization

This compound is typically a solid powder that needs to be dissolved for in-vitro or in-vivo studies.

  • Preparation: Don all required PPE as outlined in the table above.

  • Weighing: Perform the weighing of this compound powder inside a VBE. Use anti-static weighing dishes.

  • Solvent Addition: Carefully add the desired solvent (e.g., DMSO, Ethanol) to the vessel containing the weighed this compound. This should also be done within the containment hood.

  • Dissolution: Cap the vessel securely. If required, use a vortex mixer or sonicator to aid dissolution. Ensure the exterior of the vessel is decontaminated before removal from the hood.

  • Storage: Store the resulting solution in a clearly labeled, sealed container at the recommended temperature (e.g., -20°C for long-term storage).[5]

Disposal Plan

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

Waste StreamDisposal Procedure
Solid this compound Powder Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash.
Contaminated PPE (gloves, gowns) Place in a dedicated, sealed, and clearly labeled hazardous waste container immediately after use.
Liquid Waste (solutions containing this compound) Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

All waste must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations. A certificate of destruction should be obtained and kept on record.[6]

Workflow and Safety Diagram

The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety measures at each step.

MesopramHandlingWorkflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_experiment Experimentation cluster_disposal Decontamination & Disposal PPE Don Full PPE PrepArea Prepare Designated Handling Area PPE->PrepArea Weigh Weigh Powder in VBE PrepArea->Weigh Solubilize Prepare Solution Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decon Decontaminate Surfaces & Equipment Experiment->Decon Waste Segregate & Dispose of Waste Decon->Waste DoffPPE Doff PPE Waste->DoffPPE

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesopram
Reactant of Route 2
Reactant of Route 2
Mesopram

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.